5(4H)-Isoxazolone, 3-phenyl-
Description
The exact mass of the compound 5(4H)-Isoxazolone, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5(4H)-Isoxazolone, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(4H)-Isoxazolone, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-4H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKNLPPRTQQACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061473 | |
| Record name | 3-Phenyl-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-59-1 | |
| Record name | 3-Phenyl-5(4H)-isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5-isoxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-5-isoxazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-5-isoxazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-5-isoxazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5(4H)-Isoxazolone, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenyl-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-3-phenylisoxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-5-ISOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8DF99G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 3-phenyl-5(4H)-isoxazolone
This guide provides a comprehensive analysis of the spectroscopic data for 3-phenyl-5(4H)-isoxazolone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a holistic understanding of the molecule's structure and properties. The interpretation of this data is grounded in fundamental principles and supported by field-proven insights, ensuring both technical accuracy and practical relevance.
Molecular Structure and the Critical Role of Tautomerism
3-phenyl-5(4H)-isoxazolone (C₉H₇NO₂) is a five-membered heterocyclic compound with a molecular weight of 161.16 g/mol .[1] A critical feature governing its spectroscopic behavior is its existence in a tautomeric equilibrium. The molecule primarily exists as the ketone-containing "CH" form (3-phenyl-5(4H)-isoxazolone), but it is in equilibrium with its enol "OH" tautomer (3-phenyl-5-hydroxyisoxazole).[2] This equilibrium is influenced by factors such as the solvent, temperature, and pH, and its presence is essential for correctly interpreting the spectroscopic data.
The CH form possesses a methylene group (-CH₂) at the C4 position, which is a key diagnostic feature in NMR spectroscopy. The OH form, conversely, features a hydroxyl group (-OH) and a C4-H methine group, leading to a distinct set of spectral signals.
Figure 1: Tautomeric equilibrium of 3-phenyl-5(4H)-isoxazolone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-phenyl-5(4H)-isoxazolone, providing direct insight into the tautomeric equilibrium. The spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous evidence for the CH tautomer. The key diagnostic signal is a singlet corresponding to the two equivalent protons of the methylene group at the C4 position. The chemical shift of this peak is influenced by the adjacent carbonyl group.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~3.6 - 3.8 | Singlet (s) | 2H | -CH₂- (C4) | Protons are deshielded by the adjacent C=O and C=N groups. The singlet indicates no adjacent protons for coupling. |
| ~7.45 - 7.55 | Multiplet (m) | 3H | meta-, para-H (Ph) | Protons on the phenyl ring in a typical aromatic region. |
| ~7.75 - 7.85 | Multiplet (m) | 2H | ortho-H (Ph) | Ortho protons are slightly more deshielded due to proximity to the electron-withdrawing isoxazolone ring. |
Note: In the presence of the enol tautomer, a broad singlet for the -OH proton would be expected, typically in the range of 9-12 ppm, and the C4-H would appear as a singlet around 5.5-6.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C5), a key identifier for the keto form.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |
| ~35 - 40 | C4 (-CH₂-) | Aliphatic carbon shielded relative to sp² carbons, but deshielded by the adjacent carbonyl. |
| ~126 - 127 | C-ortho (Ph) | Aromatic carbon chemical shifts are standard. |
| ~129 - 130 | C-meta (Ph) | Aromatic carbon chemical shifts are standard. |
| ~131 - 132 | C-para (Ph) | Aromatic carbon chemical shifts are standard. |
| ~128 - 130 | C-ipso (Ph) | The ipso-carbon (attached to the ring) shift is influenced by the heterocycle. |
| ~160 - 162 | C3 (C=N) | The imine-like carbon is significantly deshielded. |
| ~172 - 175 | C5 (C=O) | The carbonyl carbon exhibits a characteristic downfield shift due to the electronegativity of the oxygen atom. |
Note: The presence of the enol form would result in different shifts for the heterocyclic ring carbons, with C5 appearing in the range of 150-160 ppm and C4 around 90-100 ppm.[3]
Experimental Protocol for NMR Data Acquisition
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For 3-phenyl-5(4H)-isoxazolone, the most prominent absorption band is due to the carbonyl (C=O) group stretching vibration.
Key IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~1730 - 1750 | Strong | C=O stretch (carbonyl) | A strong, sharp peak characteristic of a five-membered lactam (cyclic ester/amide) carbonyl group.[4] |
| ~1610 - 1630 | Medium | C=N stretch | Stretching of the carbon-nitrogen double bond within the isoxazolone ring. |
| ~1590, ~1490 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the phenyl ring. |
Note: The presence of a significant amount of the enol tautomer would introduce a broad O-H stretching band around 3200-3400 cm⁻¹ and the C=O band would be absent or significantly weakened.
Experimental Protocol for IR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of 3-phenyl-5(4H)-isoxazolone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using electron ionization (EI), the molecule is fragmented, and the resulting charged fragments are detected.
Key Fragments in the EI Mass Spectrum:
| m/z | Relative Intensity | Assignment |
| 161 | Moderate | [M]⁺ (Molecular Ion) |
| 103 | High (Base Peak) | [C₇H₅N]⁺ |
| 77 | High | [C₆H₅]⁺ |
Proposed Fragmentation Pathway
The fragmentation of 3-phenyl-5(4H)-isoxazolone is initiated by the loss of carbon dioxide from the molecular ion, followed by further fragmentation of the resulting radical cation.
Figure 3: Proposed EI mass spectrometry fragmentation pathway.
The initial and most favorable fragmentation is the loss of a neutral CO₂ molecule (44 Da) from the molecular ion (m/z 161) to yield a fragment at m/z 117. This is followed by the loss of a methylene radical to give the benzonitrile radical cation at m/z 103, which represents the base peak.[1] Subsequent loss of HCN from this fragment yields the phenyl cation at m/z 77.[1]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
Injection: Inject 1 µL of the solution into the GC-MS system. The injection port is typically held at a high temperature (e.g., 250 °C) to ensure rapid volatilization.[7]
-
Gas Chromatography: The sample is separated on a capillary column (e.g., a 30m DB-5ms column). A typical temperature program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Helium is typically used as the carrier gas.[8]
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer. Standard EI-MS is performed at 70 eV.[9] The mass analyzer scans a range, for example, from m/z 40 to 400.
Conclusion
The comprehensive spectroscopic analysis of 3-phenyl-5(4H)-isoxazolone requires a multi-technique approach. ¹H and ¹³C NMR are essential for confirming the core structure and investigating the crucial keto-enol tautomerism. FT-IR spectroscopy provides rapid confirmation of key functional groups, particularly the prominent carbonyl absorption. Finally, EI-MS confirms the molecular weight and reveals a characteristic fragmentation pattern that serves as a structural fingerprint. By integrating the data from these three techniques and understanding the underlying chemical principles, researchers can unambiguously characterize 3-phenyl-5(4H)-isoxazolone and its derivatives with high confidence.
References
- 1. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-Phenylisoxazol-5(4H)-one: A Foundational Guide for Drug Discovery and Materials Science
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning behind the crystal structure determination of 3-phenylisoxazol-5(4H)-one. Isoxazolone scaffolds are of significant interest to researchers in drug development and materials science due to their wide spectrum of biological activities and versatile chemical properties.[1] Understanding the precise three-dimensional atomic arrangement and intermolecular interactions of the parent 3-phenylisoxazol-5(4H)-one structure is fundamental for rational drug design, polymorphism prediction, and the development of novel derivatives with enhanced therapeutic efficacy. This guide details the complete workflow, beginning with the strategic synthesis and spectroscopic confirmation of the molecule, followed by a detailed protocol for single-crystal growth. The core of this work focuses on the principles and practice of single-crystal X-ray diffraction (SC-XRD) for structure elucidation. We present and analyze the definitive crystal structure, detailing its molecular geometry, crystal system (Monoclinic, P2₁/n), and the supramolecular architecture governed by key intermolecular interactions.[2] Finally, we introduce advanced computational techniques such as Hirshfeld surface analysis for quantifying these interactions and discuss the critical implications of these structural insights for pharmaceutical development.
Section 1: Introduction - The Significance of the Isoxazolone Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of isoxazol-5(4H)-one, in particular, have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The biological function of these molecules is inextricably linked to their three-dimensional shape and their ability to form specific non-covalent interactions with biological targets. Therefore, a precise understanding of their solid-state conformation and crystal packing is not merely an academic exercise; it is a critical prerequisite for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
This guide uses 3-phenylisoxazol-5(4H)-one (C₉H₇NO₂) as a foundational case study. By systematically walking through its structural analysis, we aim to equip researchers, particularly those in drug development, with the knowledge to:
-
Understand the causality behind the experimental choices in structural chemistry.
-
Interpret crystallographic data to gain insights into molecular and supramolecular features.
-
Leverage this structural knowledge to inform the design and optimization of new chemical entities.
Section 2: Synthesis and Characterization - Prerequisite for Crystallization
Rationale: The journey to a crystal structure begins with the unambiguous synthesis of a pure compound. The presence of impurities, isomers, or unreacted starting materials can severely inhibit or prevent the growth of high-quality single crystals, which are essential for X-ray diffraction. Spectroscopic verification serves as a critical quality control checkpoint to confirm that the correct molecular entity has been synthesized before proceeding to the often-laborious process of crystallization.
Experimental Protocol 2.1: Synthesis of 3-Phenylisoxazol-5(4H)-one
A robust and efficient method for synthesizing the isoxazolone core is the multi-component reaction (MCR), which offers advantages in terms of atom economy and procedural simplicity.[4][5] The following protocol is adapted from established literature procedures.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (10 mmol, 1 eq.), hydroxylamine hydrochloride (11 mmol, 1.1 eq.), and ethanol (40 mL).
-
Base Addition: Slowly add a solution of sodium acetate (12 mmol, 1.2 eq.) in water (10 mL) to the stirring mixture. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl benzoylacetate) is consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water while stirring. An off-white to pale yellow solid should precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol to yield pure 3-phenylisoxazol-5(4H)-one.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
biological activity of 3-phenylisoxazol-5(4H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 3-Phenylisoxazol-5(4H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylisoxazol-5(4H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1] Its synthetic tractability and versatile chemical nature have enabled the development of numerous derivatives with significant therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the prominent biological activities associated with these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing data from contemporary research, this document details the structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols essential for the rational design and evaluation of novel therapeutic agents based on this core structure.
The Isoxazolone Core: A Privileged Scaffold in Drug Discovery
Isoxazoles and their derivatives are five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4][5] The 3-phenylisoxazol-5(4H)-one core is particularly noteworthy. Its structure allows for facile modification at multiple positions, particularly on the phenyl ring, enabling chemists to fine-tune the molecule's physicochemical properties and biological targets. The weak nitrogen-oxygen bond within the isoxazole ring can also facilitate unique chemical reactions and interactions with biological targets.[3] The synthesis of these compounds is often achieved through efficient, high-yield, one-pot, multi-component reactions, making them highly accessible for library generation and screening.[6]
Caption: General one-pot synthesis of isoxazol-5(4H)-one derivatives.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the 3-phenylisoxazol-5(4H)-one scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines. A significant mechanism contributing to this activity is the inhibition of histone deacetylases (HDACs), enzymes that are crucial for regulating gene expression and are often dysregulated in cancer.[7]
Mechanism of Action: HDAC Inhibition
HDACs remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and repression of tumor suppressor genes.[8] Certain 3-phenylisoxazole derivatives have been identified as effective HDAC1 inhibitors.[7][9] By inhibiting HDAC1, these compounds can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and reduced proliferation of cancer cells. For instance, compound 17 from a synthesized series showed a strong HDAC1 inhibitory effect and potent anti-proliferative activity against prostate cancer (PC3) cells, with an IC50 value of 5.82 μM, while showing no significant toxicity to normal prostate cells.[7][8][9]
Caption: Simplified pathway of HDAC1 inhibition by isoxazolone derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed critical structural features for potent anticancer activity:
-
Linker Length: For HDAC inhibitors, the length of the linker at the R2 position significantly influences activity, with a butyl linker being optimal (butyl > propyl > ethyl > methyl).[7][9]
-
Substituents on the Phenyl Ring: The presence and position of substituents like methyl, methoxy, or chloride on the phenyl ring can enhance activity against specific cancer cell lines.[10] For example, some isoxazole curcumin derivatives show significantly greater cytotoxicity against breast cancer (MCF7) cells than the parent curcumin compound.[10]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative 3-phenylisoxazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17 | PC3 (Prostate) | 5.82 | [9] |
| Compound 10 | PC3 (Prostate) | 9.18 | [9] |
| Isoxazole Curcumin 40 | MCF7 (Breast) | 3.97 | [10] |
| Derivative 4c | U87 (Glioblastoma) | 67.6 | [10] |
| PVHD121 (1a) | A549 (Lung) | 0.1 - 0.3 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., PC3, A549, MCF-7) in 96-well microculture plates at a density of 5x10³ cells/well and culture for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
Compound Treatment: Treat the cells with a gradient of concentrations of the synthesized 3-phenylisoxazol-5(4H)-one derivatives (e.g., 6.25, 12.5, 25, 50, 100 µM) for a specified period (e.g., 24 or 48 hours). Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.[12]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The isoxazole scaffold is present in several clinically used antimicrobial agents, and novel 3-phenylisoxazol-5(4H)-one derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[2][13]
Spectrum of Activity and SAR
-
Antibacterial Action: Certain derivatives are effective against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[13] Notably, 4-nitro-3-phenylisoxazole derivatives have demonstrated antibacterial activities significantly better than the positive control, bismerthiazol, against plant pathogens like Xanthomonas oryzae.[14][15]
-
Antifungal Action: Studies have also reported the antifungal properties of these compounds against species such as A. niger and T. viride.[13][16]
-
SAR Insights: The antimicrobial activity is highly dependent on the substituents. Halogen substitutions (e.g., 4-bromo, 4-chloro) on the phenyl ring often result in good antibacterial activity.[13] Conversely, some substitutions like 4-iodo and 3-methyl may lead to reduced activity.[13] Methoxy groups on a benzylidene ring linked to the core structure have also been found to enhance antibacterial activity.[17]
Quantitative Data on Antibacterial Activity
The table below presents the zone of inhibition for various substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds against bacterial strains.
| Substituent on Phenyl Ring | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |
| 4-Bromo | 24 | 22 | 21 |
| 4-Chloro | 23 | 21 | 20 |
| 4-Fluoro | 22 | 20 | 19 |
| 4-Nitro | 24 | 23 | 22 |
| Ciprofloxacin (Standard) | 28 | 27 | 26 |
| (Data synthesized from descriptive reports; values are representative zones of inhibition at 250µg/mL)[13] |
Experimental Protocol: Agar Disc Diffusion Method
This method is widely used to test the antimicrobial susceptibility of bacteria.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour it into sterile Petri plates.[13][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Disc Application: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 250 µg/mL dissolved in DMSO). Place the discs onto the inoculated agar surface.[13]
-
Controls: Use a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc with the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc, which indicates the antimicrobial activity.[18]
Caption: Workflow for the agar disc diffusion antimicrobial assay.
Anti-inflammatory and Neuroprotective Effects
Beyond antimicrobial and anticancer applications, 3-phenylisoxazol-5(4H)-one derivatives have been explored for their potential in treating inflammation and neurological disorders.
Anti-inflammatory Activity
The oxazolone nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[19]
-
In Vivo Efficacy: Certain benzylidene-oxazolone derivatives have shown remarkable anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation.[19][20] The activity of some derivatives has been reported to be comparable to that of aspirin.[19]
-
Experimental Protocol: Carrageenan-Induced Paw Edema:
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg). Use a standard drug like Diclofenac (25 mg/kg) as a positive control.[21]
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Neuroprotective and Anticonvulsant Effects
Emerging research points to the potential of isoxazole-related structures in neurology.
-
Mechanism of Action: In a pentylenetetrazole (PTZ)-induced epileptic seizure model in zebrafish, a specific oxadiazol-5(4H)-one derivative demonstrated anti-epileptic effects.[22][23] Its mechanism involved the modulation of key neurochemicals, including the upregulation of neurosteroids (like allopregnanolone) and serotonin, and the downregulation of GABA and cortisol.[22][23]
-
Neuroprotective Potential: The compound also exhibited protective effects against oxidative stress, suggesting a dual mechanism of action that combines anti-epileptic and reactive oxygen species (ROS) scavenging activities.[22][23] These findings highlight the potential of this scaffold for developing new treatments for neurological disorders like epilepsy.[3][24]
Conclusion and Future Directions
The 3-phenylisoxazol-5(4H)-one scaffold is a versatile and highly valuable core in modern drug discovery. The derivatives synthesized from this backbone have demonstrated a remarkable breadth of biological activities, including potent anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising neuroprotective effects. The extensive structure-activity relationship data available provides a solid foundation for the rational design of next-generation therapeutics. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The development of multi-targeted therapies, where a single isoxazolone derivative can address multiple pathological pathways, represents an exciting frontier for addressing complex diseases like cancer and neurodegenerative disorders.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 19. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 3-phenylisoxazol-5(4H)-one
An In-depth Technical Guide to the Discovery and History of 3-Phenylisoxazol-5(4H)-one
Abstract
This technical guide provides a comprehensive exploration of 3-phenylisoxazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We trace its historical roots, beginning with the foundational discoveries that enabled its synthesis, and delve into the core chemical principles that govern its formation. The guide details the classical synthetic route via the condensation of ethyl benzoylacetate and hydroxylamine, providing mechanistic insights and a detailed experimental protocol. Furthermore, we examine the evolution of its synthesis towards more efficient and environmentally benign multi-component reactions. A critical discussion on the structural nuances of the molecule, particularly its tautomerism, is presented with theoretical and experimental context. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this important chemical scaffold.
Introduction: The Significance of the Isoxazolone Core
The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It serves as a cornerstone in the architecture of numerous biologically active molecules.[1][2] Compounds featuring the isoxazole nucleus are found in a wide array of pharmaceuticals, including the antibiotic oxacillin, the anti-inflammatory drug valdecoxib, and the antipsychotic risperidone. The isoxazol-5(4H)-one scaffold, a specific variant of this heterocycle, is particularly noteworthy. It functions as a versatile synthetic building block and is present in compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The 3-phenyl substituted derivative, 3-phenylisoxazol-5(4H)-one, represents a archetypal example of this class, offering a rich history and a fascinating study in synthesis and structure.
Chapter 1: Foundational Discoveries and the First Synthesis
The journey to 3-phenylisoxazol-5(4H)-one begins not with its direct synthesis, but with two pivotal 19th-century discoveries in organic chemistry.
The Claisen-Geuther Condensation: Forging the β-Ketoester Precursor
The synthesis of the isoxazolone ring is critically dependent on the availability of 1,3-dicarbonyl compounds.[5] The key precursor for 3-phenylisoxazol-5(4H)-one is ethyl benzoylacetate, a β-ketoester. The formation of such compounds is achieved through the Claisen condensation . While Ludwig Claisen extensively developed the reaction's scope in the 1880s, its discovery is credited to A. Geuther, who in 1863 observed the self-condensation of ethyl acetate in the presence of sodium to form ethyl acetoacetate.[6]
The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-ketoester.[7] The mechanism relies on the generation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an alkoxide leaving group yields the final product.[7][8] This reaction provided the essential chemical technology to create the carbon backbone required for the isoxazolone ring.
The Emergence of the Isoxazole Ring
The first synthesis of the parent isoxazole ring was reported by Claisen in 1903.[1] However, the most direct and enduring method for creating the isoxazol-5-one core is the reaction of a β-ketoester with hydroxylamine (NH₂OH).[9] This reaction provides a straightforward pathway to the heterocyclic system by forming the C-C-C backbone from the ketoester and introducing the N-O fragment via hydroxylamine.
The conventional synthesis of 3-phenylisoxazol-5(4H)-one involves a two-step process that is often telescoped into a single pot: the formation of an oxime intermediate from ethyl benzoylacetate and hydroxylamine, followed by an intramolecular cyclization to yield the final product.[3][4]
Chapter 2: The Core Synthesis: A Mechanistic Deep Dive
The reaction between ethyl benzoylacetate and hydroxylamine remains the fundamental method for preparing 3-phenylisoxazol-5(4H)-one. The process is typically initiated using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine.
Reaction Mechanism
The accepted mechanism proceeds through the following key steps:
-
Hydroxylamine Liberation: A base (e.g., sodium acetate, pyridine, or an amine like DABCO) neutralizes hydroxylamine hydrochloride to generate free hydroxylamine.
-
Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to form the oxime intermediate, ethyl 3-(hydroxyimino)-3-phenylpropanoate.
-
Intramolecular Cyclization: The oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Ring Closure: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of ethanol to yield the stable 3-phenylisoxazol-5(4H)-one ring.
Caption: Classical synthesis of 3-phenylisoxazol-5(4H)-one.
Experimental Protocol: Classical Synthesis
The following protocol is a representative example adapted from established methodologies.
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water. To this, add a solution of ethyl benzoylacetate (1.0 eq) in ethanol.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 3-phenylisoxazol-5(4H)-one as a crystalline solid.
Chapter 3: The Evolution to Modern Synthesis
While the classical synthesis is robust, modern organic chemistry emphasizes efficiency, atom economy, and environmental sustainability. This has led to the development of one-pot, multi-component reactions (MCRs) for synthesizing isoxazol-5(4H)-one derivatives.[4][10] These MCRs combine starting materials—typically a β-ketoester, hydroxylamine, and an aldehyde—in a single step.[10]
For the synthesis of 4-substituted derivatives, the Knoevenagel condensation of 3-phenylisoxazol-5(4H)-one with an aldehyde is a common subsequent step.[3] However, modern three-component reactions can directly produce these 4-arylidene derivatives in one pot.[2][3]
Caption: Workflow for a modern three-component synthesis.
Comparison of Synthetic Methodologies
The shift towards MCRs has introduced a variety of catalysts and conditions, often with a focus on "green" chemistry principles.
| Method | Catalyst | Solvent | Reaction Time | Yield | Key Advantages |
| Classical | Base (e.g., Pyridine) | Ethanol/Water | 1-3 hours | Moderate | Well-established, reliable |
| DABCO-Catalyzed | DABCO | Ethanol | 1-15 minutes | Good to Excellent[3][4] | Fast, efficient, simple procedure |
| Citric Acid | Citric Acid | Water | 5-24 hours | High[10] | Green, inexpensive catalyst, aqueous medium |
| Sodium Malonate | Sodium Malonate | Water | 2-4 hours | Good to High | Environmentally benign, mild conditions |
Chapter 4: Structural Insights and Tautomerism
A defining feature of 2-unsubstituted isoxazol-5(4H)-ones is their ability to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[11][12] For 3-phenylisoxazol-5(4H)-one, three primary tautomers can be considered.
-
CH-form (4H-form): 3-phenylisoxazol-5(4H)-one. The proton resides on the C4 carbon.
-
OH-form (Enol-form): 3-phenylisoxazol-5-ol. The proton is on the exocyclic oxygen, creating a hydroxyl group and rendering the isoxazole ring fully aromatic.
-
NH-form (2H-form): 3-phenylisoxazol-5(2H)-one. The proton is on the ring nitrogen.
Theoretical and experimental studies have shown that the relative stability of these tautomers is influenced by factors such as the nature of substituents and the solvent.[13] For most isoxazolones, including the 3-phenyl derivative, the CH-form is the most stable and predominant tautomer in both the gas phase and in various solvents.[13]
Caption: Tautomeric forms of 3-phenylisoxazol-5(4H)-one.
Conclusion
The story of 3-phenylisoxazol-5(4H)-one is a microcosm of the evolution of organic synthesis. Its existence is predicated on the foundational Claisen condensation, a classic carbon-carbon bond-forming reaction. The primary synthesis, through the cyclization of a β-ketoester with hydroxylamine, remains a textbook example of heterocyclic chemistry. Over the decades, the drive for efficiency and sustainability has transformed its preparation, leading to rapid, high-yield, and environmentally conscious multi-component reactions. A thorough understanding of its synthesis, reactivity, and inherent tautomerism is essential for chemists who wish to harness the potential of this valuable heterocyclic scaffold in the design and development of new functional molecules.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. scribd.com [scribd.com]
- 12. jst-ud.vn [jst-ud.vn]
- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-5-isoxazolone (CAS 1076-59-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-5-isoxazolone (CAS 1076-59-1) is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of synthetic organic chemistry and drug discovery. Its unique isoxazolone core, a five-membered ring containing adjacent nitrogen and oxygen atoms, coupled with a phenyl substituent, imparts a distinct combination of reactivity and biological potential. This guide provides a comprehensive overview of the physical and chemical properties of 3-Phenyl-5-isoxazolone, offering insights into its synthesis, spectral characteristics, reactivity, and applications, thereby serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The isoxazolone moiety is a versatile scaffold, and its derivatives have shown a wide array of biological activities, making 3-Phenyl-5-isoxazolone a key starting material for the synthesis of novel bioactive molecules.[1][2]
Part 1: Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. This section details the key characteristics of 3-Phenyl-5-isoxazolone.
General and Structural Information
The foundational attributes of 3-Phenyl-5-isoxazolone are summarized in the table below, providing a quick reference for its key identifiers and structural features.
| Property | Value | Source(s) |
| CAS Number | 1076-59-1 | [3] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| IUPAC Name | 3-phenyl-1,2-oxazol-5(4H)-one | |
| Synonyms | 3-Phenyl-5(4H)-isoxazolone, 3-Phenyl-2-isoxazolin-5-one | |
| Appearance | White to off-white or pale pink crystalline powder | |
| Melting Point | 155-158 °C |
Spectroscopic Profile
The spectroscopic data for 3-Phenyl-5-isoxazolone are crucial for its identification and characterization. Below is a summary of its expected spectral features based on available data for the compound and its close analogs.
-
¹H NMR: The proton NMR spectrum of 3-Phenyl-5-isoxazolone is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.4-7.9 ppm. The methylene protons (-CH₂-) of the isoxazolone ring would likely appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the isoxazolone ring (around δ 170 ppm), the carbons of the phenyl ring (in the aromatic region of δ 125-135 ppm), and the methylene carbon of the isoxazolone ring.
The IR spectrum of 3-Phenyl-5-isoxazolone is characterized by key absorption bands that correspond to its functional groups. A strong absorption band is expected in the region of 1725-1770 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the isoxazolone ring.[6][7] Other significant peaks would include those for the C=N stretching of the isoxazole ring and the C-H stretching of the aromatic phenyl group.
In a mass spectrum, 3-Phenyl-5-isoxazolone is expected to show a molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of CO (m/z 133) and subsequent fragmentation of the phenyl and isoxazole rings.
Part 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 3-Phenyl-5-isoxazolone are central to its utility as a building block in organic synthesis.
Synthesis of 3-Phenyl-5-isoxazolone
A common and effective method for the synthesis of 3-Phenyl-5-isoxazolone involves the condensation reaction of ethyl benzoylacetate with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazolone ring.
-
Dissolution: Dissolve ethyl benzoylacetate in a suitable solvent, such as glacial acetic acid.
-
Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Reaction: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-Phenyl-5-isoxazolone.
Caption: Synthesis of 3-Phenyl-5-isoxazolone.
Chemical Reactivity
The reactivity of 3-Phenyl-5-isoxazolone is largely dictated by the isoxazolone ring, which possesses several key features:
-
Nucleophilic Sites: The isoxazolone ring has multiple nucleophilic centers, including the nitrogen atom and the α-carbon to the carbonyl group (C4).
-
Acidity of C4-H: The protons on the C4 carbon are acidic and can be readily removed by a base, forming a carbanion that can participate in various reactions.
-
N-O Bond Cleavage: The nitrogen-oxygen bond in the isoxazolone ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions and the formation of new chemical entities.[8]
These reactivity features make 3-Phenyl-5-isoxazolone a versatile intermediate for the synthesis of a wide range of compounds, including other heterocyclic systems and acyclic molecules. For instance, it can react with electrophiles at the C4 position after deprotonation, and the ring can be opened by nucleophiles.[9][10]
Part 3: Analytical Methods
The accurate analysis of 3-Phenyl-5-isoxazolone is essential for quality control and for monitoring its reactions.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of 3-Phenyl-5-isoxazolone. A reversed-phase HPLC method would be the most common approach.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution can be optimized to achieve good separation from any impurities or starting materials.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) would be appropriate.
-
Quantification: Quantification can be achieved by using an external or internal standard method.
While a specific, validated HPLC method for 3-Phenyl-5-isoxazolone is not detailed in the provided search results, methods for other pharmaceuticals, including those with heterocyclic cores, can serve as a guide for its development.[11]
Part 4: Applications in Research and Drug Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, and many isoxazole-containing compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] 3-Phenyl-5-isoxazolone, as a key building block, plays a crucial role in the synthesis of these bioactive molecules.
Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups, leading to the generation of libraries of novel compounds for biological screening. The reactivity of the isoxazolone ring enables its use in multicomponent reactions, providing a rapid and efficient way to access molecular complexity.[2]
Part 5: Safety and Handling
3-Phenyl-5-isoxazolone should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
3-Phenyl-5-isoxazolone is a valuable and versatile chemical compound with a rich profile of physical and chemical properties. Its straightforward synthesis, combined with the unique reactivity of the isoxazolone ring, makes it an important intermediate in organic synthesis and a key starting material in the quest for new therapeutic agents. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important molecule in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. d-nb.info [d-nb.info]
- 5. rsc.org [rsc.org]
- 6. gelest.com [gelest.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Unlocking Therapeutic Potential: A Technical Guide to 3-Phenylisoxazol-5(4H)-one Analogs as Modulators of Disease-Relevant Targets
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylisoxazol-5(4H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets implicated in a wide spectrum of human diseases. This technical guide provides an in-depth exploration of the potential therapeutic targets of analogs derived from this core structure. Synthesizing current scientific literature, this document offers a detailed analysis of the mechanisms of action, structure-activity relationships (SAR), and experimental methodologies for target validation. By elucidating the causal relationships between chemical structure and biological activity, this guide aims to empower researchers and drug development professionals in the rational design and advancement of novel therapeutics based on the 3-phenylisoxazol-5(4H)-one framework. We will delve into key target classes including epigenetic modulators, DNA repair enzymes, cytoskeletal components, protein kinases, metabolic enzymes, and mediators of inflammation and neurodegeneration, presenting a comprehensive overview of the therapeutic promise held by these dynamic compounds.
Introduction: The Versatility of the Isoxazolone Core
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties, conformational flexibility, and ability to participate in various non-covalent interactions contribute to its prevalence in numerous clinically approved drugs.[1] The 3-phenylisoxazol-5(4H)-one substructure, in particular, offers a synthetically accessible and readily modifiable template for the development of targeted therapies. The phenyl ring at the 3-position and the reactive methylene group at the 4-position provide key anchor points for chemical elaboration, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will systematically explore the therapeutic landscape of these analogs, focusing on the molecular targets that have shown significant promise in preclinical studies.
Epigenetic and DNA Repair Targets: A New Frontier in Cancer Therapy
Recent research has highlighted the potential of 3-phenylisoxazol-5(4H)-one analogs to modulate key enzymes involved in epigenetic regulation and DNA damage repair, pathways frequently dysregulated in cancer.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are critical enzymes that regulate gene expression through the removal of acetyl groups from histones and other proteins.[2] Their overexpression is linked to the development and progression of various cancers, making them attractive therapeutic targets. A new series of 3-phenylisoxazole-based HDAC1 inhibitors has been designed and synthesized, demonstrating potent anti-proliferative activity.[3]
Mechanism of Action: Molecular docking studies suggest that the 3-phenylisoxazol-5(4H)-one scaffold can act as a zinc-binding group (ZBG), a key pharmacophoric feature for HDAC inhibition.[4][5] The carbonyl oxygen of the isoxazolone ring and the nitrogen atom can form a bidentate interaction with the zinc ion in the active site of HDACs.[6] The phenyl ring at the 3-position occupies a hydrophobic pocket, while modifications at other positions can extend into the linker and cap regions of the HDAC binding groove, enhancing potency and selectivity.[3]
Structure-Activity Relationship (SAR):
-
Zinc-Binding Group: The isoxazolone ring itself serves as a non-hydroxamate ZBG, potentially offering a better toxicity profile compared to traditional hydroxamate-based HDAC inhibitors.[4]
-
Linker and Cap Groups: SAR studies have shown that the length and nature of the linker attached to the isoxazolone core significantly influence HDAC1 inhibitory activity, with a butyl linker showing optimal potency.[2] The substituent on the phenyl ring at the 3-position is also well-tolerated for activity.[3]
Experimental Protocol: HDAC1 Inhibition Assay
A fluorometric assay can be employed to screen for HDAC1 inhibitors.[7][8]
-
Reagent Preparation:
-
HDAC1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., trypsin in assay buffer).
-
Test compounds (3-phenylisoxazol-5(4H)-one analogs) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add the HDAC1 enzyme to the assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[9] PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While no isoxazole-based PARP inhibitors are currently approved, the isoxazole scaffold is being explored for this purpose due to its synthetic tractability and potential to interact with the PARP active site.[9]
Mechanism of Action: PARP inhibitors typically function by competing with the binding of NAD+, the substrate for PARP-mediated poly(ADP-ribosyl)ation.[10] The isoxazole core, with appropriate substitutions, can be designed to occupy the nicotinamide binding pocket of PARP. Molecular modeling studies are crucial to guide the design of isoxazole analogs that can form key interactions with the amino acid residues in this pocket.
Experimental Protocol: PARP Inhibition Assay
A colorimetric or chemiluminescent assay can be used to measure PARP activity.[9]
-
Reagent Preparation:
-
Recombinant human PARP1 enzyme.
-
Activated DNA (e.g., nicked DNA).
-
Biotinylated NAD+.
-
Histone-coated microplate.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent or colorimetric substrate.
-
Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
-
Assay Procedure:
-
To the histone-coated wells, add PARP1 enzyme, activated DNA, and the test compound.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PARylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the substrate and measure the chemiluminescent or colorimetric signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Cytoskeletal Disruption: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[11] Agents that interfere with tubulin polymerization are among the most successful anticancer drugs. Several isoxazole-containing compounds have been reported as potent inhibitors of tubulin polymerization, often interacting with the colchicine binding site.[12][13]
Mechanism of Action: Isoxazole analogs can bind to the colchicine site on β-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly.[14] This leads to the depolymerization of microtubules, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis in cancer cells.
Structure-Activity Relationship (SAR):
-
Aryl Substituents: The nature and substitution pattern of the phenyl ring at the 3-position and other aryl moieties attached to the isoxazole core are critical for binding to the colchicine site. For instance, a 3,4,5-trimethoxyphenyl group, a common feature in many colchicine site inhibitors, can enhance activity.[13]
-
Linker: The introduction of a flexible linker between the isoxazole ring and another aromatic system can improve binding affinity.[12]
Experimental Protocol: Tubulin Polymerization Assay
A fluorescence-based assay is a common method to monitor tubulin polymerization in vitro.[6]
-
Reagent Preparation:
-
Purified tubulin protein (>99%).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP solution.
-
Fluorescent reporter (e.g., DAPI).
-
Test compounds, a known tubulin polymerization inhibitor (e.g., colchicine), and a stabilizer (e.g., paclitaxel).
-
-
Assay Procedure:
-
In a 96-well plate, combine the tubulin protein, polymerization buffer, GTP, and fluorescent reporter.
-
Add the test compounds at various concentrations.
-
Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. Polymerization of tubulin leads to the incorporation of the fluorescent reporter into the microtubules, resulting in an enhanced signal.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
Calculate the IC50 value for inhibition of polymerization.
-
Kinase Inhibition: A Focus on Cancer and Inflammation
Protein kinases are a large family of enzymes that play central roles in signal transduction and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Isoxazole-based compounds have shown promise as inhibitors of several important kinases.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition
FLT3 is a receptor tyrosine kinase that is often mutated and constitutively activated in acute myeloid leukemia (AML).[15] The development of FLT3 inhibitors is a key strategy for the treatment of AML.
Mechanism of Action: Isoxazole-containing compounds can act as ATP-competitive inhibitors of FLT3.[15] Molecular docking studies have shown that the isoxazole scaffold can fit into the ATP-binding pocket of FLT3, forming hydrogen bonds and hydrophobic interactions with key residues.[15]
Experimental Protocol: FLT3 Kinase Assay
A common method for assessing FLT3 kinase activity is a luminescence-based assay that measures the amount of ADP produced.[16]
-
Reagent Preparation:
-
Recombinant human FLT3 kinase.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test compounds and a known FLT3 inhibitor (e.g., quizartinib).
-
-
Assay Procedure:
-
In a 96-well plate, combine the FLT3 kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and then to a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition.
-
Determine the IC50 value.
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
RIPK1 is a serine/threonine kinase that plays a crucial role in necroptosis, a form of programmed cell death, and inflammation.[17] Inhibition of RIPK1 is a potential therapeutic strategy for inflammatory and neurodegenerative diseases.
Mechanism of Action: Phenylisoxazole analogs can act as potent and selective inhibitors of RIPK1.[13] Docking studies suggest that these compounds bind to the ATP-binding site of RIPK1, with the isoxazole core and its substituents forming key interactions with the hinge region and other residues.[13]
Experimental Protocol: RIPK1 Kinase Assay
A similar luminescence-based kinase assay as described for FLT3 can be adapted for RIPK1, using a specific RIPK1 substrate.
Metabolic Enzyme Modulation: Targeting Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. Targeting key metabolic enzymes is a promising anticancer strategy.
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo fatty acid synthesis, a pathway that is often upregulated in cancer cells.[18]
Mechanism of Action: 4-Phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors.[18] Molecular docking studies indicate that these compounds bind to the carboxyltransferase (CT) domain of ACC, at the dimer interface.[18] The isoxazole ring and its substituents form hydrogen bonds and hydrophobic interactions with residues in the binding pocket.[18]
Experimental Protocol: ACC Inhibition Assay
The activity of ACC can be measured by monitoring the incorporation of [14C]bicarbonate into malonyl-CoA or by a coupled enzyme assay that measures the oxidation of NADPH.
Anti-inflammatory and Neuroprotective Potential
The 3-phenylisoxazol-5(4H)-one scaffold has also demonstrated significant potential in the development of anti-inflammatory and neuroprotective agents.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
COX and LOX are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[19] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Mechanism of Action: Isoxazole derivatives have been shown to be selective inhibitors of COX-2.[20] Molecular docking studies suggest that the isoxazole scaffold can fit into the active site of COX-2, with specific substitutions on the phenyl rings contributing to selectivity over COX-1.[16][21] The sulfonylmethyl group and the C-3 methyl group on the isoxazole ring have been identified as crucial for selective COX-2 inhibition.[16]
Experimental Protocol: COX-2 Selective Inhibitor Screening
A fluorometric or colorimetric assay kit can be used to screen for selective COX-2 inhibitors.[22]
-
Reagent Preparation:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A fluorometric or colorimetric probe.
-
Test compounds and a known selective COX-2 inhibitor (e.g., celecoxib).
-
-
Assay Procedure:
-
Perform parallel assays for COX-1 and COX-2.
-
In separate wells, combine the respective COX enzyme with the test compound.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Monitor the change in fluorescence or absorbance over time.
-
-
Data Analysis:
-
Calculate the IC50 values for both COX-1 and COX-2.
-
Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[23] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
Mechanism of Action: Isoxazole-based compounds have been developed as cholinesterase inhibitors.[1] Molecular docking studies indicate that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, providing a dual-binding site inhibition that can be beneficial in Alzheimer's disease therapy.[24]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[1]
-
Reagent Preparation:
-
AChE or BChE enzyme.
-
Substrate (acetylthiocholine or butyrylthiocholine).
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
Buffer solution.
-
Test compounds and a known cholinesterase inhibitor (e.g., donepezil).
-
-
Assay Procedure:
-
In a 96-well plate, combine the enzyme and the test compound.
-
Add the substrate and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the percentage of inhibition and the IC50 value.
-
Conclusion and Future Directions
The 3-phenylisoxazol-5(4H)-one scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of therapeutic targets. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds highly attractive for further drug development efforts. Future research should focus on leveraging the structure-activity relationship insights presented in this guide to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The application of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will be invaluable in refining the design of these compounds for optimal target engagement. As our understanding of the complex biology of diseases continues to grow, the versatility of the 3-phenylisoxazol-5(4H)-one core will undoubtedly lead to the discovery of novel therapeutics for a multitude of unmet medical needs.
References
- 1. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. historymedjournal.com [historymedjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors [mdpi.com]
- 8. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 14. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
Methodological & Application
One-Pot Synthesis of 4-Arylmethylene-3-phenylisoxazol-5-ones: An Application Note and Detailed Protocol
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the efficient one-pot synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones, a class of heterocyclic compounds with significant therapeutic potential. This document offers in-depth mechanistic insights, a versatile and robust experimental protocol, and a comparative analysis of various catalytic systems.
Introduction: The Significance of Isoxazolones
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The isoxazolone moiety, in particular, is a privileged scaffold found in compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and ulcerogenic properties.[1] The 4-arylmethylene-3-phenylisoxazol-5-ones are of particular interest due to their synthetic versatility and potential as intermediates for more complex molecular architectures.[2][3]
Conventional multi-step syntheses of these compounds are often time-consuming and can lead to lower overall yields.[1] The advent of one-pot, multi-component reactions (MCRs) has revolutionized the synthesis of such heterocyclic systems. MCRs offer significant advantages, including reduced reaction times, cost-effectiveness, higher atom economy, and environmental friendliness, making them highly desirable in both academic and industrial research settings.[1][4] This guide focuses on a robust and widely applicable one-pot, three-component strategy for the synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones.
Reaction Mechanism: A Tale of Two Condensations
The one-pot synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones is a sequential process involving two key transformations: the formation of the 3-phenylisoxazol-5-one core followed by a Knoevenagel condensation. The entire sequence is elegantly performed in a single reaction vessel, showcasing the efficiency of tandem reactions.
The plausible mechanism can be elucidated as follows:
-
Formation of the Hydroxylamine: In the presence of a base catalyst, hydroxylamine hydrochloride is neutralized to generate free hydroxylamine.[5]
-
Oxime Formation: The nucleophilic hydroxylamine then attacks the keto-carbonyl group of ethyl benzoylacetate, leading to the formation of an oxime intermediate.[5]
-
Cyclization and Formation of 3-Phenylisoxazol-5-one: An intramolecular cyclization of the oxime, with the elimination of ethanol, results in the formation of the key intermediate, 3-phenylisoxazol-5-one.[5]
-
Knoevenagel Condensation: The methylene group at the C4 position of the 3-phenylisoxazol-5-one is activated by the adjacent carbonyl and imine functionalities. This active methylene group then undergoes a Knoevenagel condensation with an aromatic aldehyde. The reaction proceeds via a nucleophilic addition followed by dehydration to yield the final 4-arylmethylene-3-phenylisoxazol-5-one product.[6]
The choice of catalyst can influence the reaction rate and yield. While a base is essential for the initial steps, both acid and base catalysts can promote the final Knoevenagel condensation.[4][7]
Visualizing the Workflow: A Graphviz Representation
The following diagram illustrates the logical flow of the one-pot synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones.
Caption: One-pot synthesis workflow.
Comparative Analysis of Catalytic Systems
A variety of catalysts have been successfully employed for the one-pot synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones. The choice of catalyst can significantly impact reaction times, yields, and the overall "greenness" of the protocol. Below is a summary of representative yields for the synthesis of various derivatives using different catalysts.
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | DABCO | Ethanol | 82 | [1] |
| 2 | Benzaldehyde | Citric Acid | Water | 70-90 | [4] |
| 3 | 4-Chlorobenzaldehyde | DABCO | Ethanol | 65 | [5] |
| 4 | 4-Methylbenzaldehyde | DABCO | Ethanol | 85 | [5] |
| 5 | Benzaldehyde | Sodium Benzoate | Water | High Yields | [8] |
| 6 | Benzaldehyde | Sodium Sulfide | Ethanol | High Yields | [9] |
| 7 | Benzaldehyde | Malic Acid | Water | 93 | [7] |
| 8 | 4-Hydroxy-3-methoxybenzaldehyde | Malic Acid | Water | 90 | [10] |
| 9 | Benzaldehyde | H2O2:HCl | Water | 88-93 | [6] |
| 10 | 4-Nitrobenzaldehyde | Citric Acid | Water | 70-90 | [4] |
Detailed Experimental Protocol: A Generalized Approach
This protocol provides a generalized procedure for the one-pot synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones. It can be adapted for various catalysts and aromatic aldehydes.
Materials and Reagents:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst (e.g., DABCO, citric acid, malic acid)
-
Solvent (e.g., ethanol, water)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine ethyl benzoylacetate (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and the chosen catalyst (e.g., 10 mol% for acidic catalysts, or as specified in the literature for base catalysts).[1][4][7]
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol or water, typically 5-10 mL per mmol of ethyl benzoylacetate).
-
Initial Reaction Phase (Formation of Isoxazolone):
-
For protocols requiring heating (e.g., with DABCO in ethanol): Attach a reflux condenser and heat the mixture to reflux for a short period (e.g., 3 minutes).[1]
-
For room temperature or mildly heated protocols (e.g., with citric acid or malic acid in water): Stir the mixture at the specified temperature (e.g., room temperature or 50°C) for the recommended duration.[4][7]
-
-
Addition of Aromatic Aldehyde: To the reaction mixture, add the aromatic aldehyde (1 equivalent).
-
Second Reaction Phase (Knoevenagel Condensation):
-
Continue stirring the reaction mixture under the same conditions (reflux or specified temperature).
-
Monitor the progress of the reaction by TLC (a suitable eluent is typically a mixture of ethyl acetate and hexane).
-
-
Product Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
A solid product will often precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold solvent (e.g., water or ethanol) to remove any unreacted starting materials and catalyst.
-
-
Purification:
-
The crude product is often of high purity.[1]
-
If necessary, further purify the product by recrystallization from a suitable solvent, such as ethanol.
-
-
Characterization:
Conclusion
The one-pot, three-component synthesis of 4-arylmethylene-3-phenylisoxazol-5-ones is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The simplicity of the procedure, coupled with the use of readily available starting materials and often environmentally benign catalysts and solvents, makes it an attractive strategy for both academic research and industrial applications. The ability to generate a diverse library of these compounds by simply varying the aromatic aldehyde component underscores the power of this synthetic approach in drug discovery and materials science.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. benthamscience.com [benthamscience.com]
- 8. scite.ai [scite.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
The Vanguard of Green Chemistry: Advanced Protocols for the Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
In the landscape of modern medicinal chemistry and drug development, the isoxazol-5(4H)-one scaffold is a cornerstone, integral to a wide array of pharmaceuticals exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The imperative of sustainable scientific practice, however, demands a departure from classical synthetic routes that often rely on hazardous solvents and harsh conditions. This guide provides an in-depth exploration of cutting-edge, green synthetic methodologies for 3,4-disubstituted isoxazol-5(4H)-ones, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are not merely procedural; they are presented with a rationale grounded in the principles of green chemistry, emphasizing efficiency, safety, and environmental stewardship.
The Core Reaction: A Multicomponent Approach
The predominant strategy for constructing the 3,4-disubstituted isoxazol-5(4H)-one core is a one-pot, three-component reaction (3CR) involving an aromatic or heteroaromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. This convergent approach is inherently atom-economical and minimizes waste by reducing the number of synthetic steps and purification of intermediates.
Application Note 1: Aqueous Synthesis – The Universal Solvent
Water, as a solvent, is unparalleled in its green credentials: it is non-toxic, non-flammable, and abundant. Its high polarity and unique solvating properties can be harnessed to drive organic reactions, often with the aid of a suitable catalyst.
Protocol 1.1: Catalysis with Sodium Malonate in Water at Ambient Temperature
This protocol leverages the catalytic activity of sodium malonate in an aqueous medium, providing an efficient and environmentally benign pathway to the target compounds.
Rationale: The use of water as a solvent eliminates the need for volatile organic compounds (VOCs). Sodium malonate, a readily available and non-toxic salt, acts as an efficient organocatalyst. The reaction proceeds smoothly at room temperature, conserving energy.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and ethyl acetoacetate (1 mmol) in water (10 mL).
-
Catalyst Addition: Add sodium malonate (10 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at 25°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solid product that precipitates is collected by filtration, washed with water, and dried. If necessary, the product can be further purified by recrystallization from hot ethanol.[2]
Protocol 1.2: Gluconic Acid Aqueous Solution as a Recyclable Medium and Catalyst
This innovative approach utilizes a bio-based solvent, gluconic acid aqueous solution (GAAS), which functions as both the reaction medium and the catalyst.[3][4][5]
Rationale: Gluconic acid is a biodegradable and non-volatile organic acid. The use of a 50 wt% aqueous solution provides an acidic environment that can catalyze the condensation reactions. A key advantage of this method is the recyclability of the reaction medium, significantly reducing waste.[3]
Experimental Protocol:
-
Reaction Setup: To a mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol), add 50 wt% gluconic acid aqueous solution (5 mL).
-
Reaction Execution: Stir the mixture at 70°C for the appropriate time (typically 45 minutes). Monitor the reaction by TLC.[6]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product can be extracted with ethyl acetate. The aqueous GAAS phase can be recovered and reused for subsequent reactions.[6]
| Aldehyde | β-Ketoester | Catalyst/Medium | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Sodium Malonate/Water | 25 | 30 | 95 | |
| Benzaldehyde | Ethyl acetoacetate | GAAS (50 wt%) | 70 | 45 | 92 | [6] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Sodium Malonate/Water | 25 | 25 | 94 | |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | GAAS (50 wt%) | 70 | 50 | 88 | [6] |
Table 1: Comparison of Aqueous Synthesis Methods
Application Note 2: Energy-Efficient Synthesis – Ultrasound and Microwave Irradiation
Alternative energy sources like ultrasound and microwaves can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. These methods align with green chemistry principles by reducing energy consumption and often enabling solvent-free conditions.
Protocol 2.1: Ultrasound-Assisted Synthesis with Itaconic Acid Catalysis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance mass transfer and provide the activation energy for reactions through acoustic cavitation.[7][8]
Rationale: This method significantly reduces reaction times compared to conventional heating.[8] Itaconic acid is an organic acid that can be used as a catalyst, and the aqueous medium makes this a green protocol. The reaction proceeds at a moderate temperature of 50°C.
Experimental Protocol:
-
Reaction Setup: In a flask suitable for sonication, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and itaconic acid (as catalyst) in water.
-
Reaction Execution: Place the flask in an ultrasonic bath operating at a suitable frequency (e.g., 47 kHz) and power (e.g., 80 W).[9][10] Maintain the temperature at 50°C for approximately 15 minutes. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization. The aqueous solution of itaconic acid can potentially be recycled.[8]
Protocol 2.2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation provides rapid and uniform heating, which can lead to a significant reduction in reaction times and side product formation.[11][12][13]
Rationale: This solvent-free approach minimizes waste and eliminates the need for potentially hazardous solvents. The use of microwave energy is highly efficient, directly heating the reaction mixture.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and a solid catalyst such as potassium bromide.[14]
-
Reaction Execution: Place the vessel in a microwave reactor and irradiate at a specified power and for a short duration (e.g., 2-5 minutes).
-
Work-up and Isolation: After cooling, the solid reaction mixture can be washed with water and the product isolated by filtration. Recrystallization from ethanol can be used for further purification.
| Method | Energy Source | Catalyst/Medium | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Ultrasound | Sonication | Itaconic Acid/Water | 50 | 15 | 95 | [8] |
| Microwave | Microwaves | KBr (Solvent-free) | N/A | 2-5 | ~90 | [14] |
| Sunlight | Natural Light | Water (Catalyst-free) | Ambient | 17-40 | 89-97 | [15] |
Table 2: Comparison of Energy-Efficient Synthesis Methods
Application Note 3: Novel Green Solvents – Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) are emerging as a new class of green solvents. They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a eutectic mixture with a melting point lower than that of the individual components.[16]
Protocol 3.1: Synthesis in Choline Chloride/Glycerol (ChCl/Gly)
This protocol utilizes a biodegradable and low-cost DES as the reaction medium.
Rationale: ChCl/Gly is a non-toxic, biodegradable, and renewable solvent. Its use avoids the environmental and health hazards associated with conventional organic solvents.
Experimental Protocol:
-
Reaction Setup: In a test tube, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride.
-
Solvent Addition: Add ChCl/Gly (0.1 mL) and water (0.1 mL) to the mixture. For solid aldehydes, a few drops of ethanol can be added to aid dissolution.[16]
-
Reaction Execution: Stir and heat the reaction mixture at 60°C. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, add water (5 mL) to the reaction mixture. The solid product is then collected by filtration.
Mechanistic Insights
The formation of 3,4-disubstituted isoxazol-5(4H)-ones via the three-component reaction is believed to proceed through a series of condensation reactions. A plausible mechanism involves the initial formation of an oxime intermediate from the reaction of the β-ketoester and hydroxylamine hydrochloride. This is followed by a Knoevenagel condensation with the aldehyde, and subsequent intramolecular cyclization and dehydration to yield the final product.[1]
Figure 1: Proposed reaction pathway for the three-component synthesis.
Workflow Visualization
The general workflow for the green synthesis protocols described can be summarized in the following diagram.
Figure 2: General experimental workflow for green synthesis.
Conclusion
The methodologies presented in this guide underscore the significant strides made in developing sustainable synthetic routes to medicinally important heterocyclic compounds. By embracing green solvents, alternative energy sources, and efficient catalytic systems, researchers can significantly reduce the environmental impact of chemical synthesis without compromising on yield or purity. The adoption of these green protocols is not only a testament to scientific innovation but also a commitment to a more sustainable future for the pharmaceutical and chemical industries.
References
- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. ACG Publications - Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An efficient solvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using microwave irradiation [ouci.dntb.gov.ua]
- 13. zenodo.org [zenodo.org]
- 14. An efficient solvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using microwave irradiation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 16. tandfonline.com [tandfonline.com]
Application Note & Protocol: A Guide to the Three-Component Synthesis of Isoxazol-5(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazol-5(4H)-ones in Modern Chemistry
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7] Among these, isoxazol-5(4H)-ones are a particularly important class of compounds, not only for their therapeutic potential but also as versatile synthetic intermediates for more complex molecules.[1] The development of efficient, sustainable, and atom-economical methods for the synthesis of these scaffolds is therefore of paramount importance to the scientific community.
Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step.[8][9] This approach offers significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and simplifying purification processes. This guide provides a detailed overview and a practical protocol for the three-component synthesis of isoxazol-5(4H)-one derivatives, a reaction of significant interest for its efficiency and applicability in generating molecular diversity.
The Three-Component Reaction: Mechanism and Advantages
The most common and direct approach for synthesizing 4-substituted-3-methylisoxazol-5(4H)-ones involves a one-pot, three-component condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[10][11][12] This reaction can be catalyzed by a variety of substances, with a growing emphasis on green and sustainable catalysts like organocatalysts.[1][3][8]
Plausible Reaction Mechanism
While the exact mechanism can be influenced by the choice of catalyst and reaction conditions, a generally accepted pathway is illustrated below. The reaction typically proceeds through two key stages:
-
Formation of the Isoxazolone Core: Initially, the β-ketoester reacts with hydroxylamine hydrochloride to form an oxime intermediate. This is followed by an intramolecular cyclization to yield the 3-methylisoxazol-5(4H)-one ring.[13]
-
Knoevenagel Condensation: The newly formed isoxazolone then undergoes a Knoevenagel condensation with the aromatic aldehyde, facilitated by the catalyst, to produce the final 4-arylmethylene-3-methylisoxazol-5(4H)-one derivative.[9][13]
Diagram: Proposed Reaction Mechanism
Caption: A simplified representation of the three-component reaction pathway.
Experimental Protocol: An Organocatalyzed Approach
This protocol details a representative synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones using L-valine as an organocatalyst, a method noted for its efficiency and use of a benign catalyst.[8] This procedure is adapted from established methodologies and emphasizes a green chemistry approach.
Materials and Equipment
-
Reagents:
-
Aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
L-valine
-
Ethanol (reagent grade)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (4 mL) to the flask, followed by the addition of L-valine (10 mol%).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. Reaction times are typically short, often under 15 minutes.[8]
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate will typically form. If not, the solvent can be partially evaporated.
-
Purification: Filter the solid product using a Buchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from ethanol or another suitable solvent to afford the pure 4-arylmethylene-3-methylisoxazol-5(4H)-one derivative.
Diagram: Experimental Workflow
Caption: A flowchart of the experimental procedure for the synthesis.
Results and Discussion: What to Expect
The described three-component reaction is generally high-yielding, with many protocols reporting yields between 70% and 97%.[8][10][11] The reaction is also known for its broad substrate scope, tolerating a variety of substituents on the aromatic aldehyde.
Characterization of Products
The synthesized isoxazol-5(4H)-one derivatives are typically crystalline solids. Their structures can be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the methyl group on the isoxazole ring and the vinyl proton of the arylmethylene group, in addition to the aromatic protons.
-
¹³C NMR: Will show distinct peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: Can be compared with literature values for known compounds.
Optimization and Troubleshooting
-
Catalyst Loading: While 10 mol% is often effective, the optimal catalyst loading may vary and can be a key parameter for optimization.[8]
-
Solvent Choice: While ethanol is commonly used, some protocols have successfully employed water as a green solvent, which can be advantageous for environmental and cost reasons.[1][10][11]
-
Reaction Time: The reaction is often rapid, but monitoring by TLC is crucial to determine the point of completion and avoid the formation of byproducts.
Data Summary: Substrate Scope and Yields
The following table summarizes representative yields for the synthesis of various isoxazol-5(4H)-one derivatives using an L-valine catalyzed system, demonstrating the versatility of this reaction.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 93 |
| 2 | Benzaldehyde | (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | 90 |
| 3 | 4-Chlorobenzaldehyde | (Z)-4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 95 |
| 4 | 4-Nitrobenzaldehyde | (Z)-4-(4-nitrobenzylidene)-3-methylisoxazol-5(4H)-one | 97 |
| 5 | 2-Chlorobenzaldehyde | (Z)-4-(2-chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 88 |
| Data adapted from literature reports for illustrative purposes.[8] |
Conclusion: A Powerful Tool for Chemical Synthesis
The three-component synthesis of isoxazol-5(4H)-one derivatives represents a highly efficient and versatile method for accessing a class of compounds with significant biological and synthetic importance. The use of organocatalysts and green reaction media further enhances the appeal of this methodology, aligning with the principles of sustainable chemistry. This guide provides a solid foundation for researchers to explore and utilize this powerful reaction in their own work, from fundamental chemical research to the development of new therapeutic agents.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 13. scielo.br [scielo.br]
The Versatile Role of 3-Phenyl-5(4H)-isoxazolone in Expedient Multicomponent Synthesis of Bioactive Heterocycles
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the demand for efficient and sustainable methods to construct molecularly diverse libraries is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy to meet this demand. Central to the success of many MCRs is the use of "privileged scaffolds" – core structures that exhibit versatile reactivity and are frequently found in biologically active molecules. 3-Phenyl-5(4H)-isoxazolone has established itself as one such scaffold. Its unique structural features, particularly the acidic proton at the C4 position, render it an excellent active methylene component for a variety of condensation and cycloaddition reactions.
The isoxazolone core is a prominent feature in numerous pharmaceuticals, possessing a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of a phenyl group at the 3-position not only influences the electronic properties of the heterocyclic ring but also provides a key structural motif for ligand-receptor interactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging 3-phenyl-5(4H)-isoxazolone in MCRs to rapidly generate libraries of complex, drug-like molecules, with a focus on the synthesis of pyran-annulated isoxazoles.
Mechanistic Rationale: The Reactivity of the C4 Methylene Group
The synthetic utility of 3-phenyl-5(4H)-isoxazolone in multicomponent reactions is primarily attributed to the reactivity of its C4 methylene group. The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the imine functionality within the isoxazolone ring. This acidity allows for the facile in-situ formation of a highly reactive nucleophilic intermediate, typically a Knoevenagel condensation adduct, which then participates in subsequent Michael addition and cyclization cascades.
A representative and highly efficient application is the three-component reaction between an aromatic aldehyde, malononitrile, and 3-phenyl-5(4H)-isoxazolone to afford densely functionalized dihydropyrano[2,3-c]isoxazole derivatives. The reaction proceeds through a domino Knoevenagel-Michael addition-cyclization sequence. This process is often catalyzed by a mild base, which facilitates the initial condensation steps. The elegance of this MCR lies in its atom economy and the rapid construction of a complex heterocyclic system from simple, readily available starting materials. A closely related four-component reaction, starting from ethyl benzoylacetate and hydroxylamine to form the 3-phenyl-5(4H)-isoxazolone in situ, further validates the role of this intermediate in the synthesis of such scaffolds.[3]
Experimental Workflow and Mechanistic Overview
The following diagram illustrates the logical flow of the multicomponent synthesis of dihydropyrano[2,3-c]isoxazoles, highlighting the key reaction stages from initial condensation to the final product formation.
Caption: Workflow for the synthesis of dihydropyrano[2,3-c]isoxazoles.
Detailed Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]isoxazole-5-carbonitrile
This protocol details a representative one-pot, three-component synthesis. The selection of a catalyst-free approach in a green solvent like ethanol/water highlights the efficiency and environmental friendliness of this methodology, which can often be promoted by mild heating or sonication.[4][5]
Materials:
-
3-Phenyl-5(4H)-isoxazolone (1.0 mmol, 161.15 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Ethanol (5 mL)
-
Water (2 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL) (Optional, for rate enhancement)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-5(4H)-isoxazolone (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Solvent Addition: Add a mixture of ethanol (5 mL) and water (2 mL) to the flask. The use of an aqueous ethanol mixture often facilitates both the dissolution of reactants and the precipitation of the product upon formation.
-
Catalyst Addition (Optional): For reactions that are sluggish at room temperature, a catalytic amount of a mild base such as piperidine (10 µL) can be added to accelerate the initial Knoevenagel condensation.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours at reflux.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution. If precipitation is not spontaneous, the mixture can be cooled further in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Substrate Scope and Yields
The versatility of this multicomponent reaction is demonstrated by its tolerance to a variety of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence the reaction rate and overall yield.
| Entry | Aromatic Aldehyde (R) | Product Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Chlorophenyl | 95 |
| 3 | 4-Methoxyphenyl | 90 |
| 4 | 4-Nitrophenyl | 88 |
| 5 | 2-Naphthyl | 89 |
| 6 | 2-Thienyl | 85 |
Yields are representative and based on analogous reactions reported in the literature for the synthesis of pyran-annulated systems.[3][6]
Mechanistic Deep Dive: The Domino Reaction Cascade
The formation of the dihydropyrano[2,3-c]isoxazole scaffold is a textbook example of a domino reaction sequence, where each subsequent step is triggered by the formation of the preceding intermediate.
Caption: Proposed mechanism for the three-component reaction.
Causality in the Mechanism:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step is crucial as it generates a highly electrophilic α,β-unsaturated dinitrile (an arylidenemalononitrile), which serves as an excellent Michael acceptor.[6]
-
Michael Addition: The 3-phenyl-5(4H)-isoxazolone, deprotonated at the C4 position by the base, acts as the Michael donor. Its enolate form attacks the β-carbon of the arylidenemalononitrile in a conjugate addition, forming a new carbon-carbon bond and a transient acyclic intermediate.
-
Intramolecular Cyclization: The reaction culminates in a rapid intramolecular cyclization. The negatively charged oxygen of the isoxazolone enolate attacks one of the nitrile groups, leading to the formation of the pyran ring. A subsequent tautomerization (proton transfer) yields the stable, aromatic-like 6-amino-pyran system.
Conclusion and Future Outlook
3-Phenyl-5(4H)-isoxazolone is a highly effective and versatile building block for the construction of complex heterocyclic molecules via multicomponent reactions. The protocols derived from its known reactivity are characterized by operational simplicity, high yields, and adherence to the principles of green chemistry. The resulting pyran-annulated isoxazoles are of significant interest to medicinal chemists due to their structural complexity and potential for diverse biological activities. Future research in this area will likely focus on expanding the substrate scope, exploring asymmetric catalysis to control the newly formed stereocenter, and applying these methodologies in continuous flow systems for large-scale synthesis.
References
- 1. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 3. Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A catalyst-free, green and efficient protocol for the synthesis of methyleneisoxazole-5(4H)-ones supported by ultrasoni… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 3-Phenylisoxazol-5(4H)-one in Medicinal Chemistry
Introduction: Unveiling the Potential of the Isoxazolone Core
The 3-phenylisoxazol-5(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a planar aromatic ring, a reactive lactone moiety, and sites amenable to diverse functionalization, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this versatile scaffold, offering detailed insights into its therapeutic potential, underlying mechanisms of action, and practical protocols for its synthesis and biological evaluation. We will delve into its burgeoning role in oncology, inflammation, and neurodegenerative diseases, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage the power of the 3-phenylisoxazol-5(4H)-one core in their own research endeavors.
Oncological Applications: A New Frontier in Cancer Therapy
The isoxazolone scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives demonstrating potent activity against various cancer cell lines. A significant area of investigation has been the design of 3-phenylisoxazol-5(4H)-one-based histone deacetylase (HDAC) inhibitors.
Targeting Histone Deacetylases (HDACs) in Prostate Cancer
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer, making them a validated target for anticancer drug discovery. Derivatives of 3-phenylisoxazol-5(4H)-one have been successfully designed as potent HDAC1 inhibitors.[1][2]
Mechanism of Action: HDAC inhibitors work by increasing the acetylation of histone proteins, leading to a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
A noteworthy example is a series of 3-phenylisoxazole derivatives that have shown significant inhibitory potency against HDAC1 and strong cytotoxicity toward prostate cancer PC3 cells, while exhibiting minimal impact on normal WPMY-1 cells.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the isoxazole ring can significantly influence the inhibitory activity.[1][2]
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Derivative 17 | PC3 (Prostate Cancer) | 5.82 | [1][2] |
| Derivative 10 | PC3 (Prostate Cancer) | 9.18 | [2] |
| Isoxazole-amide 2d | Hep3B (Liver Cancer) | ~23 | [3] |
| Isoxazole-amide 2e | Hep3B (Liver Cancer) | ~23 | [3] |
| Isoxazole-amide 2d | HeLa (Cervical Cancer) | 15.48 | [3] |
Experimental Protocols
This protocol describes a one-pot, three-component reaction for the synthesis of 4-arylidene-3-phenylisoxazol-5-one derivatives.[4]
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride
-
Aromatic aldehydes
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and DABCO (1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Reflux the mixture for 5 minutes.
-
Add the desired aromatic aldehyde (1 mmol) to the reaction mixture.
-
Continue to reflux for an additional 10-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4-arylidene-3-phenylisoxazol-5-one derivative.
This protocol outlines the procedure for analyzing the effect of a 3-phenylisoxazol-5(4H)-one derivative on the cell cycle distribution of cancer cells.[5][6][7]
Materials:
-
Cancer cell line of interest
-
3-Phenylisoxazol-5(4H)-one derivative (test compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Cell cycle regulation at the G1/S checkpoint and potential inhibition by isoxazolone derivatives.
Anti-inflammatory Applications: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 3-phenylisoxazol-5(4H)-one scaffold has demonstrated significant potential in the development of novel anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.
Targeting Cyclooxygenase (COX) and Lipoxygenase (LOX)
The arachidonic acid cascade is a major pathway involved in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][8] Cyclooxygenase (COX) and lipoxygenase (LOX) are the key enzymes that catalyze the initial steps of this cascade.[1] Isoxazole derivatives have been shown to inhibit these enzymes, thereby reducing the production of inflammatory mediators.[9]
Mechanism of Action: By inhibiting COX and LOX, 3-phenylisoxazol-5(4H)-one derivatives can effectively block the synthesis of prostaglandins and leukotrienes, which are potent mediators of pain, fever, and inflammation. This dual inhibition is a particularly attractive feature, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to selective COX-2 inhibitors.
Caption: The arachidonic acid cascade and points of inhibition by 3-phenylisoxazol-5(4H)-one derivatives.
Experimental Protocols
This protocol provides a general method for screening compounds for their ability to inhibit COX-2 activity.[4][9][10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Test compound (3-phenylisoxazol-5(4H)-one derivative)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the appropriate solvent (e.g., DMSO).
-
In a 96-well black microplate, add the COX Assay Buffer, COX Probe, and the test compound or control to the respective wells.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.
This protocol describes a spectrophotometric method to assess the inhibition of lipoxygenase activity.[12][13][14][15][16]
Materials:
-
Lipoxygenase enzyme solution (e.g., from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound (3-phenylisoxazol-5(4H)-one derivative)
-
Quercetin (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the test compound and positive control in a suitable solvent (e.g., ethanol).
-
In a cuvette, mix the borate buffer and the test compound or control.
-
Add the lipoxygenase enzyme solution and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Neurodegenerative Diseases: A Glimmer of Hope
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Recent studies have indicated that the 3-phenylisoxazol-5(4H)-one scaffold may offer a promising avenue for the development of neuroprotective agents.
Targeting Alzheimer's and Parkinson's Disease Pathologies
A newly synthesized 3,4,5-trimethoxy isoxazolone derivative has shown potential in an animal model of Alzheimer's disease.[17] This compound was found to attenuate the levels of beta-amyloid (Aβ1-42) and tau proteins, which are key pathological hallmarks of the disease.[17] Furthermore, a patent application has disclosed a medicinal composition containing a 3-phenyl-4H-isoxazole-5-one derivative for the treatment of Parkinson's disease.[18]
Potential Mechanisms of Action: The neuroprotective effects of these compounds may be attributed to a combination of factors, including:
-
Anti-inflammatory effects: As discussed previously, the ability to inhibit pro-inflammatory pathways can be beneficial in neurodegenerative diseases where neuroinflammation plays a significant role.
-
Antioxidant properties: Oxidative stress is another key contributor to neuronal damage in these conditions. The isoxazolone scaffold may possess inherent antioxidant properties or can be functionalized to enhance this activity.
-
Modulation of protein aggregation: The reduction in Aβ and tau levels suggests that these compounds may interfere with the production or promote the clearance of these toxic protein aggregates.
Further research is needed to fully elucidate the mechanisms by which 3-phenylisoxazol-5(4H)-one derivatives exert their neuroprotective effects. However, these initial findings highlight a promising new therapeutic application for this versatile scaffold.
Conclusion and Future Directions
The 3-phenylisoxazol-5(4H)-one scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its applications in oncology, inflammation, and neurodegenerative diseases are continually expanding, driven by its favorable physicochemical properties and synthetic accessibility. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation therapies. Future research should focus on further optimizing the potency and selectivity of these compounds, as well as exploring their potential in other disease areas. The continued exploration of the 3-phenylisoxazol-5(4H)-one scaffold holds immense promise for addressing unmet medical needs and improving human health.
References
- 1. youtube.com [youtube.com]
- 2. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arachidonic acid cascade, eicosanoids, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN103784958A - Medicinal composition for treating Parkinson's disease - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel Phenylisoxazole-Based Histone Deacetylase (HDAC) Inhibitors
Abstract: This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel histone deacetylase (HDAC) inhibitors centered on the phenylisoxazole scaffold. Histone deacetylases are critical epigenetic regulators and validated therapeutic targets, particularly in oncology. The phenylisoxazole core offers a versatile and synthetically accessible platform for developing new chemical entities with potent and potentially selective HDAC inhibitory activity. We present detailed, field-tested protocols, from rational design principles and chemical synthesis to in vitro enzymatic and cell-based assays, enabling researchers to navigate the discovery pipeline for this promising class of inhibitors.
Introduction: The Rationale for Phenylisoxazole in HDAC Inhibitor Design
Histone deacetylases (HDACs) are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1] This post-translational modification is a key component of the epigenetic machinery, regulating gene expression, chromatin structure, and the function of numerous proteins involved in cell cycle progression and apoptosis.[1] The aberrant activity of specific HDAC isoforms, such as HDAC1, is strongly implicated in the pathogenesis of various cancers, including prostate cancer, making them compelling targets for therapeutic intervention.[1][2]
The archetypal pharmacophore model for HDAC inhibitors consists of three key elements: a surface-recognition "cap" group, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site.[3] While hydroxamic acids are a common and potent ZBG, their potential for genotoxicity has spurred the search for novel zinc-chelating moieties.[4] The isoxazole ring system has emerged as a highly promising scaffold in this context. It can function as a stable and synthetically tractable component of the linker or, in innovative designs, as a novel ZBG itself, such as the 3-hydroxy-isoxazole moiety.[4][5]
This guide focuses on the 3-phenylisoxazole scaffold, which provides a rigid framework for orienting the cap and linker regions, and allows for systematic exploration of structure-activity relationships (SAR) to achieve high potency and isoform selectivity.
Design Principles and Structure-Activity Relationship (SAR)
The design of potent phenylisoxazole-based HDAC inhibitors is guided by a rational, structure-based approach. Molecular docking studies of initial hits can reveal key interactions within the HDAC active site, such as hydrogen bonds with residues like His141 and π-stacking interactions with Phe205.[1][6]
A typical design strategy for a 3-phenylisoxazole series is visualized below.
Figure 1: Pharmacophore model for phenylisoxazole-based HDAC inhibitors.
Systematic modification of the R¹ and R² positions (see Figure 2) has yielded critical SAR insights:
-
Linker Length (R²): The length of the alkyl chain connecting the core to the ZBG is crucial for optimal positioning within the active site channel. A clear trend has been observed where activity increases with linker length from methyl to butyl, with the butyl linker often demonstrating the highest potency.[1][6]
-
Cap Group Substituents (R¹): The R¹ position on the phenyl ring is generally well-tolerated for various substituents.[6] This allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, without a significant loss of inhibitory activity.
| Compound ID | R¹ Substituent | R² Linker | HDAC1 Inhibition (%) @ 1µM |
| 7 | 4-Cl | -CH₃ | 9.30 |
| 8 | 4-Cl | -CH₂CH₃ | 25.16 |
| 9 | 4-Cl | -CH₂CH₂CH₃ | 56.27 |
| 10 | 4-Cl | -CH₂CH₂CH₂CH₃ | 79.85 |
| 17 | 4-OCH₃ | -CH₂CH₂CH₂CH₃ | 86.78 |
| Data synthesized from Qin X, et al. (2025), PLOS One.[1][6] |
Experimental Protocols: Synthesis
The following section details the multi-step synthesis of a representative series of 3-phenylisoxazole HDAC inhibitors.
Figure 2: General synthetic workflow for phenylisoxazole HDAC inhibitors.[7]
Protocol 3.1: Synthesis of Oximes (2a-e)
-
Rationale: This is the initial step to prepare the nitrogen-containing precursor for the isoxazole ring. The condensation of an aldehyde with hydroxylamine is a classic and high-yielding reaction.
-
Procedure:
-
To a solution of the appropriately substituted benzaldehyde (1.0 equiv) in ethanol, add a 50% aqueous solution of hydroxylamine (2.0 equiv).
-
Heat the mixture to reflux (approx. 60°C) for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol to yield the desired oxime. The product is typically used in the next step without further purification.
-
Protocol 3.2: Synthesis of Hydroximoyl Chlorides (3a-e)
-
Rationale: The oxime is converted to a more reactive hydroximoyl chloride. N-Chlorosuccinimide (NCS) is a convenient and safe chlorinating agent for this transformation.
-
Procedure:
-
Dissolve the oxime (1.0 equiv) in N,N-Dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise, maintaining the temperature below 40°C.
-
Stir the reaction at 40°C for 2 hours.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude hydroximoyl chloride, which is used immediately in the next step.
-
Protocol 3.3: [3+2] Cycloaddition to form Isoxazole Esters (4a-e)
-
Rationale: This is the key ring-forming step. The hydroximoyl chloride reacts with a β-ketoester in a base-mediated [3+2] cycloaddition to construct the 5-membered isoxazole ring. Triethylamine acts as a base to generate the reactive nitrone intermediate in situ.
-
Procedure:
-
Dissolve the crude hydroximoyl chloride (1.0 equiv) and methyl 3-cyclopropyl-3-oxopropionate (1.2 equiv) in ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours.
-
After completion, remove the solvent in vacuo. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure isoxazole ester.
-
Protocol 3.4: Saponification to Isoxazole Carboxylic Acids (5a-e)
-
Rationale: The ester is hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling with the desired cap group amines.
-
Procedure:
-
Dissolve the isoxazole ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH) (2.0-3.0 equiv) and heat the mixture to 80°C for 1 hour.
-
Cool the reaction to room temperature and acidify to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid, which is often pure enough for the next step.
-
Protocol 3.5: Amide Coupling (6a-p)
-
Rationale: This step introduces the "cap" group diversity. A standard peptide coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid for reaction with a primary or secondary amine.
-
Procedure:
-
Dissolve the isoxazole carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), EDCI (1.5 equiv), and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in a suitable aprotic solvent like dichloromethane (DCM) or DMF.
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography if necessary.
-
Experimental Protocols: Biological Evaluation
A robust evaluation cascade is essential to characterize the potency, selectivity, and cellular activity of the newly synthesized compounds.
Figure 3: Workflow for the biological evaluation of HDAC inhibitors.
Protocol 4.1: In Vitro HDAC Enzymatic Inhibition Assay
-
Rationale: This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant HDAC isoform. It is used to determine potency (IC₅₀) and selectivity.
-
Materials:
-
Recombinant human HDAC1 or HDAC6 enzyme.
-
Fluorogenic substrate (e.g., Fluor-de-Lys®).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC developer solution.
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., Vorinostat/SAHA).
-
384-well black plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add assay buffer, the HDAC enzyme, and the test compound (or DMSO for control).
-
Incubate for 15 minutes at 37°C to allow compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4.2: Cellular Anti-Proliferative Assay (MTT Assay)
-
Rationale: This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cells, providing a measure of their functional activity in a cellular context.[6] A counterscreen using a non-cancerous cell line (e.g., WPMY-1) is crucial to assess selectivity.[6]
-
Procedure:
-
Seed prostate cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Protocol 4.3: Western Blot for Target Engagement
-
Rationale: This assay provides direct evidence that the compound is engaging its intended target within the cell. An increase in the acetylation of a known HDAC substrate demonstrates functional inhibition of the enzyme. For example, increased α-tubulin acetylation is a hallmark of HDAC6 inhibition, while increased histone H3 acetylation indicates inhibition of nuclear HDACs like HDAC1.[4]
-
Procedure:
-
Treat cells (e.g., DU145 prostate cancer cells) with the test compound at a relevant concentration (e.g., 10 µM) for 24 hours.[4]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, and total histone H3. A loading control like GAPDH or β-actin should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometric analysis can be used to quantify the change in substrate acetylation.
-
Conclusion
The phenylisoxazole scaffold represents a fertile ground for the discovery of novel HDAC inhibitors. The synthetic routes are robust and amenable to library synthesis, allowing for extensive exploration of structure-activity relationships. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, screen, and validate new chemical entities in this class. By combining rational design with systematic biological evaluation, the development of potent and selective phenylisoxazole-based HDAC inhibitors for therapeutic applications is an achievable and promising endeavor.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. | Read by QxMD [read.qxmd.com]
- 3. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Synthesis of Spiro[isoxazolone-pyrazoline] Derivatives: A Detailed Protocol for Researchers
Introduction: The Significance of Spiro[isoxazolone-pyrazoline] Scaffolds
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention due to their unique three-dimensional structures and potent biological activities. The fusion of isoxazolone and pyrazoline moieties into a spiro architecture creates the spiro[isoxazolone-pyrazoline] scaffold, a class of compounds with promising therapeutic potential. These derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4]
The isoxazolone ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and the pyrazoline ring, a five-membered heterocycle with two adjacent nitrogen atoms, are both privileged structures in medicinal chemistry.[5] Their combination in a spirocyclic framework imparts conformational rigidity and novel stereochemical arrangements, which can lead to enhanced binding affinity and selectivity for biological targets. This unique structural feature makes spiro[isoxazolone-pyrazoline] derivatives attractive candidates for the development of new therapeutic agents.
This application note provides a comprehensive guide for the synthesis of spiro[isoxazolone-pyrazoline] derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic strategies, offering detailed, step-by-step protocols and explaining the causality behind experimental choices. The aim is to equip researchers with the practical knowledge to synthesize and characterize these valuable compounds efficiently and effectively.
Synthetic Strategies: Pathways to Spiro[isoxazolone-pyrazoline] Derivatives
The construction of the spiro[isoxazolone-pyrazoline] core can be achieved through several synthetic routes. The most prominent and efficient methods include three-component one-pot reactions and 1,3-dipolar cycloaddition reactions.
Three-Component, One-Pot Synthesis
This approach is highly valued for its operational simplicity, efficiency, and atom economy, as it allows for the formation of complex molecules from simple starting materials in a single step.[6][7] A common strategy involves the reaction of an arylidene-isoxazolone, a hydrazine derivative, and a source of an active methylene group.
Reaction Workflow:
Caption: Workflow for the three-component synthesis of spiro[isoxazolone-pyrazoline] derivatives.
Mechanistic Insights:
The reaction mechanism typically proceeds through a cascade of reactions. Initially, the hydrazine derivative reacts with the arylidene-isoxazolone in a Michael addition. The resulting intermediate then undergoes an intramolecular cyclization with the active methylene compound, followed by dehydration to afford the final spiro[isoxazolone-pyrazoline] product. The choice of solvent and catalyst (or lack thereof) can significantly influence the reaction rate and yield.[7][8]
Caption: Plausible mechanism for the three-component synthesis.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an exocyclic double bond of an isoxazolone derivative (as the dipolarophile) is a powerful and regioselective method for constructing the pyrazoline ring of the spiro system.[5][9][10]
Reaction Workflow:
Caption: Workflow for the 1,3-dipolar cycloaddition synthesis.
Mechanistic Insights:
The reaction is initiated by the in situ generation of a nitrile imine from a hydrazonyl chloride precursor in the presence of a base. The highly reactive nitrile imine then undergoes a concerted [3+2] cycloaddition with the exocyclic double bond of the arylidene-isoxazolone. This reaction is typically highly regioselective, leading to the formation of a single spiro-pyrazoline isomer.[5]
Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.
Experimental Protocols
The following are detailed protocols for the synthesis of spiro[isoxazolone-pyrazoline] derivatives via the aforementioned methods.
Protocol 1: Catalyst-Free, Three-Component Synthesis in Ethanol
This protocol is adapted from a general procedure for the synthesis of spiro[isoxazole-pyrazoloquinoline] derivatives, which can be modified for the synthesis of simpler spiro[isoxazolone-pyrazoline] systems.[8][11]
Materials:
-
4-Arylidene-3-phenyl-isoxazol-5(4H)-one (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 4-arylidene-3-phenyl-isoxazol-5(4H)-one (1.0 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven to obtain the pure spiro[isoxazolone-pyrazoline] derivative.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis
This protocol is based on the general principle of 1,3-dipolar cycloaddition for the synthesis of spiro-pyrazolines.[5][10]
Materials:
-
4-Arylidene-3-methyl-isoxazol-5(4H)-one (1.0 mmol)
-
N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous Toluene (15 mL)
Procedure:
-
In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-arylidene-3-methyl-isoxazol-5(4H)-one (1.0 mmol) and N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol) in 15 mL of anhydrous toluene.
-
Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated triethylamine hydrochloride and wash it with a small amount of toluene.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro[isoxazolone-pyrazoline] derivative.
Characterization Data
The synthesized spiro[isoxazolone-pyrazoline] derivatives should be characterized by various spectroscopic techniques to confirm their structure.
Table 1: Representative Spectroscopic Data for a Spiro[isoxazolone-pyrazoline] Derivative
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.5-2.5 (s, 3H, CH₃-isoxazolone), 3.0-4.0 (m, 2H, CH₂-pyrazoline), 4.5-5.5 (m, 1H, CH-pyrazoline), 7.0-8.0 (m, Ar-H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 15.0-25.0 (CH₃), 40.0-50.0 (CH₂), 60.0-70.0 (CH), 90.0-100.0 (spiro-C), 110.0-150.0 (Ar-C), 160.0-175.0 (C=O, C=N) |
| FT-IR (KBr) | ν (cm⁻¹): 1700-1720 (C=O stretch of isoxazolone), 1590-1610 (C=N stretch of pyrazoline), 1450-1550 (aromatic C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z: Calculated [M+H]⁺, Found [M+H]⁺ |
Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents on the aromatic rings and the heterocyclic cores.[12][13][14]
Applications and Future Perspectives
The spiro[isoxazolone-pyrazoline] scaffold is a versatile platform for the development of new therapeutic agents. The demonstrated anticancer and antimicrobial activities of these compounds warrant further investigation.[1][2][15] Future research in this area could focus on:
-
Expansion of the chemical library: Synthesizing a wider range of derivatives with diverse substituents to establish clear structure-activity relationships (SAR).
-
Elucidation of the mechanism of action: Investigating the specific biological targets and pathways through which these compounds exert their therapeutic effects.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, stability, and bioavailability.
-
Asymmetric synthesis: Developing stereoselective synthetic methods to obtain enantiomerically pure compounds, which may exhibit improved potency and reduced side effects.[16]
Conclusion
This application note has provided a detailed overview of the synthesis of spiro[isoxazolone-pyrazoline] derivatives, focusing on practical and efficient protocols for their preparation. The three-component, one-pot synthesis and the 1,3-dipolar cycloaddition reaction are highlighted as robust methods for accessing this important class of heterocyclic compounds. By providing a clear understanding of the synthetic methodologies, mechanistic rationale, and characterization techniques, we hope to facilitate further research and development in this promising area of medicinal chemistry. The unique structural features and significant biological activities of spiro[isoxazolone-pyrazoline] derivatives make them a compelling target for the discovery of next-generation therapeutics.
References
- 1. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Tautomerism of Spiro-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of spiroisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
experimental procedure for Knoevenagel condensation of isoxazolones
An Application Guide for the Synthesis of 4-Arylmethylene-isoxazol-5(4H)-ones via Knoevenagel Condensation
Introduction: The Significance of Isoxazolone Scaffolds
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among the various derivatives, 4-arylmethylene-isoxazol-5(4H)-ones, synthesized via the Knoevenagel condensation, are particularly valuable intermediates in drug discovery.[2][3] This reaction facilitates the formation of a crucial C-C bond, linking an isoxazolone core with various aromatic and heteroaromatic aldehydes. The resulting α,β-unsaturated system serves as a versatile pharmacophore and a key building block for more complex molecular architectures.[4]
This guide provides a comprehensive overview of the experimental procedures for the Knoevenagel condensation of isoxazolones. It delves into the underlying mechanism, offers a detailed step-by-step protocol, discusses critical parameters such as catalyst and solvent selection, and outlines methods for product characterization, thereby equipping researchers with the knowledge for successful synthesis and optimization.
Pillar 1: The Reaction Mechanism
The Knoevenagel condensation is fundamentally a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction.[5] In the case of isoxazolones, the methylene group at the C4 position is sufficiently acidic to be deprotonated by a weak base, such as a secondary amine like piperidine.[5][6]
The mechanism proceeds through the following key steps:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the C4 position of the isoxazolone ring, generating a resonance-stabilized enolate. This enolate is the active nucleophile in the reaction.[7][8]
-
Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or the solvent) to yield a β-hydroxy compound, an aldol-type adduct.[7]
-
Dehydration: This aldol intermediate readily undergoes base-induced dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, yielding the final α,β-unsaturated Knoevenagel product.[8]
Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation of isoxazolones.
Pillar 2: Experimental Design & Protocols
The success of the Knoevenagel condensation hinges on the judicious selection of catalysts, solvents, and reaction conditions. While classical methods often employ organic bases in organic solvents, a significant trend towards "green chemistry" has emerged, promoting the use of aqueous media, solvent-free conditions, and recyclable catalysts.[9][10][11]
Catalyst and Solvent Selection: A Comparative Overview
The choice of catalyst and solvent system can dramatically influence reaction time, yield, and environmental impact. The following table summarizes various approaches reported in the literature, providing researchers with a spectrum of options to suit their specific needs and laboratory capabilities.
| Catalyst System | Solvent | Key Advantages & Insights | Reference(s) |
| Piperidine | Ethanol | Classic, effective weak base for promoting the reaction; simple and widely used. | [5][6] |
| Gluconic Acid | Water | Acts as both a recyclable acidic catalyst and a green solvent. | [9] |
| None (Catalyst-Free) | N/A | Tandem processes can proceed smoothly under catalyst-free conditions, simplifying purification. | [12] |
| SnII-Mont K10 | Ethanol/Water | Ultrasound-assisted method; demonstrates green chemistry principles and can enhance reaction rates. | [13] |
| [C4dabco][BF4] | Water | Ionic liquid catalyst that is recyclable and highly efficient in an aqueous medium. | [11] |
| None (Grindstone) | Solvent-Free | Mechanochemical approach; environmentally benign, rapid, and often requires no purification. | [14] |
| Fe3O4 Nanoparticles | N/A | A heterogeneous magnetic catalyst that is easily recoverable and reusable. | [15] |
General Experimental Workflow
A typical experimental procedure involves the setup of the reaction, monitoring its progress, isolating the crude product, and subsequent purification.
Figure 2: Standard experimental workflow for Knoevenagel condensation.
Detailed Protocol: Synthesis of 3-Methyl-4-(phenylmethylene)isoxazol-5(4H)-one
This protocol provides a representative example for the condensation of 3-methyl-5-isoxazolone with benzaldehyde using piperidine as a catalyst in an ethanol medium.
Materials:
-
3-Methyl-5-isoxazolone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (Reagent grade)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup:
-
To a 50 mL round-bottom flask, add 3-methyl-5-isoxazolone (e.g., 1.0 g, 10.1 mmol, 1.0 eq) and ethanol (20 mL).
-
Stir the mixture at room temperature until the isoxazolone is completely dissolved.
-
Add benzaldehyde (e.g., 1.03 mL, 10.1 mmol, 1.0 eq) to the solution, followed by the catalytic amount of piperidine (e.g., 0.10 mL, 1.01 mmol, 0.1 eq).
-
-
Reaction:
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring.
-
The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). Eluent: Ethyl Acetate/Hexane (e.g., 30:70). Visualize spots under UV light. The reaction is complete upon the disappearance of the limiting starting material (typically the aldehyde). Reaction times can range from 2 to 6 hours depending on the specific substrates.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
As the solution cools, the product may begin to crystallize. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Alternatively, pour the reaction mixture into a beaker containing 50 mL of cold water with stirring.[16] The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol or a cold ethanol/water mixture to remove residual impurities.
-
-
Purification and Characterization:
-
Air-dry the crude product. For higher purity, the solid should be recrystallized from a suitable solvent, such as ethanol.
-
Determine the melting point of the purified product.
-
Confirm the structure and purity of the final compound using spectroscopic methods:
-
1H NMR & 13C NMR: To confirm the chemical structure, including the presence of the newly formed vinylic proton and the correct carbon framework.[9]
-
FTIR Spectroscopy: To identify key functional groups, such as the C=O stretch of the isoxazolone ring and the C=C stretch of the arylmethylene group.[9]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[9]
-
-
Pillar 3: Trustworthiness and Validation
A robust protocol is self-validating through clear and reproducible characterization data. For the target compound, 3-methyl-4-(phenylmethylene)isoxazol-5(4H)-one, researchers should expect to see:
-
1H NMR: A characteristic singlet for the vinylic proton (=CH-Ar) in the range of δ 7.5-8.5 ppm, signals for the aromatic protons, and a singlet for the methyl group protons around δ 2.0-2.5 ppm.
-
13C NMR: Signals corresponding to the carbonyl carbon (~170 ppm), the carbons of the C=C double bond, and the aromatic carbons.[9]
-
FTIR (KBr, cm-1): Strong absorption bands for the carbonyl group (C=O) around 1700-1750 cm-1, the C=N bond of the isoxazole ring, and the C=C bond of the alkene.[17]
By comparing the obtained spectroscopic data with literature values or expected chemical shifts, the identity and purity of the product can be authoritatively confirmed. This validation step is critical for ensuring the reliability of the experimental outcome, particularly for professionals in drug development where compound integrity is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ACG Publications - Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. [acgpubs.org]
- 10. preprints.org [preprints.org]
- 11. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Assembly of isoxazol-5-one with 2-unsubstituted imidazole N-oxides and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 16. ijcps.org [ijcps.org]
- 17. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Catalytic Synthesis of Isoxazol-5(4H)-ones in Aqueous Media: Application Notes and Protocols
Introduction: The Significance of Isoxazol-5(4H)-ones and the Aqueous Synthetic Approach
The isoxazol-5(4H)-one scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Furthermore, these heterocyclic compounds serve as versatile building blocks in the synthesis of more complex molecules and have found applications as dyes and in non-linear optics.[2][3]
Traditionally, the synthesis of isoxazol-5(4H)-ones has often involved the use of volatile and hazardous organic solvents, harsh reaction conditions, and stoichiometric amounts of reagents, posing significant environmental and safety concerns. The principles of green chemistry have driven a paradigm shift towards more sustainable synthetic methodologies.[1] Performing organic reactions in water as a solvent is a highly desirable goal in this context. Water is non-toxic, non-flammable, inexpensive, and readily available. The unique properties of water, such as its high polarity and cohesive energy, can also lead to enhanced reactivity and selectivity in certain transformations. This guide provides a comprehensive overview of modern catalytic methods for the synthesis of isoxazol-5(4H)-ones in aqueous media, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Synthesis Strategy: The Three-Component Reaction
The most prevalent and atom-economical approach to the synthesis of 4-arylidene-isoxazol-5(4H)-ones is a one-pot, three-component reaction involving an aromatic aldehyde, a β-ketoester (commonly ethyl acetoacetate), and hydroxylamine hydrochloride.[4][5][6] The general scheme for this reaction is depicted below. The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and environmental impact of the synthesis.
I. Organocatalyzed Synthesis in Aqueous Media
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in green synthesis. These catalysts are often metal-free, readily available, and environmentally benign.
A. Amine-Based Catalysis: The Role of Basic Organocatalysts
Simple organic bases can efficiently catalyze the synthesis of isoxazol-5(4H)-ones in water. These catalysts function by deprotonating the active methylene group of the β-ketoester, initiating the Knoevenagel condensation with the aromatic aldehyde.
Mechanism of 2-Aminopyridine Catalysis:
The proposed mechanism for the 2-aminopyridine-catalyzed reaction begins with the deprotonation of the β-ketoester by 2-aminopyridine to form an enolate.[2] This enolate then undergoes a Knoevenagel condensation with the aromatic aldehyde. Subsequent reaction with hydroxylamine, followed by intramolecular cyclization and elimination of ethanol and water, affords the final isoxazol-5(4H)-one product.[2]
Caption: Proposed mechanism for 2-aminopyridine catalyzed synthesis.[2]
Experimental Protocol: 2-Aminopyridine Catalyzed Synthesis [2]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and 2-aminopyridine (20 mol%) in water (5 mL).
-
Reaction Conditions: Stir the mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 4-arylidene-3-methylisoxazol-5(4H)-one.
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminopyridine | 80 | 30 min | 92 | [2] |
| Sodium Malonate | 25 | 15-35 min | 89-96 | [7] |
| Triphenylphosphine | 25 | 15-40 min | 85-96 | [3] |
B. Acid Catalysis in Water: A Green Approach
Weak organic acids can also serve as effective catalysts for this transformation. These catalysts activate the aldehyde carbonyl group towards nucleophilic attack.
Experimental Protocol: Citric Acid Catalyzed Synthesis [8]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and citric acid (10 mmol) to 25 mL of distilled water.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to yield the pure product.
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Citric Acid | Room Temp. | 5-24 h | 70-90 | [8] |
| Salicylic Acid | Room Temp. | 15-45 min | 85-95 | [6] |
| Gluconic Acid | 70 | 45 min | ~95 | [9] |
II. Biocatalysis: The Lipase-Catalyzed Approach
Biocatalysis offers an environmentally attractive alternative, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions.
Mechanism of Lipase Catalysis:
While the precise mechanism is still under investigation, it is proposed that the lipase, in the aqueous medium, provides a hydrophobic environment that facilitates the condensation and cyclization steps. The enzyme's active site may also play a role in activating the substrates.
Experimental Protocol: Lipase-Catalyzed Synthesis [6]
-
Reaction Setup: To a mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water, add lipase.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the product is typically extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and the solvent is evaporated. The crude product is then purified by recrystallization.
III. Unconventional Energy Sources in Aqueous Synthesis
The use of alternative energy sources like ultrasound and sunlight can significantly accelerate reaction rates and improve yields, often under milder conditions.
A. Ultrasound-Assisted Synthesis
Sonochemistry utilizes the phenomenon of acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates.[5]
Experimental Protocol: Vitamin B1-Catalyzed Ultrasound-Assisted Synthesis [5]
-
Materials: 2-Methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, Vitamin B1 (Thiamine hydrochloride), deionized water, ethanol (for recrystallization), and an ultrasonic bath.
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[5]
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.
Caption: Workflow for ultrasound-assisted synthesis.[5]
B. Sunlight-Promoted Catalyst-Free Synthesis
Natural sunlight can be harnessed as a green and inexpensive energy source to drive the synthesis of isoxazol-5(4H)-ones in water, remarkably without the need for any catalyst.[4]
Experimental Protocol: Sunlight-Promoted Synthesis [4]
-
Reaction Setup: In a suitable flask, mix the aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride in water.
-
Reaction Conditions: Expose the reaction mixture to natural sunlight with stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 17-40 minutes.[4]
-
Work-up and Purification: Once the reaction is complete, the solid product is isolated by simple filtration, washed with water, and dried.
| Energy Source | Catalyst | Time | Yield (%) | Reference |
| Ultrasound | Vitamin B1 | 30 min | 92 | [5] |
| Sunlight | None | 17-40 min | 89-97 | [4] |
IV. Heterogeneous and Recyclable Catalysts
The development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable chemistry.
Experimental Protocol: Amine-Functionalized Cellulose Catalyzed Synthesis [10]
-
Reaction Setup: A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), an aldehyde derivative (1 mmol), and a catalytic amount of propylamine-functionalized cellulose (14 mg) in water (10 mL) is prepared.
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored through TLC analysis.
-
Work-up and Purification: The formed precipitates are filtered off, washed with ethanol, and air-dried to provide the heterocyclic products.
Conclusion and Future Outlook
The synthesis of isoxazol-5(4H)-ones in aqueous media has witnessed significant advancements, driven by the principles of green chemistry. A diverse array of catalytic systems, including organocatalysts, biocatalysts, and heterogeneous catalysts, have been successfully employed. Furthermore, the application of unconventional energy sources like ultrasound and sunlight offers rapid and efficient catalyst-free alternatives. These methodologies not only minimize the environmental impact but also often lead to simplified experimental procedures and high product yields.
Future research in this area will likely focus on the development of even more efficient and recyclable catalytic systems, the expansion of the substrate scope to include more complex and diverse starting materials, and a deeper mechanistic understanding of these aqueous transformations. The continued innovation in this field holds great promise for the sustainable production of these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. <p>A catalytic three-component synthesis of isoxazol-5(4<em>H</em>)-ones under green conditions</p> | Gharehassanlou | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]
- 8. orientjchem.org [orientjchem.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
Application and Protocol Guide: Strategic Functionalization of the C-4 Position of 3-Phenylisoxazol-5(4H)-one
Introduction: The Versatile 3-Phenylisoxazol-5(4H)-one Scaffold
The 3-phenylisoxazol-5(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The reactivity of this scaffold, particularly at the C-4 position, offers a gateway to a diverse chemical space, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. The protons on the C-4 methylene group are acidic, rendering this position a versatile handle for introducing a wide array of substituents. This guide provides an in-depth exploration of the key strategies for the functionalization of the C-4 position of 3-phenylisoxazol-5(4H)-one, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Synthesis of the Starting Material: 3-Phenylisoxazol-5(4H)-one
A common and efficient method for the synthesis of the 3-phenylisoxazol-5(4H)-one scaffold involves the condensation of ethyl benzoylacetate with hydroxylamine hydrochloride.[1]
Protocol 1: Synthesis of 3-Phenylisoxazol-5(4H)-one
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add ethyl benzoylacetate (1.0 eq) and dissolve it in glacial acetic acid.
-
Add hydroxylamine hydrochloride (1.0 eq) to the solution.
-
Heat the reaction mixture to 100°C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid under reduced pressure.
-
To the residue, add cold ethanol to precipitate the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product, 3-phenylisoxazol-5(4H)-one, under vacuum. The product should be a colorless crystalline solid.
I. Knoevenagel Condensation: A Gateway to C-4 Arylidene and Alkylidene Derivatives
The Knoevenagel condensation is the most widely employed and versatile method for the functionalization of the C-4 position of 3-phenylisoxazol-5(4H)-one.[2][3] This reaction involves the base-catalyzed condensation of the active methylene group at C-4 with an aldehyde or ketone, followed by dehydration to yield a C-4 substituted arylidene or alkylidene derivative.[2][4]
Mechanism of Knoevenagel Condensation
The reaction is typically catalyzed by a weak base and proceeds through the following steps:
-
Enolate Formation: The base abstracts an acidic proton from the C-4 position of the 3-phenylisoxazol-5(4H)-one, forming a resonance-stabilized enolate.[5]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[5]
-
Aldol Addition: This results in the formation of a β-hydroxy intermediate.
-
Dehydration: The intermediate readily undergoes dehydration to form a stable, conjugated α,β-unsaturated system, yielding the final C-4 functionalized product.[4]
Caption: Knoevenagel condensation mechanism.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure based on numerous reports in the literature.[3][6][7]
Materials:
-
3-Phenylisoxazol-5(4H)-one
-
Aromatic or aliphatic aldehyde
-
Catalyst (e.g., piperidine, pyridine, DABCO, or as specified in Table 1)
-
Solvent (e.g., ethanol, water, or as specified in Table 1)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle (if required)
Procedure:
-
In a round-bottom flask, dissolve 3-phenylisoxazol-5(4H)-one (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the selected base (see Table 1).
-
Stir the reaction mixture at room temperature or under reflux, as required.
-
Monitor the reaction by TLC until the starting materials are consumed. Reaction times can vary from minutes to several hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a cold solvent (e.g., ethanol) to remove unreacted starting materials and catalyst.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4-arylidene or 4-alkylidene-3-phenylisoxazol-5(4H)-one.
Table 1: Summary of Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature | Typical Reaction Time | Yield Range (%) | Reference |
| Piperidine | Ethanol | Reflux | 1-3 h | 70-90 | [8] |
| DABCO | Ethanol | Reflux | 30 min - 2 h | 80-95 | [9] |
| Tartaric Acid | Water | Room Temp. | 1-2 h | 78-88 | [8] |
| Citric Acid | Water | Room Temp. | 5-24 h | 70-90 | [8] |
| 2-Aminopyridine | Water | 80 °C | 30 min | 85-95 | [6] |
| Sodium Malonate | Water | Room Temp. | 15-45 min | 80-95 | [7] |
| Gluconic Acid | Aqueous Solution | 70 °C | 45 min | 85-95 | [10] |
| ChCl/Gly (DES) | Water/Ethanol | 60 °C | 20-40 min | 88-96 | [3] |
II. Michael Addition Reactions: Expanding Complexity
The 4-arylideneisoxazol-5-ones, synthesized via Knoevenagel condensation, are excellent Michael acceptors due to the electron-withdrawing nature of the isoxazolone ring. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the α,β-unsaturated system, leading to highly functionalized and structurally complex derivatives.
Protocol 3: Michael Addition of a Nucleophile to a 4-Arylideneisoxazol-5-one
Materials:
-
4-Arylidene-3-phenylisoxazol-5-one
-
Nucleophile (e.g., malononitrile, thiol, amine)
-
Base (e.g., triethylamine, piperidine)
-
Solvent (e.g., ethanol, THF, DMF)
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
Dissolve the 4-arylidene-3-phenylisoxazol-5-one (1.0 eq) and the nucleophile (1.0-1.5 eq) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of base to initiate the reaction.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the Michael adduct.
Caption: Michael addition to a 4-arylideneisoxazol-5-one.
III. Direct C-4 Alkylation: Challenges and Proposed Strategies
Direct alkylation of the C-4 position of 3-phenylisoxazol-5(4H)-one is a less commonly reported method compared to Knoevenagel condensation. This is primarily due to the potential for competing O-alkylation of the enolate, leading to a mixture of products. However, with careful selection of the base and reaction conditions, C-alkylation can be favored.
Synthetic Considerations:
-
Base Selection: A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The choice of base can also influence the C/O alkylation ratio.
-
Solvent: The polarity of the solvent can affect the reactivity of the enolate and the C/O alkylation outcome.
-
Alkylating Agent: Reactive alkylating agents such as alkyl iodides or bromides are typically used.
Proposed Protocol 4: Direct C-4 Alkylation
This proposed protocol is based on established principles for the alkylation of active methylene compounds.[11]
Materials:
-
3-Phenylisoxazol-5(4H)-one
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate, DBU)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or equivalent
-
Syringes for transfer of reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a suspension of the base (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0°C and add a solution of 3-phenylisoxazol-5(4H)-one (1.0 eq) in the anhydrous solvent dropwise.
-
Stir the mixture at 0°C for 30 minutes to an hour to ensure complete enolate formation.
-
Add the alkyl halide (1.0-1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C-4 alkylated product.
Caption: Workflow for proposed C-4 alkylation.
IV. Direct C-4 Arylation: A Frontier in Isoxazolone Chemistry
Direct C-4 arylation of 3-phenylisoxazol-5(4H)-one via C-H activation is a challenging transformation and is not well-documented in the literature. Most methods for introducing an aryl group at the C-4 position rely on multi-component reactions with an aromatic aldehyde. However, modern cross-coupling methodologies could potentially be adapted for this purpose.
Proposed Strategy: Palladium-Catalyzed C-H Arylation
A plausible approach would involve a palladium-catalyzed direct arylation, a powerful tool for C-C bond formation. This would likely require a directing group strategy or specific ligands to achieve regioselectivity at the C-4 position.
Caption: Proposed strategy for C-4 arylation.
This area represents a significant opportunity for methodological development. Researchers are encouraged to explore various palladium catalysts, ligands, and reaction conditions to establish a robust protocol for the direct C-4 arylation of this important heterocyclic scaffold.
Conclusion
The C-4 position of 3-phenylisoxazol-5(4H)-one is a key site for molecular diversification. While Knoevenagel condensation remains the workhorse for introducing a wide range of substituents, other methods like Michael additions and potentially direct alkylation and arylation offer exciting avenues for the synthesis of novel and complex derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 5. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Phenylisoxazol-5(4H)-one Synthesis
Welcome to the Technical Support Center for the synthesis of 3-phenylisoxazol-5(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthetic transformation. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields of pure product.
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of 3-phenylisoxazol-5(4H)-one from ethyl benzoylacetate and hydroxylamine hydrochloride is a classic condensation-cyclization reaction. A fundamental understanding of the reaction mechanism is paramount for effective troubleshooting. The process can be broken down into two key stages:
-
Oxime Formation: The reaction is typically initiated by the nucleophilic attack of hydroxylamine on the keto-carbonyl of ethyl benzoylacetate. Given that hydroxylamine is often supplied as its hydrochloride salt, a base is required to generate the free hydroxylamine nucleophile. This step forms the intermediate, ethyl 3-(hydroxyimino)-3-phenylpropanoate.
-
Intramolecular Cyclization: The newly formed oxime intermediate undergoes an intramolecular cyclization. The hydroxyl group of the oxime attacks the ester carbonyl, leading to the formation of the five-membered isoxazolone ring and the elimination of ethanol.
Caption: Reaction workflow for 3-phenylisoxazol-5(4H)-one synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this reaction, and how do I maintain it?
A1: The pH of the reaction medium is a critical parameter. A slightly basic to neutral pH (around 7-8) is generally optimal. If the medium is too acidic, the concentration of free hydroxylamine will be too low, hindering the initial oxime formation. Conversely, a strongly basic medium can lead to side reactions, including the hydrolysis of the starting ester and the product.
To maintain the desired pH, a weak base such as sodium acetate or pyridine is often employed. These bases are strong enough to neutralize the hydrochloric acid from the hydroxylamine salt but are generally not basic enough to promote significant hydrolysis. The use of a stronger base like sodium hydroxide should be approached with caution and may require careful temperature control and monitoring of the reaction progress.
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: A stalled reaction is a common issue. The primary culprits are often insufficient activation of the hydroxylamine or low reaction temperature.
-
Insufficient Basicity: Ensure that you have added a sufficient molar equivalent of base to liberate the free hydroxylamine from its hydrochloride salt. A 1:1 molar ratio of base to hydroxylamine hydrochloride is the theoretical minimum, but a slight excess (1.1 equivalents) can be beneficial.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate, particularly the cyclization step. However, excessive heat can promote side reactions.
-
Solvent Choice: The choice of solvent can impact the solubility of your reagents and the overall reaction rate. Ethanol is a commonly used solvent that generally provides good solubility for all reactants.
Q3: I am observing the formation of an oily substance instead of a crystalline product during workup. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of impurities, which can depress the melting point of the product, or a rapid change in solvent polarity during precipitation.[1][2]
To prevent oiling out:
-
Slow Crystallization: Induce precipitation slowly by gradually cooling the reaction mixture or by the slow addition of an anti-solvent (e.g., water).
-
Solvent System: Ensure your crystallization solvent system is appropriate. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Seeding: Adding a small seed crystal of the pure product to the supersaturated solution can initiate controlled crystallization.
-
Purity: If the issue persists, it may be necessary to purify the crude product by another method, such as column chromatography, before attempting recrystallization.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of 3-phenylisoxazol-5(4H)-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during workup. | 1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or increasing the temperature slightly. 2. Optimize the pH and temperature to minimize side reactions. 3. Ensure the pH of the aqueous phase during extraction is appropriate to prevent your product from partitioning into the aqueous layer. |
| Impure Product (multiple spots on TLC) | 1. Unreacted starting materials (ethyl benzoylacetate or the oxime intermediate). 2. Formation of side products. | 1. Optimize reaction time and temperature. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. If impurities persist, column chromatography may be necessary. |
| Product is Difficult to Crystallize | 1. Presence of impurities. 2. "Oiling out" (see FAQ). 3. Inappropriate solvent for crystallization. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Employ strategies to prevent oiling out as described in the FAQ. 3. Screen different solvent systems to find one that provides good quality crystals. |
| Reaction turns dark or forms tar | 1. Reaction temperature is too high. 2. pH is too high, leading to decomposition. | 1. Reduce the reaction temperature. 2. Use a weaker base or carefully control the addition of a strong base. |
IV. Optimized Experimental Protocols
Protocol 1: Standard Synthesis of 3-Phenylisoxazol-5(4H)-one
This protocol provides a reliable starting point for the synthesis.
-
To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol 2: Optimized One-Pot Synthesis
This method aims to improve efficiency and yield.
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add a solution of ethyl benzoylacetate (1.0 eq) in ethanol.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-phenylisoxazol-5(4H)-one.
| Parameter | Standard Protocol | Optimized Protocol |
| Temperature | Room Temperature | 50-60 °C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Workup | Liquid-liquid extraction | Direct crystallization |
| Typical Yield | 60-70% | 75-85% |
V. Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
VI. References
-
Kiyani, H., & Ghorbani, F. (2017). Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. Research on Chemical Intermediates, 43(1), 1-13.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
Rikani, A., & Setamdideh, D. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 32(3), 1433-1437.
-
Chavan, A. A., et al. (2015). A green and efficient one-pot uncatalyzed synthesis of 4H-isoxazol-5-ones in aqueous medium. RSC Advances, 5(86), 70284-70288.
References
Technical Support Center: Optimizing Isoxazolone Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of isoxazolone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the synthesis of isoxazolone derivatives.
Q1: What are the primary synthetic routes to isoxazolone derivatives?
A1: The two most prevalent and versatile methods for synthesizing the isoxazole core are the condensation of a β-ketoester with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] Variations of these methods, such as one-pot multicomponent reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, are also widely used for their efficiency and atom economy.[2][3]
Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the initial checks I should perform?
A2: Begin by verifying the quality and purity of your starting materials. Reagents like hydroxylamine hydrochloride can degrade over time.[2] Ensure all reactants are fully soluble in your chosen solvent at the reaction temperature.[1] Thin Layer Chromatography (TLC) is an invaluable tool to monitor the reaction's progress and confirm the consumption of starting materials.[4]
Q3: I'm observing multiple spots on my TLC plate that are not my desired product. What could these be?
A3: Side products are a common challenge. In 1,3-dipolar cycloadditions, the primary side products are often furoxans, which result from the dimerization of the in situ generated nitrile oxide.[1][5] In condensation reactions, incomplete cyclization or side reactions involving the dicarbonyl compound can lead to impurities.
Q4: How critical are temperature and solvent selection?
A4: These parameters are highly critical and can significantly impact reaction outcomes.[1] The solvent affects reactant solubility and can influence the regioselectivity of cycloaddition reactions. Temperature controls the reaction kinetics; too low, and the reaction may be sluggish, while too high can promote side reactions and decomposition of reactants or products.[1] Recent studies have shown that greener solvents like water or ethanol-water mixtures can be highly effective, sometimes providing better yields than traditional organic solvents.[2][3][6]
Troubleshooting Guide: Low Product Yield
Low or no product yield is one of the most frequent issues. This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: Low or No Product Formation
This troubleshooting workflow will guide you through the most common causes of low yield.
Caption: Troubleshooting logic for low reaction yield.
Detailed Troubleshooting Steps:
-
Reagent Integrity and Stoichiometry :
-
Hydroxylamine Hydrochloride : This reagent is a common starting material and can be hygroscopic. Ensure it is dry and has been stored correctly.
-
β-Ketoesters and Aldehydes : Verify their purity, as impurities can inhibit the reaction or lead to side products.[2]
-
Stoichiometry : In multicomponent reactions, equimolar amounts of reactants are typically used.[2] For 1,3-dipolar cycloadditions, a slight excess of the dipolarophile (alkyne) may be beneficial to trap the nitrile oxide as it is formed.[1]
-
-
Solvent and Solubility :
-
Poor solubility of one or more reactants is a frequent cause of low yields.[1]
-
While traditional solvents like DMF and DMSO are effective, recent green chemistry approaches have demonstrated excellent yields in water or ethanol-water mixtures, which can also simplify workup.[2][3][6] The use of ultrasound can also enhance solubility and reaction rates.[3][7]
-
-
Reaction Temperature and Time :
-
Systematically screen a range of temperatures. For some reactions, an increase from room temperature to 50-80°C can significantly improve yields.[6][7] However, be aware that excessive heat can promote the formation of byproducts.[1]
-
Monitor the reaction progress by TLC to determine the optimal reaction time. Some reactions may be complete in as little as 15-30 minutes, especially with effective catalysis or ultrasound irradiation, while others may require several hours.[2][3]
-
-
Catalyst Activity :
-
Many modern syntheses of isoxazolones are catalyst-driven. Catalysts can range from simple bases like triethylamine to more complex systems like amine-functionalized cellulose or ferrite nanoparticles.[2][3]
-
Ensure the catalyst is active and used at the correct loading. For solid-supported catalysts, ensure proper mixing. In some cases, catalyst deactivation can occur, and using a fresh batch is advisable.[1]
-
Troubleshooting Guide: Side Product Formation
The formation of impurities complicates purification and reduces the yield of the desired product.
Problem: Significant Formation of Side Products
The following diagram illustrates the decision-making process for tackling common side reactions.
Caption: Decision-making for side product mitigation.
Detailed Troubleshooting Steps:
-
Nitrile Oxide Dimerization in 1,3-Dipolar Cycloadditions :
-
Cause : The in situ generated nitrile oxide can react with itself faster than with the intended alkyne dipolarophile, forming a furoxan.[1]
-
Solutions :
-
Slow Addition : Add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the reaction mixture to maintain a low concentration, favoring the reaction with the alkyne.[1]
-
Stoichiometry : Use a slight excess of the alkyne to ensure it is readily available to trap the nitrile oxide.[1]
-
Temperature Control : Lowering the reaction temperature can sometimes disfavor the dimerization pathway.
-
-
-
Formation of Regioisomers :
-
Cause : In cycloaddition reactions, the nitrile oxide can add to the alkyne in two different orientations, leading to a mixture of regioisomers. This is governed by both electronic and steric factors of the reactants.[1]
-
Solutions :
-
Solvent Effects : The polarity of the solvent can influence the transition state and favor one regioisomer over the other. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF, acetonitrile).[1]
-
Catalysis : The use of catalysts, particularly copper(I) catalysts, can significantly enhance regioselectivity in certain cycloadditions.[1]
-
Temperature : This can also play a role, and optimization is recommended.
-
-
Experimental Protocols and Data
General Experimental Protocol for a Three-Component Synthesis of 4-Arylideneisoxazol-5(4H)-ones
This protocol is adapted from a green chemistry approach and is a good starting point for optimization.[2]
-
To a round-bottom flask, add the β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the desired aldehyde (1 mmol).
-
Add the chosen solvent (e.g., water, 10 mL).[2]
-
Add the catalyst (e.g., 14 mg of amine-functionalized cellulose).[2]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typical reaction times can range from 25 minutes to a few hours).[2]
-
Upon completion, the product often precipitates from the aqueous mixture. Collect the solid by suction filtration.
-
Wash the solid with a small amount of cold water or ethanol to remove residual starting materials.[2]
-
Dry the product under vacuum. In many cases, this procedure yields a product of high purity without the need for column chromatography.[2][3]
Data Summary: Optimization of Reaction Conditions
The following table summarizes typical optimization data for a three-component synthesis, highlighting the impact of catalyst loading and solvent choice.
| Entry | Catalyst (mg) | Solvent | Time (min) | Yield (%) |
| 1 | 2 | Water | 60 | 65 |
| 2 | 5 | Water | 50 | 78 |
| 3 | 10 | Water | 35 | 92 |
| 4 | 14 | Water | 25 | 97 |
| 5 | 14 | Ethanol | 45 | 85 |
| 6 | 14 | Toluene | 120 | 50 |
| 7 | 14 | Acetonitrile | 60 | 75 |
Data adapted from a study on amine-functionalized cellulose catalysts.[2] This table clearly demonstrates that for this specific system, 14 mg of the catalyst in water at room temperature provides the optimal conditions.
Conclusion
Improving yields in the synthesis of isoxazolone derivatives is a multifactorial challenge that requires a systematic and informed approach. By understanding the core chemical principles of the chosen synthetic route and carefully considering the impact of reagents, solvents, temperature, and catalysts, researchers can effectively troubleshoot and optimize their experiments. This guide provides a framework for this process, grounded in established scientific literature, to help you achieve higher yields and purer products in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenyl-5(4H)-isoxazolone
Welcome to the dedicated technical support guide for the purification of 3-phenyl-5(4H)-isoxazolone. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic scaffold. The purity of 3-phenyl-5(4H)-isoxazolone is paramount for its successful application in drug discovery, agrochemicals, and materials science. This guide provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems encountered during the purification of 3-phenyl-5(4H)-isoxazolone. Each entry details the problem, explores the underlying causes, and provides actionable solutions grounded in chemical principles.
Question 1: My final product is a yellow or off-white solid, not the expected white crystalline material. How can I fix this?
Answer:
Discoloration is a frequent issue and typically points to the presence of persistent, often colored, impurities. The cause dictates the best remediation strategy.
Possible Causes & Solutions:
-
Residual Catalysts or Reagents: If the synthesis involved a transition metal catalyst (e.g., Palladium), trace amounts can remain, causing discoloration.[1] Similarly, some organic catalysts or starting materials may be colored.
-
Solution A - Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated charcoal and stir or reflux for 15-30 minutes. The charcoal adsorbs high molecular weight, colored impurities. Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal and then proceed with crystallization.
-
Solution B - Specific Reagent Wash: For suspected metal contamination, an aqueous wash with a chelating agent during the initial workup can be effective. For instance, a wash with a sodium thiosulfate solution may help remove residual palladium.[1]
-
-
Formation of Chromophoric Byproducts: Side reactions during synthesis can generate highly conjugated, colored impurities. These may co-elute or co-crystallize with your product.
-
Solution: Re-purification using an orthogonal method is recommended. If you initially purified by column chromatography, a subsequent recrystallization is often effective at removing impurities with different solubility profiles. Conversely, if recrystallization failed, column chromatography can separate compounds with different polarities.
-
-
Compound Degradation: 3-phenyl-5(4H)-isoxazolone can be sensitive to prolonged heat or acidic/basic conditions, which might be encountered during purification.
-
Solution: Minimize exposure to high temperatures. If using column chromatography, consider a faster flash technique over a slow gravity column. Ensure any acidic or basic modifiers used in the mobile phase are neutralized during workup if they are suspected of causing degradation. A stability test on a TLC plate can be insightful; spot the compound, let it sit for a few hours, and then elute to see if degradation spots appear.[2]
-
Question 2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the compound's melting point is below the boiling point of the chosen solvent or when the solution is supersaturated too quickly.[3]
Workflow for Troubleshooting "Oiling Out"
Caption: Troubleshooting workflow for when a compound oils out.
Detailed Strategies:
-
Reduce Saturation: The most common cause is excessive supersaturation. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool much more slowly.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, if using a solvent pair (a "good" solvent and a "poor" solvent), try adjusting the ratio or substituting one of the components.[3]
-
Induce Nucleation: If the solution remains clear or oily upon slow cooling, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[3] Seeding the solution with a tiny crystal of the pure compound is also a highly effective method.[3]
Question 3: I'm seeing significant streaking and poor separation during silica gel column chromatography. How can I improve the resolution?
Answer:
Streaking (or tailing) on a silica gel column is typically caused by strong, non-ideal interactions between the analyte and the stationary phase, particularly for polar or ionizable compounds.[3]
Possible Causes & Solutions:
-
Acidic Silica Interaction: Silica gel is inherently acidic and can strongly interact with basic compounds, causing tailing. While 3-phenyl-5(4H)-isoxazolone is acidic, impurities might be basic.
-
Solution: Add a small amount of an acid, like acetic acid or formic acid (0.1-1%), to your mobile phase. This protonates basic impurities, reducing their interaction with the silica and leading to sharper peaks. For acidic compounds like the target molecule, this can also improve peak shape by suppressing deprotonation.[3]
-
-
Incorrect Mobile Phase Polarity: If the eluent is not polar enough, the compound will move very slowly (low Rf) and have more time for non-ideal interactions, leading to band broadening. If the eluent is too polar, the compound will elute too quickly (high Rf) with poor separation from other components.
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Solution: A general rule of thumb is to use a ratio of silica gel to crude compound of at least 40:1 by weight.[3] If separation is still difficult, increase this ratio to 100:1 or more.
-
-
Compound Insolubility at the Column Head: If the compound precipitates when loaded onto the column, it will not chromatograph properly.
-
Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[2]
-
| Parameter | Recommendation for 3-Phenyl-5(4H)-isoxazolone | Rationale |
| Stationary Phase | Silica Gel (standard) or Neutral Alumina | Silica is the default. If streaking persists, neutral alumina can be a good alternative for moderately polar compounds.[2] |
| Mobile Phase (TLC) | Start with 3:1 Hexane:Ethyl Acetate | A good starting polarity. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product.[2] |
| Mobile Phase Modifier | 0.5% Acetic Acid | Can significantly improve peak shape for acidic compounds by suppressing ionization on the silica surface.[3] |
| Loading Technique | Dry Loading | Recommended for larger quantities or if the compound has limited solubility in the mobile phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification technique for a newly synthesized batch of 3-phenyl-5(4H)-isoxazolone?
For a crude product that appears relatively clean by TLC (i.e., one major spot), recrystallization is the most efficient and scalable first choice. It is often faster and less solvent-intensive than chromatography. Many synthetic procedures report successful purification simply by crystallization from ethanol or an ethyl acetate/hexane mixture.[4][5][6] If the crude product is a complex mixture with multiple spots of similar polarity, silica gel column chromatography is the more appropriate starting point.
Q2: How do I select an optimal solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.
Step-by-Step Solvent Selection Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of a test solvent at room temperature. If the compound dissolves immediately, the solvent is too good; discard it.
-
If it does not dissolve, heat the mixture gently. If the compound dissolves, it is a potential candidate.
-
Allow the hot solution to cool to room temperature, then place it in an ice bath.
-
Observe if a good yield of crystals forms. If so, you have found a suitable solvent.
-
If no single solvent works well, try a binary solvent pair (e.g., ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the hot "good" solvent to clarify, then allow to cool slowly.[3]
Q3: What are the primary impurities I should expect from a typical synthesis?
The impurity profile depends heavily on the synthetic route. For the common three-component synthesis from an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, you can expect:[7]
-
Unreacted Starting Materials: Benzaldehyde, ethyl benzoylacetate, and hydroxylamine.
-
Side-Products: Intermediates from the reaction mechanism, such as oximes formed between the β-ketoester and hydroxylamine.[8]
-
Solvent and Reagents: Residual solvents and catalysts used in the reaction.
Q4: How can I definitively assess the purity of my final product?
A combination of methods is necessary to confidently establish purity:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities. The reported melting point for 3-phenyl-5(4H)-isoxazolone is around 151-154 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities.[8][9] The absence of signals corresponding to starting materials or known byproducts is a strong confirmation of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, providing a percentage purity based on peak area.
Purification Workflow Selection
The choice between recrystallization and chromatography is a critical first step. This decision tree can guide your approach based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Three-Component Isoxazolone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoxazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. By understanding the reaction mechanism and the interplay of key parameters, you can systematically optimize your experiments for consistent, high-yield outcomes.
Section 1: The Core Reaction - Mechanism and Key Parameters
The three-component synthesis of isoxazol-5(4H)-ones is a powerful cyclocondensation reaction that typically involves a β-keto ester, hydroxylamine hydrochloride, and an aldehyde.[1][2] The reaction is prized for its atom economy and often proceeds under environmentally friendly conditions, frequently using water as a solvent.[3][4]
The generally accepted mechanism proceeds in two main stages:
-
Isoxazolone Ring Formation: Hydroxylamine attacks the β-keto ester to form an oxime intermediate, which then undergoes intramolecular cyclization to yield the 3-substituted-isoxazol-5(4H)-one core.[3][5]
-
Knoevenagel Condensation: The active methylene group of the newly formed isoxazolone ring then undergoes a Knoevenagel condensation with the aldehyde, catalyzed by a base or acid, to furnish the final 4-arylidenemethyleneisoxazol-5(4H)-one product.[3]
Caption: Proposed reaction mechanism for the three-component synthesis of isoxazol-5(4H)-ones.
Section 2: Troubleshooting Guide for Low Yields
This section addresses the most common causes of low product yield in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the first things to check?
A: When a reaction fails, it's crucial to start with the fundamentals: the quality of your reagents and the accuracy of your setup.
-
Reactant Purity: Aldehydes are particularly susceptible to oxidation, which can halt the reaction. Use freshly distilled liquid aldehydes or high-purity commercial stock.[5][6] Ensure your β-ketoester and hydroxylamine hydrochloride are pure and dry.
-
Stoichiometry: The reaction is typically run with equimolar amounts of the three components.[6] An excess of one reactant can lead to side reactions. Double-check your calculations and measurements.
-
Catalyst Activity: If using a solid catalyst, ensure it hasn't been deactivated by moisture or impurities. For solution-based catalysts, verify the concentration. In many cases, a simple, inexpensive catalyst like citric acid or sodium malonate is highly effective.[2][7]
Q2: I'm unsure about the optimal reaction conditions. How do I choose the right catalyst, solvent, and temperature?
A: The "best" conditions can be substrate-dependent, but excellent starting points have been established in the literature.
-
Solvent Choice: Water is overwhelmingly cited as the ideal solvent for this reaction due to its green properties and ability to facilitate high yields, often at room temperature.[2][3] For some substrates, a water-ethanol mixture might be beneficial.[8] Avoid solvents like chloroform or DMF, which have been shown to yield poor results.[3]
-
Catalyst Selection: A wide range of catalysts can promote this reaction. The choice often depends on desired reaction time, cost, and environmental impact. Mild organocatalysts are often sufficient.
-
Temperature: Many variations of this synthesis proceed efficiently at room temperature (25°C).[2] If the reaction is sluggish, gentle heating to 60-80°C can sometimes improve the rate and yield, especially with electron-poor or sterically hindered aldehydes.[9]
Table 1: Comparison of Catalytic Systems for a Model Reaction (Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cell-Pr-NH₂ | 0.017 | Water | RT | 10 | 98 | [3] |
| Sodium Malonate | 10 | Water | 25 | 10 | 96 | [2] |
| Triphenylphosphine | 10 | Water | 25 | 10 (Ultrasound) | 99 | [8] |
| Citric Acid | 20 | Water | RT | 300 | 90 | [7] |
| 2-Aminopyridine | 10 | Water | 80 | 35 | 94 | [10] |
| Glycine | 10 | Water | RT | 15 | 96 | [5] |
Q3: I see multiple spots on my TLC plate, suggesting side reactions. What are the likely byproducts and how can I minimize them?
A: Side product formation is a common cause of reduced yield. The most likely culprits are related to reactant decomposition or alternative reaction pathways.
-
Self-Condensation: Under strongly basic conditions, the β-ketoester can undergo self-condensation (e.g., Claisen condensation). To avoid this, use mild catalysts and maintain equimolar stoichiometry.[6]
-
Furoxan Formation: In related syntheses involving nitrile oxides, a common side reaction is the homo-coupling of the intermediate, leading to furoxan byproducts.[11] While less common in this specific three-component setup, ensuring the Knoevenagel condensation proceeds efficiently minimizes the lifetime of reactive intermediates.
-
Incomplete Reaction: The intermediate 3-substituted-isoxazol-5(4H)-one (product of the first stage) may be present if the Knoevenagel condensation with the aldehyde is slow. This can be addressed by optimizing the catalyst or increasing the temperature.
Q4: My reaction starts but seems to stall before all the starting material is consumed. What should I do?
A: A stalled reaction often points to catalyst deactivation or an equilibrium issue.
-
Monitor Catalyst Health: If using a heterogeneous catalyst, it may be poisoned by impurities. If using a soluble catalyst, it might decompose over time.
-
Push the Equilibrium: The final Knoevenagel condensation step releases a molecule of water. In some non-aqueous systems, removing this water can help drive the reaction to completion. However, in aqueous media, the reaction is generally irreversible.
-
Temperature Adjustment: A modest increase in temperature can often provide the necessary activation energy to overcome the barrier and push the reaction to completion.[9]
Section 3: Visualizing the Troubleshooting Process
A systematic approach is key to efficient troubleshooting. The following workflow can guide your experimental design when faced with low yields.
Caption: A logical workflow for troubleshooting low yields in isoxazolone synthesis.
Section 4: Frequently Asked Questions (FAQs)
-
What is the typical purity of the product after simple filtration?
-
One of the significant advantages of this reaction in aqueous media is that the product often precipitates out in high purity.[3] A simple filtration followed by washing with water and/or cold ethanol is frequently sufficient to obtain a product pure enough for many applications without the need for column chromatography.[9]
-
-
Can this reaction be performed under solvent-free conditions?
-
How does the electronic nature of the aldehyde's substituent affect the reaction?
-
Is it possible to recover and reuse the catalyst?
-
This depends on the catalyst. Heterogeneous catalysts, such as amine-functionalized cellulose or magnetic nanoparticles, are designed for easy recovery (e.g., by filtration or magnetic separation) and reuse over several cycles with minimal loss of activity.[3][8] Some soluble organocatalysts can also be recovered from the filtrate after product isolation.[10]
-
Section 5: Optimized Experimental Protocols
Protocol 5.1: General Procedure for Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This generalized protocol is based on several highly efficient procedures reported in the literature.[2][3][5]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 mmol, 1.0 equiv)
-
Hydroxylamine Hydrochloride (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., Glycine, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Deionized Water, 5-10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and catalyst (0.1 mmol).
-
Add the solvent (5-10 mL) to the flask.
-
Stir the mixture vigorously at room temperature (or the desired temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Protocol 5.2). Reactions are often complete within 10 minutes to a few hours.[3]
-
Upon completion, the solid product will typically precipitate from the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then deionized water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 3,4-disubstituted isoxazol-5(4H)-one.
Protocol 5.2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
At regular intervals (e.g., every 15 minutes), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a silica gel TLC plate alongside spots of the starting aldehyde and β-ketoester.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to the starting aldehyde has been completely consumed and a new, more nonpolar spot corresponding to the product is dominant.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. mdpi.com [mdpi.com]
- 4. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. benchchem.com [benchchem.com]
- 7. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalysis in 3,4-Disubstituted Isoxazol-5(4H)-one Synthesis
Welcome to the technical support center for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Isoxazol-5(4H)-ones are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
The one-pot, three-component reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde is the most common and efficient route to these structures.[4][5] The success of this synthesis, particularly in terms of yield, reaction time, and purity, is critically dependent on the choice and application of a catalyst. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the catalytic synthesis of these valuable compounds.
Part 1: Frequently Asked Questions (FAQs) - The Role of the Catalyst
This section addresses fundamental questions regarding the function and selection of catalysts for the multicomponent synthesis of isoxazol-5(4H)-ones.
Q1: What is the mechanistic role of a catalyst in the three-component synthesis of isoxazol-5(4H)-ones?
A1: The catalyst plays a multifaceted role in accelerating what would otherwise be a slow and inefficient process. The synthesis proceeds through two key stages, both of which are promoted by the catalyst:
-
Oxime Formation: The first step is the condensation of the β-keto ester with hydroxylamine to form an oxime intermediate. An acid catalyst protonates the carbonyl group of the β-keto ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydroxylamine.[4] A base catalyst, conversely, can deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.[6]
-
Knoevenagel Condensation & Cyclization: The second stage involves the Knoevenagel condensation of the aldehyde with the active methylene group of the initially formed 3-substituted-isoxazol-5(4H)-one intermediate. The catalyst facilitates the enolization of this intermediate, which then attacks the activated aldehyde.[7] An acid catalyst activates the aldehyde's carbonyl group, while a base catalyst facilitates the deprotonation of the isoxazolone ring to form the reactive enolate. This is followed by dehydration and intramolecular cyclization to yield the final product.[4][7]
Below is a diagram illustrating the proposed catalytic pathway.
Caption: Proposed catalytic mechanism for isoxazol-5(4H)-one synthesis.
Q2: How do I choose between an acid, base, or organocatalyst for my reaction?
A2: The choice of catalyst is critical and depends on your specific substrates, desired reaction conditions (e.g., solvent, temperature), and green chemistry considerations.
-
Acid Catalysts (e.g., Citric Acid, Sulfamic Acid, Solid Acids): These are excellent for activating both the β-keto ester and the aldehyde carbonyls.[4][5] Natural acids like citric acid or gluconic acid are particularly attractive as they are inexpensive, biodegradable, and allow the reaction to proceed in environmentally benign solvents like water.[5][8] Heterogeneous solid acid catalysts (e.g., Fe₃O₄@CS-SO₃H) offer the significant advantage of easy recovery and reusability.[4]
-
Base Catalysts (e.g., Sodium Malonate, DMAP, Piperidine): Basic catalysts are effective at generating the necessary nucleophiles for the reaction to proceed.[9] They are often used under mild, room temperature conditions. Organobases like 4-(Dimethylamino)pyridine (DMAP) have been shown to be highly efficient.[9]
-
Organocatalysts (e.g., Amino Acids like L-valine, Citrazinic Acid): These catalysts often possess bifunctional properties (both acidic and basic sites), allowing them to activate multiple components of the reaction simultaneously.[2][3] They represent a green alternative to metal catalysts and can provide high yields under mild conditions, often in aqueous media.[2]
Q3: What are the advantages of using "green" catalysts and solvents like water?
A3: Employing green chemistry principles is not only environmentally responsible but also offers significant practical benefits.
-
Safety & Cost: Using catalysts like citric acid, succinic acid, or even lemon juice in water avoids hazardous organic solvents and expensive, toxic catalysts.[3][5][10]
-
Simplified Workup: Many isoxazol-5(4H)-one products are solids that precipitate directly from the aqueous reaction mixture. This often allows for purification by simple filtration, eliminating the need for laborious and solvent-intensive column chromatography.[2][7]
-
Efficiency: Water can accelerate certain organic reactions due to hydrophobic effects, leading to shorter reaction times and higher yields compared to organic solvents.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: My reaction yield is very low or I'm getting no product.
| Potential Cause | Recommended Solution & Explanation |
| Incorrect pH / Ineffective Catalyst | The pH of the reaction medium is critical. If using hydroxylamine hydrochloride, a base is needed to liberate the free amine.[6] Conversely, if the medium is too acidic, the amine will be protonated and non-nucleophilic.[6] Action: Verify your catalyst's effectiveness. If using an acid catalyst, ensure it's strong enough to protonate the carbonyls. If using a base, ensure it can deprotonate the hydroxylamine hydrochloride. Consider screening a small panel of catalysts (e.g., citric acid, L-valine, piperidine) to find the optimal choice for your specific substrates.[3] |
| Suboptimal Solvent | Reactant solubility and catalyst activity are highly solvent-dependent. While water is an excellent green solvent, some highly nonpolar substrates may have limited solubility. Action: If reactants are not dissolving, consider a co-solvent system like water:ethanol (1:1).[9] Screen a range of solvents from polar protic (EtOH, H₂O) to polar aprotic (DMF, MeCN) to find the best medium. |
| Low Reaction Temperature | While many reactions proceed at room temperature, some less reactive aldehydes or β-keto esters require thermal energy to overcome the activation barrier. Action: If the reaction is sluggish at room temperature (monitor by TLC), try heating the mixture to a moderate temperature (e.g., 60-80 °C).[8][9] Be cautious, as excessive heat can sometimes lead to side product formation.[11] |
| Presence of Moisture (in anhydrous reactions) | If you are running the reaction in an anhydrous organic solvent, the presence of water can hydrolyze intermediates or deactivate certain catalysts.[12] Action: Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar). |
| Impure Starting Materials | The purity of your aldehyde, β-keto ester, and hydroxylamine hydrochloride will directly impact the yield. Action: Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Purify if necessary before setting up the reaction. |
digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Start Node Start [label="Problem: Low Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Checks CheckCatalyst [label="Is the catalyst appropriate\nand active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Are reactants soluble?\nIs the solvent optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the temperature\n high enough?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Are starting\nmaterials pure?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_Catalyst [label="Action: Screen different\ncatalysts (acid, base,\norganocatalyst).", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Action: Try a co-solvent\n(e.g., H₂O:EtOH) or\nscreen other solvents.", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Action: Increase temperature\nto 60-80°C and\nmonitor by TLC.", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purity [label="Action: Purify starting\nmaterials before use.", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckCatalyst; CheckCatalyst -> Sol_Catalyst [label="No"]; CheckCatalyst -> CheckSolvent [label="Yes"]; CheckSolvent -> Sol_Solvent [label="No"]; CheckSolvent -> CheckTemp [label="Yes"]; CheckTemp -> Sol_Temp [label="No"]; CheckTemp -> CheckPurity [label="Yes"]; CheckPurity -> Sol_Purity [label="No"]; }
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: The reaction is slow or takes a very long time to complete.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Catalyst Loading | The reaction rate is often dependent on the catalyst concentration. Too little catalyst will result in a sluggish transformation. Action: While typical loadings are 5-20 mol%, you may need to optimize this for your specific system.[2] Try incrementally increasing the catalyst loading (e.g., from 10 mol% to 15 mol% to 20 mol%) and monitor the reaction rate by TLC. |
| Sterically Hindered Substrates | Bulky substituents on the aldehyde (e.g., ortho-substitution) or the β-keto ester can slow down the reaction due to steric hindrance. Action: For sterically demanding substrates, increasing the reaction temperature or switching to a smaller, more active catalyst may be necessary. Allow for longer reaction times and monitor carefully for completion. |
| Electronically Deactivated Substrates | Aldehydes bearing strong electron-withdrawing groups can be less reactive in the Knoevenagel condensation step. Action: A more potent catalyst or higher reaction temperatures may be required to drive the reaction to completion. |
Problem 3: I am observing significant side product formation.
| Potential Cause | Recommended Solution & Explanation |
| Self-Condensation of Aldehyde | Under harsh basic or acidic conditions, some aldehydes can undergo self-condensation (aldol reaction). Action: Switch to a milder catalyst. For example, if you are using a strong acid, try a weaker organic acid like citric acid.[5] Running the reaction at a lower temperature can also disfavor side reactions. |
| Decomposition of Product/Reactants | Prolonged heating at high temperatures can cause decomposition, especially for sensitive functional groups.[11] Action: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. If decomposition is observed, attempt the reaction at a lower temperature for a longer period. |
| Formation of Isomers | While less common in this specific synthesis, incorrect reaction conditions can sometimes lead to isomeric byproducts. Action: Ensure the reaction conditions are optimized. The choice of catalyst and solvent can influence the reaction pathway and selectivity. Re-evaluate the optimized conditions from literature reports for similar substrates.[13] |
Part 3: Data & Protocols
Comparative Analysis of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, demonstrating the impact of catalyst choice on reaction outcomes.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Cell-Pr-NH₂ | 0.017 | Water | RT | 10 | 96 | [7] |
| 2 | Citrazinic Acid | 16 | Water | RT | 20 | 60 | [2] |
| 3 | Sodium Malonate | 10 | Water | 25 | 10 | 95 | |
| 4 | Sulfamic Acid | 10 | Water | Reflux | 10 | 95 | [7] |
| 5 | Gluconic Acid | - (Solvent) | GAAS | 70 | 45 | 92 | [8] |
| 6 | Citric Acid | 10 | Water | RT | 300 | 85 | [5] |
| 7 | DMAP | 8 | H₂O:EtOH | 80 | 120 | High | [9] |
| 8 | Fe₃O₄@CS-SO₃H | - | Water | 60 | 45 | 94 | [4] |
Note: "RT" denotes room temperature. GAAS = Gluconic acid aqueous solution. Yields are for isolated product.
General Experimental Protocol: Green Synthesis Using Citric Acid
This protocol provides a step-by-step method for the synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, adapted from literature procedures using a green, inexpensive catalyst.[5]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Hydroxylamine hydrochloride (1.0 mmol, 70 mg)
-
Citric acid (0.1 mmol, 19 mg, 10 mol%)
-
Water (5 mL)
-
Ethanol (for washing)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and citric acid.
-
Solvent Addition: Add 5 mL of water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete within 5 hours, indicated by the disappearance of the aldehyde spot.
-
Isolation: Upon completion, a solid precipitate will have formed. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water (2 x 5 mL) followed by cold ethanol (5 mL) to remove any unreacted starting materials and the catalyst.
-
Drying: Dry the purified product in a vacuum oven or air-dry to obtain the (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
References
- 1. oiccpress.com [oiccpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. oiccpress.com [oiccpress.com]
- 4. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06472J [pubs.rsc.org]
- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Scale-Up Synthesis of 3-Phenylisoxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 3-phenylisoxazol-5(4H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered when transitioning the synthesis of this important heterocyclic scaffold from the laboratory to pilot plant and beyond. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your scale-up process is efficient, safe, and reproducible.
I. Foundational Principles of 3-Phenylisoxazol-5(4H)-one Synthesis
The most common and scalable route to 3-phenylisoxazol-5(4H)-one is the condensation reaction between ethyl benzoylacetate and hydroxylamine hydrochloride.[1] This reaction, while straightforward at the bench, presents several challenges at scale that require careful consideration of reaction kinetics, thermodynamics, and processing parameters.
A typical laboratory-scale procedure involves heating ethyl benzoylacetate and hydroxylamine hydrochloride in a solvent like acetic acid.[1] While effective, the use of acetic acid at large scales can introduce challenges related to corrosion and downstream processing. Therefore, alternative, greener solvent systems and catalytic approaches are often explored for industrial applications.[2]
Reaction Mechanism
The fundamental reaction proceeds through the formation of an oxime intermediate from the reaction of hydroxylamine with the keto group of ethyl benzoylacetate, followed by an intramolecular cyclization to form the isoxazolone ring.
Caption: General reaction pathway for the synthesis of 3-phenylisoxazol-5(4H)-one.
II. Troubleshooting Guide for Scale-Up Synthesis
Transitioning from a laboratory flask to a multi-liter reactor introduces complexities that are not always apparent at a smaller scale.[3][4][5] This section addresses common issues encountered during the scale-up of 3-phenylisoxazol-5(4H)-one synthesis.
Issue 1: Low Yield and Incomplete Conversion
A drop in yield is one of the most frequently observed challenges during scale-up.[2] This can be attributed to several factors that are magnified at a larger scale.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Mixing | In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition. Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure homogeneity without causing excessive shear.[4] |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases significantly at scale, making heat removal from exothermic reactions more challenging.[3][4][5] This can lead to temperature gradients and the formation of impurities. Solution: Implement a robust temperature control system. A jacketed reactor with a reliable heating/cooling fluid is essential. Consider a slower addition of reactants to manage the exotherm. |
| Sub-optimal Reaction Temperature | The ideal temperature in a lab flask may not translate directly to a large reactor due to differences in heat distribution. Solution: Perform a Design of Experiments (DoE) at a smaller scale to understand the impact of temperature on yield and impurity profile.[2] Gradually increase the temperature in the pilot batch while closely monitoring the reaction progress by in-process controls (e.g., HPLC, UPLC). |
| Extended Reaction Time | What takes a few hours in the lab may require a longer duration at scale due to slower heating and mixing dynamics.[1] Solution: Monitor the reaction progress using validated analytical methods. Do not rely solely on the time from the lab-scale experiment. Continue the reaction until the starting materials are consumed to an acceptable level. |
Issue 2: Impurity Profile Changes and Product Purity
The impurity profile of your final product can change significantly upon scale-up, impacting its quality and downstream applications.[4]
| Potential Cause | Explanation & Troubleshooting Steps |
| Side Product Formation | At elevated temperatures or with prolonged reaction times, side reactions such as the formation of dimers or other condensation products can become more prevalent. Solution: Re-evaluate the reaction conditions. A lower temperature or a more selective catalyst might be necessary. The order of reagent addition can also influence the formation of by-products. |
| Incomplete Crystallization/Precipitation | The cooling profile of a large reactor is much slower than a lab flask, which can affect crystal size and purity.[2] Solution: Develop a controlled crystallization process. This may involve seeding the solution, controlling the cooling rate, and adding an anti-solvent. Polymorphism can be a concern for isoxazolone derivatives, so characterizing the solid form is crucial.[6] |
| Trapped Solvents or Reagents | Larger crystal sizes, which can form during slow cooling in a large vessel, may trap solvents or unreacted starting materials. Solution: Optimize the washing step of the isolated solid. Use a solvent in which the product is sparingly soluble but the impurities are highly soluble. Employ appropriate drying techniques, such as a vacuum oven with a controlled temperature profile. |
Issue 3: Process Safety and Handling
Safety is paramount in a large-scale setting. The thermal hazards of the 3-phenylisoxazol-5(4H)-one synthesis should be thoroughly evaluated.
| Potential Hazard | Explanation & Mitigation Strategies |
| Runaway Reaction | The condensation reaction can be exothermic. Without proper heat management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure. Solution: Conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition and the heat of reaction.[7] Ensure the reactor's cooling capacity is sufficient to handle the reaction exotherm. |
| Handling of Hydroxylamine Hydrochloride | While not explosive on its own, hydroxylamine and its salts can be unstable, especially in the presence of impurities or at elevated temperatures. Solution: Source high-purity hydroxylamine hydrochloride. Store it under appropriate conditions. When charging the reactor, avoid creating dust. Use a closed-system charging method if possible. |
| Solvent Safety | If using flammable solvents, ensure the reactor is properly grounded and operated in a well-ventilated area with appropriate fire suppression systems. Solution: Whenever possible, opt for higher boiling, less flammable solvents. Conduct a process hazard analysis (PHA) to identify and mitigate all potential safety risks. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent than acetic acid for the scale-up synthesis?
A1: Yes, and it is often recommended for large-scale production. Greener solvents like ethanol, water, or mixtures thereof have been successfully used, often in conjunction with a catalyst.[2] The choice of solvent will impact reaction time, temperature, and the crystallization of the product, so process optimization will be necessary.
Q2: What type of catalyst is recommended for a large-scale synthesis?
A2: For the synthesis of isoxazol-5(4H)-ones, both acid and base catalysts have been shown to be effective. Simple bases like sodium acetate or organic bases such as piperidine can be used.[8] Green catalysts like citric acid have also been reported to work well in aqueous media.[8] The choice of catalyst will depend on your desired reaction conditions, impurity profile, and cost considerations.
Q3: How do I monitor the reaction progress at a large scale?
A3: In-process controls (IPCs) are critical for monitoring large-scale reactions. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the preferred methods for accurately tracking the consumption of starting materials and the formation of the product. Thin Layer Chromatography (TLC) can be used as a quick qualitative check but should be supported by quantitative methods.
Q4: My product is difficult to filter. What can I do?
A4: Filtration issues are often related to the particle size and shape of your product. If you are getting very fine particles, this can be due to rapid precipitation. To improve filterability, you should aim for larger, more uniform crystals. This can be achieved by slowing down the crystallization process through controlled cooling and agitation. Seeding the batch with a small amount of previously isolated crystalline product can also promote the growth of larger crystals.
Q5: What are the key analytical characterization techniques for the final product?
A5: For final product release, a comprehensive set of analytical tests should be performed. This typically includes:
-
Identification: ¹H NMR and ¹³C NMR spectroscopy, and Infrared (IR) spectroscopy.
-
Purity: HPLC or UPLC for assay and impurity profiling.
-
Physical Properties: Melting point and appearance.
-
Residual Solvents: Gas Chromatography (GC) with headspace analysis.
IV. Experimental Protocols & Data
Protocol: Kilogram-Scale Synthesis of 3-Phenylisoxazol-5(4H)-one
This protocol is a generalized representation and must be adapted and optimized for your specific equipment and safety procedures.
Materials:
-
Ethyl benzoylacetate (e.g., 5.0 kg, 1 equivalent)
-
Hydroxylamine hydrochloride (e.g., 1.8 kg, 1 equivalent)
-
Ethanol (e.g., 25 L)
-
Sodium Acetate (e.g., 2.1 kg, 1 equivalent)
Procedure:
-
Charge the reactor with ethanol, ethyl benzoylacetate, hydroxylamine hydrochloride, and sodium acetate.
-
Start agitation and begin heating the reaction mixture to a target temperature of 70-80 °C.
-
Monitor the reaction progress every hour using a validated HPLC method.
-
Once the reaction is complete (e.g., >98% conversion), begin a controlled cooling of the reactor to 0-5 °C over 4-6 hours.
-
Hold the slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.
-
Filter the product and wash the cake with cold ethanol.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation: Catalyst Screening for Isoxazolone Synthesis
The following table summarizes data from literature on the synthesis of related isoxazolones, which can inform catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Acetic Acid | 100 | 5 | Not specified | [1] |
| Citric Acid | Water | Room Temp | 5-24 | 70-90 | [8] |
| DABCO | Ethanol | Reflux | < 0.25 | High | [9] |
| Pyridine | Ethanol | Reflux | 2-4 | Moderate | [9] |
V. Visualizations
Workflow for Scale-Up Troubleshooting
Caption: A logical workflow for troubleshooting low yield during scale-up.
VI. References
-
BenchChem Technical Support Team. (2025, November). Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
-
PrepChem. (n.d.). Synthesis of (1) 3-Phenyl-5-isoxazolone. Retrieved from --INVALID-LINK--
-
Mirzazadeh, M., et al. (n.d.). Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025, November). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide. Benchchem.
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from --INVALID-LINK--
-
Organic Process Research & Development. (n.d.). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Retrieved from --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from --INVALID-LINK--
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025, December 9). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. --INVALID-LINK--
-
Organic Process Research & Development. (n.d.). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinolines. Retrieved from --INVALID-LINK--
-
Organic Process Research & Development. (n.d.). Process Development and Large-Scale Synthesis of a PDE4 Inhibitor. Retrieved from --INVALID-LINK--
-
Request PDF. (2025, August 31). Hot Melt Extrusion Assisted Synthesis of 3-Methyl-4-arylmethyleneisoxazole-5(4H)-ones: A Continuous and Sustainable Approach. ResearchGate. Retrieved from --INVALID-LINK--
-
Ahmed, S. T., Xia, H., & Yang, Q. (2025, August 5). Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles. --INVALID-LINK--
-
CrystEngComm. (n.d.). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Bentham Science. (n.d.). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2023, January 13). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Princeton Section. Retrieved from --INVALID-LINK--
-
Qin, X., et al. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Phenylisoxazol-5-ol. Retrieved from --INVALID-LINK--
-
Beiner, M., et al. (n.d.). Crystallization of polymorphic pharmaceuticals in nanopores and Ostwald's step rule of stages. Kalorimetrietage. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from --INVALID-LINK--
References
- 1. news-medical.net [news-medical.net]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. reddit.com [reddit.com]
- 6. Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hot Melt Extrusion Assisted Synthesis of 3-Methyl-4-arylmethyleneisoxazole-5(4H)-ones: A Continuous and Sustainable Approach | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing the Stability of 3-Phenylisoxazol-5(4H)-one
Welcome to the technical support center for 3-phenylisoxazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues associated with this compound. As a molecule with significant potential in medicinal chemistry, understanding its stability profile is critical for ensuring experimental reproducibility, data integrity, and the viability of long-term research projects.
This document provides in-depth, experience-driven advice, moving beyond simple storage instructions to explain the chemical principles governing the stability of the isoxazolone core.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 3-phenylisoxazol-5(4H)-one.
Q1: What are the ideal storage conditions for solid 3-phenylisoxazol-5(4H)-one?
A1: For optimal long-term stability, solid 3-phenylisoxazol-5(4H)-one should be stored at 2-8°C (refrigerated) , under an inert atmosphere (argon or nitrogen) , and in a desiccated, light-protected environment . Commercial suppliers often recommend cold-chain transportation for this reason.[1]
-
Expertise & Causality: The isoxazol-5(4H)-one ring contains a labile N-O bond and an activated methylene group, making it susceptible to degradation via several pathways.
-
Low Temperature (2-8°C): Reduces the rate of potential thermally-induced degradation, such as ring-opening or decarboxylation.[2][3]
-
Inert Atmosphere: Minimizes the risk of oxidative degradation. The phenyl ring and the isoxazolone core can be susceptible to oxidation, leading to colored impurities.
-
Desiccation: Prevents hydrolysis. The carbonyl group activates the ring, making it susceptible to nucleophilic attack by water, which can lead to ring cleavage.
-
Light Protection (Amber Vial): The conjugated system of the molecule can absorb UV light, leading to photochemical degradation. Studies on isoxazoles have demonstrated that they can undergo light-activated ring-opening and isomerization.[4][5][6]
-
Q2: I've dissolved 3-phenylisoxazol-5(4H)-one in a solvent for my experiments. How should I store the solution?
A2: Solutions are inherently less stable than the solid compound. If storage is unavoidable, prepare fresh solutions whenever possible. If you must store a solution, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO, acetonitrile, or THF), store at -20°C or -80°C , and purge the vial with argon or nitrogen before sealing. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.
Q3: My solid compound has developed a yellowish or brownish tint over time. What does this mean?
A3: A change in color from white/off-white to yellow or brown is a clear visual indicator of degradation. This is often due to the formation of minor, highly conjugated degradation products resulting from oxidation or photodegradation. The material should not be used for quantitative experiments or in sensitive biological assays without re-purification and characterization.
Q4: Is 3-phenylisoxazol-5(4H)-one sensitive to pH?
A4: Yes. The isoxazolone ring is particularly susceptible to degradation under acidic and basic conditions.
-
Acidic Conditions (pH < 4): Can catalyze hydrolysis, leading to ring-opening. Studies on related isoxazoles have shown specific acid-catalyzed degradation.[7]
-
Basic Conditions (pH > 8): Can deprotonate the C4-methylene group, creating a reactive enolate that may participate in undesired side reactions or degradation pathways. Base-catalyzed hydrolysis is also a significant risk.[8] For experiments in aqueous buffers, it is crucial to use freshly prepared solutions and conduct time-course studies to assess stability within your experimental window.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability problems when they arise.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe new peaks, often with different retention times and mass-to-charge ratios, that were not present in the initial analysis of the compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of unexpected analytical peaks.
Issue 2: Poor Reproducibility in Biological Assays
-
Symptom: The IC50 value or observed effect of your compound varies significantly between experiments run on different days.
-
Root Cause Analysis:
-
Stock Solution Degradation: This is the most common cause. A stock solution stored for several days, even at -20°C in DMSO, can undergo slow degradation. The actual concentration of the active compound decreases over time, leading to an apparent loss of potency.
-
Working Solution Instability: If your assay buffer is aqueous and not at a neutral pH, the compound may be degrading over the course of the experiment (e.g., a 24- or 48-hour cell-based assay).
-
-
Corrective Actions:
-
Protocol Mandate: Institute a strict policy to always prepare fresh working solutions from a solid aliquot or a recently prepared, highly concentrated stock solution for each experiment.
-
Assay Stability Check: Perform a control experiment where the compound is incubated in the assay medium for the full duration of the experiment (e.g., 48 hours) without the biological target (e.g., no cells). Analyze the medium by HPLC at the end of the incubation period to quantify the remaining parent compound. If significant degradation (>10%) is observed, the assay results may be unreliable.
-
Part 3: Key Degradation Pathways & Mechanisms
Understanding the likely degradation pathways is essential for interpreting stability data and troubleshooting issues. The isoxazol-5(4H)-one scaffold is susceptible to several modes of degradation.
Caption: Potential degradation pathways for 3-phenylisoxazol-5(4H)-one.
-
Hydrolytic Pathway: The most relevant pathway under physiological or aqueous storage conditions. The N-O bond, being the weakest bond in the ring, is susceptible to cleavage, leading to a ring-opened product. This process can be catalyzed by both acid and base.[7]
-
Photochemical Pathway: Isoxazoles are known to be photoreactive.[4][5] Upon absorption of UV light, the N-O bond can cleave, leading to isomerization through highly reactive intermediates like nitrenes or azirines.[5][6] This can result in a complex mixture of degradants.
-
Thermal Pathway: While generally stable at room temperature if stored properly, elevated temperatures can induce decarboxylation or fragmentation via homolytic cleavage of the N-O bond.[2][3]
Part 4: Experimental Protocols
Protocol 1: Recommended Storage Condition Validation
This protocol allows you to confirm the stability of a new batch of the compound under recommended storage conditions.
-
Initial Analysis (T=0):
-
Take an initial sample (~1-2 mg) of the freshly received compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile).
-
Obtain a high-resolution HPLC chromatogram and record the purity (e.g., 99.5%).
-
Obtain a reference mass spectrum (LC-MS) and NMR spectrum.
-
-
Sample Storage:
-
Aliquot several ~5 mg samples into individual amber glass vials.
-
Purge each vial with argon or nitrogen, seal tightly, and wrap the seal with parafilm.
-
Place the vials in a desiccator inside a refrigerator at 2-8°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, and 12 months), remove one vial.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Perform HPLC analysis under the exact same conditions as the T=0 sample.
-
-
Acceptance Criteria: The purity should remain within a pre-defined limit of the initial value (e.g., ≤ 1.0% decrease). No single new impurity peak should be > 0.5%.
Protocol 2: Forced Degradation Study
This study intentionally degrades the compound to understand its liabilities and to develop a stability-indicating analytical method.[8][9][10][11][12]
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Time | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C, monitor at 2, 6, 24h | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | RT, monitor at 1, 4, 8h | 5-20% |
| Oxidation | 3% H₂O₂ | RT, monitor at 2, 8, 24h | 5-20% |
| Thermal | Solid, 80°C | 24h, 48h | 5-20% |
| Photostability | Solid & Solution, ICH Q1B conditions¹ | Per ICH Q1B | Compare to dark control |
¹ICH Q1B recommends exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[11]
Methodology:
-
Preparation: Prepare a stock solution of 3-phenylisoxazol-5(4H)-one (e.g., 1 mg/mL in acetonitrile).
-
Stress Application:
-
For hydrolysis/oxidation , add an equal volume of the stress reagent (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For thermal , place the solid powder in an oven.
-
For photostability , expose the solid and a solution (e.g., in quartz cuvettes) to a calibrated light source. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Sampling & Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-DAD-MS.
-
Goal: The analytical method should be able to resolve the parent peak from all major degradation peaks. This confirms it is a "stability-indicating" method. The mass spectrometer will provide mass information for the potential identification of degradants.
-
References
- 1. 1076-59-1|3-Phenylisoxazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 2. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 3-Phenylisoxazol-5(4H)-one Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in 3-phenylisoxazol-5(4H)-one derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising, yet often problematic, chemical scaffold. Here, you will find a curated collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you systematically enhance the solubility and improve the developability of your compounds.
The insights and methodologies presented are grounded in established principles of physical chemistry and formulation science, aiming to provide you with both the "how" and the "why" behind each strategy. Our goal is to empower you to make informed decisions in your experimental design, ultimately saving you valuable time and resources.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when encountering solubility issues with 3-phenylisoxazol-5(4H)-one derivatives.
Q1: Why are 3-phenylisoxazol-5(4H)-one derivatives often poorly soluble in aqueous media?
A1: The limited aqueous solubility of this class of compounds typically stems from a combination of factors inherent to their molecular structure. The presence of a phenyl group imparts significant hydrophobicity (lipophilicity) to the molecule. While the isoxazol-5(4H)-one ring contains polar nitrogen and oxygen atoms, the overall molecule can have a high degree of crystallinity and a lack of easily ionizable functional groups, which contributes to poor solubility in water.
Q2: What are the primary consequences of poor solubility in drug discovery and development?
A2: Poor aqueous solubility is a major hurdle in drug development and can lead to several undesirable outcomes, including:
-
Low oral bioavailability: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream.
-
Inaccurate in vitro assay results: The compound may precipitate in aqueous assay buffers, leading to an underestimation of its biological activity.
-
Challenges in formulation development: It can be difficult to develop suitable dosage forms, especially for intravenous administration.
-
Variable and food-dependent absorption: The amount of drug absorbed can vary significantly depending on whether it is taken with or without food.
Q3: What are the main strategies to improve the solubility of these compounds?
A3: A variety of techniques can be employed, ranging from chemical modifications of the molecule to advanced formulation approaches. The most common strategies include:
-
Chemical Modification (Prodrugs): Introducing a temporary, cleavable functional group to the molecule to enhance its solubility.
-
Salt Formation: If the derivative has an ionizable group, forming a salt can significantly increase its solubility.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level to create a more soluble, amorphous form.[2][3][4][5][6]
-
-
Formulation-Based Approaches:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[7]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[8][9]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin to form a more soluble inclusion complex.[10][11][12][13][14]
-
Q4: How do I choose the right solubility enhancement strategy for my specific derivative?
A4: The optimal strategy depends on the physicochemical properties of your specific 3-phenylisoxazol-5(4H)-one derivative. A thorough pre-formulation assessment is crucial. Key factors to consider include the compound's pKa, melting point, logP, and stability. For example, a compound with a suitable pKa would be a good candidate for salt formation or pH adjustment. A thermally stable compound might be amenable to hot-melt extrusion for creating an amorphous solid dispersion.
Troubleshooting Guide: Common Solubility-Related Issues
This section provides a structured approach to diagnosing and solving common experimental problems arising from the poor solubility of 3-phenylisoxazol-5(4H)-one derivatives.
Problem 1: Compound Precipitation in In Vitro Assays
Symptoms:
-
Inconsistent or non-reproducible assay results.
-
Lower than expected biological activity.
-
Visible precipitate in assay wells or stock solutions.
Troubleshooting Workflow:
Troubleshooting Workflow for In Vitro Assay Precipitation
Causality and Actionable Insights:
-
Stock Solution Check: Precipitation often originates from the stock solution. Ensure your compound is fully dissolved in a suitable organic solvent (like DMSO) before diluting into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts.
-
Concentration Reduction: The simplest solution is often to lower the final concentration of your compound in the assay to below its aqueous solubility limit.
-
Co-solvent Utilization: If reducing the concentration is not feasible, introducing a small percentage of a water-miscible co-solvent can increase the solubility.[7] Ethanol and DMSO are common choices. However, be mindful of the potential effects of the co-solvent on your biological system.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate your drug molecule, forming a more water-soluble inclusion complex.[10][11][12][13][14] This is a powerful technique that often has minimal impact on the biological activity of the compound.
Problem 2: Low and Variable Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma exposure (AUC) after oral dosing.
-
High variability in plasma concentrations between individual animals.
-
Significant food effect (different exposure in fed vs. fasted states).
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Oral Bioavailability
Causality and Actionable Insights:
-
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[1] Reducing the particle size through techniques like micronization or creating a nanosuspension can significantly enhance the dissolution rate and, consequently, oral absorption.
-
Amorphous Solid Dispersions (ASDs): Crystalline forms of drugs are thermodynamically stable but have lower solubility compared to their amorphous counterparts.[2][3][4][5][6] ASDs involve dispersing the drug in a hydrophilic polymer matrix, which stabilizes the amorphous form and prevents recrystallization, leading to improved solubility and dissolution.
-
Prodrug Strategy: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[][16][17][18] For 3-phenylisoxazol-5(4H)-one derivatives, a prodrug approach could involve adding a polar, ionizable group (e.g., a phosphate or an amino acid ester) to temporarily increase aqueous solubility and absorption.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be a very effective strategy. These formulations form fine emulsions in the gastrointestinal tract, which facilitates drug solubilization and absorption.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of a 3-phenylisoxazol-5(4H)-one derivative with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the co-evaporation method.
Materials:
-
3-phenylisoxazol-5(4H)-one derivative
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Methanol (or another suitable organic solvent for the drug)
-
Deionized water
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Dissolution of the Drug: Accurately weigh a specific amount of your 3-phenylisoxazol-5(4H)-one derivative and dissolve it in a minimal amount of methanol in a round-bottom flask.
-
Dissolution of Cyclodextrin: In a separate beaker, accurately weigh the equimolar amount of HP-β-CD and dissolve it in deionized water with gentle stirring.
-
Mixing: Slowly add the methanolic solution of the drug to the aqueous solution of HP-β-CD while continuously stirring.
-
Solvent Evaporation: Stir the resulting solution at room temperature for 24 hours to allow for complex formation. Then, remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid mass is obtained.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent. Gently pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Characterization: The formation of the inclusion complex should be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: pH-Dependent Solubility Profile Determination
This protocol outlines a method to determine the aqueous solubility of a 3-phenylisoxazol-5(4H)-one derivative at different pH values.
Materials:
-
3-phenylisoxazol-5(4H)-one derivative
-
Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
pH meter
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the powdered 3-phenylisoxazol-5(4H)-one derivative to vials containing buffer solutions of different pH values. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Quantification: Determine the concentration of the dissolved drug in the diluted samples using a validated HPLC method.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the corresponding pH value to generate the pH-solubility profile of your compound.
Quantitative Data Summary Table (Example)
| pH | Solubility (µg/mL) |
| 2.0 | 0.5 ± 0.1 |
| 4.0 | 1.2 ± 0.2 |
| 6.0 | 5.8 ± 0.5 |
| 7.4 | 15.3 ± 1.1 |
| 9.0 | 45.7 ± 3.2 |
This is example data and will vary for each specific derivative.
References
- 1. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comparative study of the potential of poly(2-ethyl-2-oxazoline) as carrier in the formulation of amorphous solid dispersions of poorly soluble drugs [biblio.ugent.be]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. wjbphs.com [wjbphs.com]
- 10. Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
- 14. beilstein-journals.org [beilstein-journals.org]
- 16. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 17. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of Isoxazol-5(4H)-ones
The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including established drugs like sulfamethoxazole, valdecoxib, and leflunomide.[1] Among its derivatives, the isoxazol-5(4H)-one scaffold is particularly noteworthy, exhibiting a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.[2][3] Consequently, the development of efficient, sustainable, and high-yielding synthetic routes to this privileged heterocycle is a significant focus for researchers in organic synthesis and drug development.
The predominant method for constructing the 3,4-disubstituted isoxazol-5(4H)-one core is a one-pot, three-component reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[4][5] The success of this transformation is critically dependent on the choice of catalyst, which can dramatically influence reaction times, yields, and the overall environmental footprint of the process. This guide provides an in-depth comparative analysis of various catalytic systems, offering field-proven insights and experimental data to aid researchers in catalyst selection and methods development.
The Role of the Catalyst: Mechanistic Overview
While the precise sequence of events can vary depending on the catalyst and reaction conditions, the generally accepted mechanism involves a few key steps. The catalyst's primary role is to facilitate one or more of these transformations:
-
Formation of an Oxime Intermediate: The reaction between the β-ketoester and hydroxylamine hydrochloride forms an oxime intermediate.[1][6][7]
-
Knoevenagel Condensation: The catalyst promotes the condensation between the aldehyde and the active methylene group of the β-ketoester or the initially formed 3-substituted-isoxazol-5(4H)-one.[1][8]
-
Intramolecular Cyclization: The final step involves an intramolecular cyclization with the elimination of an alcohol (e.g., ethanol) to yield the desired isoxazol-5(4H)-one ring.[2][9]
Different catalysts influence these steps through various modes of activation, such as activating carbonyl groups, deprotonating acidic protons, or facilitating proton transfer.
Below is a generalized workflow for this catalytic synthesis.
Caption: General experimental workflow for the three-component synthesis of isoxazol-5(4H)-ones.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter. An ideal catalyst should be inexpensive, non-toxic, efficient in small quantities, and preferably reusable, aligning with the principles of green chemistry.[10] We will compare several classes of catalysts based on their performance in the literature.
Organocatalysts
Organocatalysis has emerged as a powerful tool in organic synthesis, often providing metal-free, environmentally benign alternatives.
-
Acidic Organocatalysts: Mild Brønsted acids have proven highly effective. Catalysts like citric acid, salicylic acid, and tartaric acid can activate the carbonyl groups of both the aldehyde and the β-ketoester, facilitating nucleophilic attack and condensation steps.[11][12][13] L-valine, an amino acid, has also been used, delivering products in excellent yields in under four minutes for many substrates.[5]
-
Basic Organocatalysts: Simple organic bases like 2-aminopyridine and urea are also effective.[2][14][15] Their proposed role is to deprotonate the β-ketoester, generating a reactive enolate intermediate that initiates the condensation with the aldehyde.[2]
-
Other Organocatalysts: Sodium malonate has been reported as an efficient dibasic organocatalyst, functioning well in water at room temperature.[16] Triphenylphosphine has also been employed, catalyzing the reaction effectively under aqueous conditions.[17][18]
The following diagram illustrates a plausible catalytic cycle, highlighting the key intermediates.
Caption: Plausible mechanism for the catalyst-mediated formation of isoxazol-5(4H)-ones.[1]
Heterogeneous & Nanocatalysts
A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for simple recovery and reuse.
-
Functionalized Supports: Propylamine-functionalized cellulose (Cell-Pr-NH₂) stands out as a biodegradable and efficient catalyst.[1][19] The amine groups on the cellulose backbone are believed to facilitate the reaction, and its operation in water at room temperature makes it a particularly green option.[1]
-
Nanoparticle Catalysts: Nanomaterials offer high surface area-to-volume ratios, often leading to enhanced catalytic activity. Magnesium oxide nanoparticles (nano-MgO) and Cerium oxide nanoparticles (CeO₂ NPs) have been successfully used to catalyze this synthesis with low catalyst loading.[20][21]
-
Clay-Based Catalysts: Tin(II)-exchanged montmorillonite K10 (Sn(II)-Mont K10) has been used as a recoverable solid acid catalyst, particularly effective when combined with ultrasound irradiation to accelerate the reaction.[6][14]
Ionic Liquids & Other Systems
-
Ionic Liquids (ILs): Acidic ionic liquids can serve as both the catalyst and the reaction medium.[22] Theophylline Hydrogen Sulfate (THS) has been demonstrated as a reusable solid acid catalyst that works efficiently in water.[3]
-
Solvent as Catalyst: In some cases, the solvent itself can act as the promoter. Gluconic acid aqueous solution (GAAS) has been used as a recyclable, bio-based green solvent that also catalyzes the reaction, negating the need for an additional catalyst.[8]
Performance Comparison: A Head-to-Head Study
To provide a clear, objective comparison, the following table summarizes the performance of various catalysts for the synthesis of a model compound, 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, from 4-methoxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Organocatalysts | ||||||
| L-valine | 10 mol% | Ethanol | Reflux | < 4 min | 97 | [5] |
| 2-Aminopyridine | 20 mol% | Water | 80 | 30 min | 96 | [2] |
| Sodium Malonate | 10 mol% | Water | 25 (RT) | 45 min | 95 | |
| Triphenylphosphine | 15 mol% | Water | 25 (RT) | 50 min | 98 | [18] |
| Citric Acid | 1 mmol | Water | 25 (RT) | 5 h | 90 | [11] |
| Salicylic Acid | 15 mol% | Water | 25 (RT) | 40 min | 94 | [12] |
| Heterogeneous Catalysts | ||||||
| Cell-Pr-NH₂ | 14 mg | Water | 25 (RT) | 25 min | 98 | [1] |
| Sn(II)-Mont K10 | 0.01 g | Water | 30 (Ultrasound) | 10 min | 96 | [6] |
| Sulfated Polyborate | 10 wt% | Solvent-free | 80 | 15 min | 90 | [23] |
| Other Systems | ||||||
| Theophylline (THS) | 10 mol% | Water | 25 (RT) | 10 min | 95 | [3] |
| Gluconic Acid (GAAS) | - (Solvent) | GAAS | 70 | 45 min | 93 | [8] |
Note: Reaction conditions and yields are compiled from the cited literature and serve as a comparative benchmark. RT = Room Temperature.
Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step methodologies for representative high-performing catalysts are provided below.
Protocol 1: Using Amine-Functionalized Cellulose (Cell-Pr-NH₂)[1]
This protocol exemplifies a green, heterogeneous catalytic system.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and amine-functionalized cellulose (14 mg).
-
Solvent Addition: Add water (10 mL) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with ethanol (3 x 10 mL) and air-dry to obtain the pure product. The catalyst can often be recovered from the filtrate for reuse.[1]
Protocol 2: Using Sodium Malonate in Water[2]
This method highlights a simple, cost-effective organocatalytic approach.
-
Reaction Setup: To a solution of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water (5 mL), add sodium malonate (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Follow the reaction progress by TLC analysis.
-
Work-up: After the reaction is complete, the solid product that precipitates from the solution is collected via vacuum filtration.
-
Purification: Wash the solid with cold water and dry to yield the pure isoxazol-5(4H)-one.
Protocol 3: Ultrasound-Assisted Synthesis with Sn(II)-Mont K10[7]
This protocol demonstrates the use of ultrasound irradiation to significantly accelerate the reaction.
-
Reaction Setup: In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Sn(II)-Mont K10 (0.01 g).
-
Solvent Addition: Add distilled water (5 mL).
-
Reaction: Place the flask in an ultrasonic bath and irradiate at 30 °C. A precipitate will gradually form.
-
Monitoring: Monitor the reaction to completion using TLC (eluent: petroleum ether-ethyl acetate 1:1).
-
Work-up: Once complete, filter the precipitated solid using a pump.
-
Purification: Dry the collected solid in an oven to obtain the final product.
Conclusion and Future Outlook
The synthesis of isoxazol-5(4H)-ones is well-served by a diverse array of catalytic systems. The trend in catalyst development is clearly moving towards greener, more sustainable options. Catalysts that are inexpensive, operate in water at room temperature, require low loading, and are reusable—such as functionalized cellulose, certain organocatalysts like sodium malonate, and solid-supported catalysts—are becoming the preferred choice.[1][10] The application of enabling technologies like ultrasound irradiation further enhances efficiency, dramatically reducing reaction times.[6][7]
For researchers and drug development professionals, the selection of a catalyst should be guided by a balance of efficiency (yield and reaction time), cost, operational simplicity, and environmental impact. While classic bases and acids are effective, the modern catalytic toolbox offers superior alternatives that align with the demands of sustainable chemical manufacturing. Future research will likely focus on developing novel bio-based and recyclable nanocatalysts to further refine the synthesis of these vital heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose[v1] | Preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel 3-Phenylisoxazol-5(4H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazolones and the Imperative of Precise Characterization
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Specifically, 3-phenylisoxazol-5(4H)-one derivatives serve as versatile intermediates in organic synthesis and as pharmacophores in drug design.[4][5] The therapeutic potential of these molecules is intrinsically linked to their precise three-dimensional structure and electronic properties. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundation upon which successful drug discovery and development are built.
This guide provides an in-depth comparison of the critical spectroscopic techniques required to comprehensively characterize novel 3-phenylisoxazol-5(4H)-one derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the interpretation of spectral data, offering insights grounded in years of application science. Our objective is to equip researchers with the knowledge to not only generate data but to understand what it signifies, ensuring the scientific integrity of their findings.
The Characterization Workflow: A Multi-Technique Approach
The structural confirmation of a novel 3-phenylisoxazol-5(4H)-one derivative is never reliant on a single technique. Instead, it is a puzzle solved by the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of information, and together, they create a complete and validated structural picture.
Caption: Overall workflow for the characterization of novel isoxazolone derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR is the essential first-pass analysis. It provides immediate, crucial information about the presence of key functional groups, confirming the successful formation of the isoxazolone ring and the incorporation of other functionalities. The most diagnostic signals for this class of compounds are the carbonyl (C=O) and imine (C=N) stretching vibrations.
A common pitfall is to overlook subtle shifts or band splitting. For instance, in some azlactone systems, the C=O stretching band can split due to Fermi resonance, an interaction between the fundamental carbonyl vibration and an overtone of another vibration.[6][7] Recognizing this prevents misinterpretation of the spectrum as evidence of multiple carbonyl compounds.
Experimental Protocol: FT-IR
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Mix ~1 mg of the purified compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.
-
Background Collection: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric CO₂ and H₂O absorptions.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the characteristic absorption bands, paying close attention to the 1800-1500 cm⁻¹ region.
Data Interpretation and Comparative Analysis
The key to FT-IR analysis is recognizing the characteristic frequencies of the isoxazolone core and comparing them to related structures, such as the isomeric oxazolones.
| Functional Group | 3-Phenylisoxazol-5(4H)-one Derivative | 2-Phenyl-1,3-oxazol-5(4H)-one Derivative | Rationale for Difference |
| C=O Stretch (Lactone) | ~1750-1720 cm⁻¹ | ~1820-1780 cm⁻¹ | The C=O in isoxazolones is part of a vinylogous amide system, which lowers the frequency compared to the anhydride-like C=O in oxazolones. |
| C=N Stretch | ~1615-1570 cm⁻¹ | ~1660-1640 cm⁻¹ | The endocyclic C=N in the isoxazolone ring has a different electronic environment and bond strength compared to the exocyclic C=N in many oxazolone derivatives.[6][8] |
| N-O Stretch | ~1410-1380 cm⁻¹ | N/A | This stretch is a key diagnostic feature for the isoxazole ring system.[8] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Typical for sp² C-H bonds. |
Note: Wavenumbers are approximate and can shift based on substitution and physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework. While ¹H NMR identifies the types and connectivity of protons, ¹³C NMR provides a map of the carbon skeleton. For novel derivatives, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are non-negotiable for unambiguous assignment.
The chemical shift of the proton at the 4-position (C4-H) is highly diagnostic. In 4-unsubstituted 3-phenylisoxazol-5(4H)-ones, this proton typically appears as a singlet. In 4-benzylidene derivatives, this is replaced by an olefinic proton, whose chemical shift provides clues about the electronic nature of the benzylidene substituent.[5]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all proton and carbon signals to their respective atoms in the molecule, using chemical shifts, coupling constants, and 2D correlations.
Data Interpretation and Comparative Analysis
The following table summarizes typical chemical shifts for the core structure. Substituents on the phenyl ring will alter the shifts of aromatic protons and carbons as expected.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Causality and Insights |
| C4-H₂ (Methylene) | ~3.5-4.0 (s, 2H) | ~35-45 | In the tautomeric 5(4H)-one form, these protons are adjacent to the carbonyl group. Their chemical shift is sensitive to substitution at the 3-position. |
| C4=CH (Olefinic) | ~6.5-7.5 (s, 1H) | ~110-130 | For 4-benzylidene derivatives. The exact shift is influenced by the electronic effects of substituents on the benzylidene ring.[5] |
| Aromatic-H | ~7.2-8.0 (m) | ~125-135 | Signals for the 3-phenyl group. Specific patterns (doublets, triplets) depend on the substitution pattern.[10] |
| C3 (Imine Carbon) | N/A | ~160-165 | This carbon is significantly deshielded due to its sp² hybridization and attachment to the electronegative nitrogen atom.[11] |
| C4 | See above | See above | Shift is highly dependent on substitution (sp³ for methylene vs. sp² for olefinic). |
| C5 (Carbonyl Carbon) | N/A | ~170-175 | The carbonyl carbon is the most downfield signal, characteristic of a lactone/amide-like environment.[11] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition. Beyond the molecular ion peak ([M+H]⁺ or [M]⁺·), the fragmentation pattern observed in MS/MS experiments can provide valuable structural information, corroborating the assignments made by NMR. Fragmentation of the isoxazole ring is a known process and can serve as a diagnostic tool.[12]
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the ionization source.
-
Ionization: Electrospray ionization (ESI) is most common for these types of molecules, typically producing protonated molecules ([M+H]⁺).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion.
-
Formula Determination: Use the instrument's software to calculate the possible elemental compositions for the exact mass measured. The correct formula should match the expected structure with a mass error of less than 5 ppm.
Data Interpretation and Common Fragmentation Pathways
The primary goal is to confirm the molecular weight. The fragmentation can provide secondary confirmation.
Caption: A simplified representation of potential fragmentation pathways for isoxazolones in MS.
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 3-phenylisoxazol-5(4H)-one derivatives, which possess an extended π-electron system, this technique is useful for confirming the extent of conjugation.[6] The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to substituents and the overall planarity of the molecule. This technique is particularly powerful when comparing a series of derivatives, for example, by tracking the bathochromic (red) or hypsochromic (blue) shift of λ_max as substituents on the phenyl ring are varied.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, chloroform).[13] Perform serial dilutions to create solutions of known concentrations that will give an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Record the absorbance spectrum of each diluted sample over a range of approximately 200-600 nm.
-
Data Analysis: Identify the λ_max for the principal absorption bands. If quantitative data is needed, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε).
Data Interpretation
| Derivative Type | Typical λ_max Range | Interpretation |
| 3-Phenylisoxazol-5(4H)-one | 250-290 nm | The primary absorption is typically a π-π* transition associated with the conjugated system of the phenyl ring and the isoxazolone core. |
| 4-Benzylidene-3-phenylisoxazol-5(4H)-one | 320-400 nm | The extended conjugation provided by the exocyclic double bond and the second aromatic ring causes a significant bathochromic (red) shift.[14] |
| Effect of Electron-Donating Groups (e.g., -OCH₃) | Bathochromic Shift (to longer λ) | EDGs on the phenyl rings increase the energy of the HOMO, reducing the HOMO-LUMO gap and shifting the absorption to a longer wavelength. |
| Effect of Electron-Withdrawing Groups (e.g., -NO₂) | Bathochromic Shift (to longer λ) | EWGs can also extend conjugation and lower the energy of the LUMO, leading to a red shift. |
Conclusion
The rigorous spectroscopic characterization of novel 3-phenylisoxazol-5(4H)-one derivatives is a multi-faceted process that relies on the synergistic application of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy. Each method provides distinct but complementary data that, when integrated, allows for the unequivocal determination of the molecular structure. By understanding the principles behind each technique and the specific spectral signatures of the isoxazolone core, researchers can confidently validate their synthetic products, paving the way for meaningful biological evaluation and the development of next-generation therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Phenylisoxazol-5(4H)-one Analogs
The 3-phenylisoxazol-5(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The versatility of the isoxazole ring allows for structural modifications that can significantly enhance potency and selectivity for various therapeutic targets.[1] This guide provides an in-depth comparison of the anti-inflammatory, antibacterial, and anticancer activities of various 3-phenylisoxazol-5(4H)-one analogs, supported by experimental data and protocols to assist researchers in the field of drug discovery and development.
The isoxazole core is a key feature in several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting the pharmacological significance of this structure.[1] The synthesis of these compounds often begins with chalcones, which are open-chain flavonoids that are cyclized to form the isoxazole ring system.[3] This synthetic accessibility allows for the creation of diverse libraries of analogs for biological screening.
Part 1: Comparative Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[3] Isoxazole derivatives have been extensively studied for their potential to modulate inflammatory pathways.[4] A primary method for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats, a well-established assay that mimics the vascular changes seen in acute inflammation.[3][5]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of 3-phenylisoxazol-5(4H)-one analogs is highly dependent on the substituents on the phenyl ring. Studies have shown that the presence and position of electron-donating or electron-withdrawing groups can dramatically alter activity.
-
Methoxy Groups: The presence of a methoxy (-OCH₃) group, particularly at the para position of the phenyl ring, has been found to significantly enhance anti-inflammatory activity.[3] This is likely due to its electron-donating nature, which can influence the electronic properties of the entire molecule and its interaction with biological targets.
-
Halogens: Halogen substituents also play a role, though their effect can be more variable depending on the specific halogen and its position.
-
Mechanism of Action: Some isoxazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are responsible for the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.[4] Others have been shown to inhibit the production of inflammatory cytokines like TNF-α and IL-6.[4][6]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of representative isoxazole analogs, evaluated using the carrageenan-induced rat paw edema model. The activity is expressed as the percentage inhibition of edema compared to a standard drug, such as Nimesulide or Diclofenac Sodium.[3][5]
| Compound ID | Substituent on Phenyl Ring | % Inhibition of Edema (at 3h) | Reference Drug (% Inhibition) |
| TPI-7 | 4-Methoxy (p-OCH₃) | 68.42% | Nimesulide (71.05%) |
| TPI-13 | 4-Methoxy (p-OCH₃) | 65.78% | Nimesulide (71.05%) |
| I-3 | Varies | Significant Activity | Diclofenac Sodium |
| I-5 | Varies | Significant Activity | Diclofenac Sodium |
| MZO-2 | Complex side chain | Potent Inhibition | Tacrolimus (comparable) |
Data synthesized from multiple sources for comparative purposes.[3][5][6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This protocol describes a standard method for assessing acute anti-inflammatory activity in vivo.[3][5]
Causality: Carrageenan, a polysaccharide, is used as a phlogistic agent to induce a localized, acute inflammatory response. The resulting edema (swelling) is quantifiable and its reduction by a test compound indicates potential anti-inflammatory activity.
-
Animal Preparation: Wistar albino rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into groups: a control group (vehicle only), a standard group (e.g., Nimesulide, 10 mg/kg), and test groups (synthesized analogs at a specific dose).
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0 hours (immediately before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Part 2: Comparative Antibacterial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have emerged as a promising class of compounds with significant antibacterial properties.[5][7] Their activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of these analogs is strongly influenced by the electronic nature of the substituents on the phenyl ring.
-
Nitro Group: The introduction of a nitro (-NO₂) group, particularly at the 4-position of the isoxazole ring, has been shown to confer potent antibacterial activity against plant pathogens like Xanthomonas oryzae.[8][9]
-
Methoxy Groups: Methoxy substitutions on the benzylidene ring attached to the isoxazolone core are favorable for activity against both Gram-positive and Gram-negative bacteria.[7] A 3,4,5-trimethoxy substituted analog was identified as particularly potent.[7]
-
Mechanism of Action: While varied, a plausible mechanism for some analogs involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[7]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the antibacterial activity of selected 3-phenylisoxazol-5(4H)-one analogs. Activity is often reported as the diameter of the zone of inhibition in an agar diffusion assay or as the Minimum Inhibitory Concentration (MIC).
| Compound ID | Key Structural Feature | Target Organism | Activity Measurement (EC₅₀ / Zone of Inhibition) | Reference Drug |
| Compound 2d | 3,4,5-trimethoxy on benzylidene | E. coli | 19 mm zone of inhibition @ 100 µg/ml | N/A |
| Compound 5o-5w | 4-Nitro-3-phenylisoxazole core | Xanthomonas oryzae (Xoo) | EC₅₀ values better than Bismerthiazol | Bismerthiazol |
| Compound 4f | Dimethylamino on benzylidene | Various Bacteria | Significant Activity | N/A |
Data synthesized from multiple sources.[7][8][9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This assay provides a quantitative measure of a compound's potency. By serially diluting the compound, we can pinpoint the exact concentration required to inhibit bacterial growth, allowing for direct comparison between analogs.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Part 3: Comparative Anticancer Activity
The search for novel anticancer agents with improved efficacy and lower toxicity is a central goal of medicinal chemistry. Several 3-phenylisoxazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines.[11][12][13][14]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these compounds is often linked to the inhibition of specific molecular targets crucial for cancer cell survival and proliferation.
-
HDAC Inhibition: A significant breakthrough has been the development of 3-phenylisoxazole derivatives as potent inhibitors of Histone Deacetylase 1 (HDAC1).[11][12] HDACs are key epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Linker Length: For HDAC inhibitors based on this scaffold, the length of the linker chain at the R₂ position was found to be critical for activity, with a butyl linker showing the highest potency.[11][12]
-
Substituents: For general cytotoxicity, substituents on the benzylidene ring, such as hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups, have shown a range of effects. For example, in one study against the A549 lung cancer cell line, the unsubstituted analog (Compound 1) and the 3-hydroxy analog (Compound 3) were among the most potent.[14]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various analogs, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Key Structural Feature / Target | Cancer Cell Line | IC₅₀ Value (µM) | Reference Drug |
| Compound 17 | HDAC1 Inhibitor (Butyl linker) | PC3 (Prostate) | 5.82 | N/A |
| Compound 10 | HDAC1 Inhibitor (Propyl linker) | PC3 (Prostate) | 9.18 | N/A |
| Compound 1 | Unsubstituted Benzylidene | A549 (Lung) | 25 µg/ml | N/A |
| Compound 3 | 3-Hydroxy Benzylidene | A549 (Lung) | 33 µg/ml | N/A |
| Compound 4b | Tetrazole hybrid | Leukemia | Significant | N/A |
| Compound 4i | Tetrazole hybrid | Leukemia | Significant | N/A |
Data synthesized from multiple sources.[11][12][13][14]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]
Causality: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylisoxazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms provides a rigid framework with favorable electronic properties and metabolic stability. This versatility has led to the development of phenylisoxazole derivatives with potent anticancer, antibacterial, anti-inflammatory, and other therapeutic activities.[2]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for phenylisoxazole derivatives across several key therapeutic areas. By examining how specific structural modifications influence biological outcomes, we aim to provide a foundational understanding for the rational design of next-generation therapeutic agents.
The Phenylisoxazole Core: A Blueprint for Diversity
The fundamental phenylisoxazole structure allows for substitutions at multiple positions, primarily on the phenyl ring and the isoxazole ring itself. These modifications dictate the molecule's size, shape, lipophilicity, and electronic distribution, which in turn govern its interaction with biological targets.
Caption: General structure of the phenylisoxazole scaffold.
I. Anticancer Activity: Targeting Uncontrolled Cell Growth
Phenylisoxazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms such as histone deacetylase (HDAC) inhibition and general cytotoxicity.[3][4]
A. Phenylisoxazoles as Histone Deacetylase (HDAC) Inhibitors
HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[5] A series of 3-phenylisoxazole derivatives have been synthesized and identified as potent HDAC1 inhibitors, which is an enzyme often linked to prostate cancer.[6]
Key Structure-Activity Relationship Insights:
-
Phenyl Ring (R1 position): This position is generally well-tolerated, meaning various substituents can be placed here without a significant loss of activity.[6] This flexibility allows for the fine-tuning of physicochemical properties like solubility and metabolic stability.
-
Linker Length (R2 position): The length of the linker connecting the core to a zinc-binding group is critical for potent HDAC1 inhibition. The optimal activity follows the order: butyl > propyl > ethyl > methyl .[5][6] This suggests a specific spatial requirement within the active site of the enzyme.
One of the most potent compounds identified in these studies, derivative 17 , demonstrated an IC50 value of 5.82 µM against PC3 prostate cancer cells and exhibited no significant toxicity against normal prostate cells.[6][7]
Caption: SAR summary for phenylisoxazole-based HDAC inhibitors.
Table 1: Anticancer Activity of Phenylisoxazole-Based HDAC Inhibitors against PC3 Cells [5][6]
| Compound | Linker at R2 | IC50 (µM) on PC3 Cells |
| 10 | Butyl | 9.18 |
| 17 | Butyl | 5.82 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the phenylisoxazole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9][10]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
II. Antibacterial Activity: Combating Plant Pathogens
The phenylisoxazole scaffold has also been explored for its potential in agriculture, leading to the discovery of potent antibacterial agents against plant diseases.[12]
A. 4-Nitro-3-phenylisoxazole Derivatives
A series of 4-nitro-3-phenylisoxazole derivatives have demonstrated excellent activity against bacterial plant pathogens like Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), which cause significant crop damage.[13]
Key Structure-Activity Relationship Insights:
-
4-Nitro Group: The presence of a nitro group at the 4-position of the isoxazole ring appears crucial for potent antibacterial activity.[13]
-
Phenyl Ring Substituents: The activity is sensitive to the substitution pattern on the 3-phenyl ring. Ortho-substituted derivatives generally show better activity than their meta- or para-substituted counterparts.[12]
Table 2: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives [12]
| Compound | Phenyl Ring Substituent | EC50 vs. Xoo (µg/mL) | EC50 vs. Xac (µg/mL) |
| 5o | Unsubstituted | 45.3 | 55.6 |
| 5p | 2-F (ortho) | 37.5 | 47.0 |
| 5q | 3-F (meta) | 51.6 | 62.6 |
| 5r | 4-F (para) | 65.4 | 73.2 |
| Bismerthiazol | Positive Control | >100 | >100 |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Xoo) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[17] Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an optimal temperature (e.g., 35°C) for 18-24 hours.[14]
-
MIC/EC50 Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed. The EC50 can be calculated from a dose-response curve.
III. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and phenylisoxazole derivatives have been developed as potent anti-inflammatory agents.[18][19]
Key Structure-Activity Relationship Insights:
-
In one series of isoxazole derivatives, compounds with electron-donating groups (like -OCH3) and halogen substitutions on the phenyl ring showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[20]
-
Specifically, compounds 5b (4-Cl), 5c (4-F), and 5d (4-OCH3) demonstrated edema inhibition greater than 70%, comparable to the standard drug diclofenac.[20]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).[21]
Principle: The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[22][23]
Step-by-Step Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[24]
-
Pre-treatment: Treat the cells with various concentrations of the phenylisoxazole derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.[21]
-
Griess Reaction:
-
Quantification: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
IV. Other Notable Activities: Chitin Synthesis Inhibition
Beyond the major therapeutic areas, phenylisoxazole derivatives show promise as highly specific biochemical inhibitors, such as in the disruption of chitin synthesis in insects, a validated target for insecticides.[1]
Key Structure-Activity Relationship Insights for Chitin Synthesis Inhibitors:
-
Phenyl Ring Substituents: Small halogen atoms (Fluorine, Chlorine) at the para-position of the phenyl ring result in the most potent inhibitory activity.[1]
-
Steric Hindrance: Bulky groups, such as a tertiary-butyl group, lead to a significant loss of activity, indicating that steric bulk is detrimental to the compound's interaction with its target.[1]
-
Benzoyl Moiety: In a series of N-(3-Phenylisoxazol-5-yl)benzamides, a 2,6-difluoro substitution on the benzoyl ring yielded the highest activity.[26][27]
Table 3: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amides as Chitin Synthesis Inhibitors [1]
| Compound ID | Substituent (R) at para-position | IC50 (µM) |
| 2 | Fluorine (F) | Potent |
| 3 | Chlorine (Cl) | Potent |
| 5 | Iodine (I) | Decreased Potency |
| 11 | tert-Butyl | Significant Loss of Activity |
| 14 | Nitro (NO₂) | Dramatic Decrease |
Conclusion
The phenylisoxazole scaffold is a remarkably versatile and adaptable core in modern drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substitution patterns on the phenyl and isoxazole rings can profoundly alter biological activity and target specificity. As anticancer agents, linker length is a key determinant for HDAC inhibition. As antibacterial agents, an ortho-substitution on the phenyl ring and a nitro group on the isoxazole are favorable. For chitin synthesis inhibition, small halogens are preferred while bulky groups are detrimental. These comparative insights underscore the importance of rational design and provide a robust framework for researchers to guide the synthesis and optimization of novel phenylisoxazole derivatives for a multitude of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. woah.org [woah.org]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitric oxide secretion assay by murine macrophages | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 24. researchgate.net [researchgate.net]
- 25. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Anticancer Potential of 3-Phenylisoxazole Derivatives
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a significant focus on heterocyclic compounds that can serve as scaffolds for novel therapeutic agents. Among these, the isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, has garnered considerable attention. This guide provides a comprehensive comparison of the in vitro anticancer activity of a prominent class of these compounds: 3-phenylisoxazole derivatives. We will delve into their mechanisms of action, compare the efficacy of various derivatives against different cancer cell lines, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals.
The Rationale for Investigating 3-Phenylisoxazole Derivatives
The isoxazole ring is a versatile pharmacophore present in several clinically approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing enzyme inhibitors and receptor modulators. The addition of a phenyl group at the 3-position creates a core structure, the 3-phenylisoxazole, which has been the subject of extensive medicinal chemistry efforts. These derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The primary impetus for their investigation lies in their ability to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, and to inhibit key proteins involved in cancer progression.[4][5]
Mechanisms of Action: Inducing Cancer Cell Demise
The anticancer activity of 3-phenylisoxazole derivatives is not attributed to a single mechanism but rather a multifaceted attack on cancer cell biology. Key mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial enzymes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[6] Many 3-phenylisoxazole derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[7][8][9] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[10][11]
Figure 1: Simplified signaling pathway of apoptosis induction by 3-phenylisoxazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, certain 3-phenylisoxazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, some isoxazole-carboxamide derivatives have been observed to cause a delay in the G2/M phase of the cell cycle in liver cancer cells.[12] This prevents the cells from entering mitosis and ultimately leads to cell death.
Enzyme Inhibition
The targeted inhibition of enzymes that are overactive in cancer cells is a cornerstone of modern cancer therapy. 3-Phenylisoxazole derivatives have been identified as inhibitors of several key enzymes:
-
Histone Deacetylases (HDACs): Some derivatives have shown significant inhibitory potency against HDAC1, an enzyme often dysregulated in prostate cancer.[13]
-
Topoisomerases: These enzymes are crucial for DNA replication and repair. Certain bis-isoxazole incorporated benzothiazole derivatives have been shown to interact with DNA Topoisomerase II beta.[14]
-
Kinases: Many signaling pathways that drive cancer cell proliferation are controlled by kinases.[15][16] Derivatives of the 3,5-diaryl isoxazole class are suggested to bind to and inhibit Ribosomal protein S6 kinase beta-1 (S6K1).[17][18]
Comparative Analysis of Anticancer Activity
The efficacy of 3-phenylisoxazole derivatives varies significantly depending on the specific substitutions on the phenyl and isoxazole rings, as well as the cancer cell line being tested. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives from recent studies.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamides | Compound 2a | HeLa (Cervical) | 0.91 | [19][20] |
| Hep3B (Liver) | 8.02 | [19][20] | ||
| Compound 2d | HeLa (Cervical) | 15.48 (µg/ml) | [12] | |
| Hep3B (Liver) | ~23 (µg/ml) | [12] | ||
| Compound 2e | Hep3B (Liver) | ~23 (µg/ml) | [12] | |
| 3-Phenylisoxazole-based HDAC Inhibitors | Compound 17 | PC3 (Prostate) | 5.82 | [13] |
| Compound 10 | PC3 (Prostate) | 9.18 | [13] | |
| 3,5-Diaryl Isoxazoles | Compound 26 | PC3 (Prostate) | Not specified, but high selectivity | [18] |
| Isoxazole-Amide Analogues | Compound 2a | MCF-7 (Breast) | 39.80 (µg/ml) | [12] |
| Bis-isoxazole Benzothiazoles | Compounds 14b, 14c, 14g-j | MCF-7, MDA-MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | Potent, some more so than etoposide | [14] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Structure-Activity Relationship (SAR) Insights
The data reveals important structure-activity relationships. For instance, in a series of 3-phenylisoxazole-based HDAC1 inhibitors, the length of the linker at the R2 position significantly influenced activity.[13] Similarly, for 3,5-diaryl isoxazole derivatives, the nature and position of substituents on the phenyl rings are critical for their anticancer potential.[17] The presence of electron-withdrawing groups on the phenyl ring can enhance the cytotoxic effects of some benzoxazole derivatives, a related heterocyclic scaffold.[21]
Experimental Protocol: Assessing In Vitro Anticancer Activity
To ensure the generation of reliable and reproducible data, a standardized experimental workflow is crucial. The following protocol outlines the key steps for evaluating the in vitro anticancer activity of novel 3-phenylisoxazole derivatives.
I. Cell Culture and Maintenance
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[13][19][22] Also, include a non-cancerous cell line (e.g., HEK293T) to assess selectivity.[19][20]
-
Culture Conditions: Maintain the cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
II. Cytotoxicity Assay (MTS/MTT Assay)
The MTS or MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 3-phenylisoxazole derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: General experimental workflow for in vitro evaluation of anticancer compounds.
III. Mechanistic Studies
For compounds showing significant cytotoxicity, further experiments are necessary to elucidate their mechanism of action.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[7][12]
-
Cell Cycle Analysis: Stain cells with a DNA-binding dye (e.g., Propidium Iodide) and analyze the DNA content by flow cytometry to determine the cell cycle distribution.[12]
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation to confirm the proposed mechanism of action.[1]
Conclusion and Future Directions
3-Phenylisoxazole derivatives represent a promising class of compounds with significant in vitro anticancer activity. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key cancer-related enzymes makes them attractive candidates for further development. The comparative data presented in this guide highlights the importance of structural modifications in fine-tuning their potency and selectivity. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and evaluate their efficacy in in vivo models. A deeper understanding of their interactions with specific molecular targets will be crucial for the rational design of the next generation of isoxazole-based anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting apoptosis pathways in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. staff.najah.edu [staff.najah.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Isoxazolones: One-Pot vs. Multi-Step Methodologies
For Researchers, Scientists, and Drug Development Professionals
The isoxazolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] The efficient construction of this heterocyclic motif is therefore of paramount importance. This guide provides an in-depth comparison of one-pot and multi-step synthetic strategies for isoxazolone derivatives, offering insights into the underlying chemical principles and providing experimental data to inform methodological choices in your research.
The Chemical Landscape: Two Paths to a Privileged Structure
The synthesis of isoxazolones fundamentally relies on the formation of the five-membered ring containing adjacent nitrogen and oxygen atoms.[5] The two primary approaches to achieve this, one-pot and multi-step synthesis, differ significantly in their execution, efficiency, and suitability for various research and development phases.
Multi-step synthesis represents the classical approach, where intermediates are isolated and purified at each stage of the reaction sequence. This methodical process offers a high degree of control and is invaluable for mechanistic studies and the unambiguous synthesis of complex molecules.
One-pot synthesis , a hallmark of green chemistry, involves the sequential addition of reagents to a single reaction vessel, circumventing the need for intermediate isolation and purification.[2] This strategy excels in terms of operational simplicity, time and resource efficiency, and often leads to higher overall yields.[2]
Head-to-Head Comparison: Performance Metrics
| Parameter | One-Pot Synthesis | Multi-Step Synthesis | Rationale & Insights |
| Overall Yield | Generally Higher | Often Lower | One-pot methods avoid material loss associated with repeated workup and purification steps.[2] |
| Reaction Time | Significantly Shorter | Longer | The elimination of intermediate isolation and purification drastically reduces the total synthesis time.[8][9] |
| Solvent & Reagent Consumption | Lower | Higher | Fewer reaction and purification steps lead to a reduction in the volume of solvents and reagents used.[2] |
| Purification Effort | Lower | Higher | Final product purification is often simpler in one-pot synthesis, sometimes requiring only filtration or recrystallization.[10] |
| Process Control & Optimization | More Complex | More Straightforward | Isolating intermediates allows for individual step optimization and easier troubleshooting. |
| Scalability | Can be Challenging | More Readily Scalable | The well-defined nature of each step in a multi-step synthesis often translates to more predictable and scalable processes. |
| Versatility & Scope | Broad for specific reaction types | Generally Broader | Multi-step synthesis allows for a wider range of transformations and functional group manipulations. |
Mechanistic Underpinnings: A Tale of Two Strategies
The choice between a one-pot or multi-step approach is intrinsically linked to the desired isoxazolone substitution pattern and the underlying reaction mechanism. A common and versatile route to isoxazolones involves the condensation of a β-ketoester with hydroxylamine, followed by a Knoevenagel condensation with an aldehyde.
Multi-Step Synthesis Workflow
A typical multi-step synthesis of a 4-substituted-3-methylisoxazol-5(4H)-one would proceed as follows:
Caption: Multi-step synthesis workflow for isoxazolones.
In this approach, the initial condensation and cyclization to form the isoxazolone ring is performed, and the intermediate is isolated and purified. This allows for characterization and ensures that a pure starting material is carried forward to the subsequent Knoevenagel condensation. This level of control is particularly advantageous when dealing with sensitive substrates or when a very high purity of the final product is required.
One-Pot Synthesis Workflow
The one-pot variant streamlines this process significantly:
Caption: One-pot synthesis workflow for isoxazolones.
Here, all reactants are combined in a single vessel, often with a catalyst to promote the cascade of reactions.[11] The reaction proceeds through the formation of the isoxazolone intermediate in situ, which then immediately undergoes the Knoevenagel condensation. This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and energy consumption.[9]
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, highlighting the typical performance differences between one-pot and multi-step approaches.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| One-Pot | Triphenylphosphine (10 mol%) | Water | 10 min (ultrasound) | 99 | [9] |
| One-Pot | Fe3O4@MAP-SO3H (20 mg) | EtOH-H2O | 20 min (ultrasound) | 92 | [12] |
| One-Pot | Pyruvic Acid (5 mol%) | Water | 25 min | 90 | [9] |
| Multi-Step | Piperidine | Ethanol | 24 h | 70-97 (overall) | [12] |
| Multi-Step | - | Acetic Acid | Several hours | Lower (not specified) | [13] |
Note: Yields for multi-step syntheses are often reported for individual steps, and the overall yield will be the product of these individual yields. The data presented here for multi-step synthesis represents a typical range for the overall process.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one via Ultrasound-Assisted, Organocatalyzed Reaction
This protocol is adapted from a highly efficient, environmentally benign procedure.[9]
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
4-Methoxybenzaldehyde
-
Triphenylphosphine (TPP)
-
Deionized water
-
Ultrasonic bath
Procedure:
-
To a 25 mL round-bottom flask, add ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), 4-methoxybenzaldehyde (1 mmol), and triphenylphosphine (0.1 mmol).
-
Add 5 mL of deionized water to the flask.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Collect the product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one in high purity.
Protocol 2: Multi-Step Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
This protocol represents a more traditional, two-step approach.
Step 1: Synthesis of 3-methylisoxazol-5(4H)-one
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol) in a mixture of ethanol and water (1:1).
-
Add ethyl acetoacetate (1 mmol) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylisoxazol-5(4H)-one.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Knoevenagel Condensation to form 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
Materials:
-
3-Methylisoxazol-5(4H)-one (from Step 1)
-
4-Methoxybenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 3-methylisoxazol-5(4H)-one (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product.
Conclusion: Selecting the Optimal Synthetic Strategy
The choice between one-pot and multi-step synthesis of isoxazolones is a strategic decision that depends on the specific goals of the project.
One-pot synthesis is the superior choice for:
-
Rapid library synthesis for screening purposes.
-
Green and sustainable chemistry initiatives.
-
Time- and resource-constrained projects.
Multi-step synthesis remains the preferred method for:
-
The synthesis of complex, multi-functionalized isoxazolone derivatives.
-
Mechanistic investigations and process optimization.
-
Large-scale synthesis where process control and scalability are critical.
By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently advance their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. oiccpress.com [oiccpress.com]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Phenyl-5(4H)-isoxazolone Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-phenyl-5(4H)-isoxazolone purity, a crucial heterocyclic building block in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the choice of methods and validation parameters, ensuring a robust and self-validating system for quality control.
The Criticality of Purity in Drug Synthesis
3-Phenyl-5(4H)-isoxazolone and its derivatives are of significant interest due to their diverse pharmacological activities. Impurities, even in trace amounts, can originate from starting materials, side reactions during synthesis, or degradation of the final product.[1] These impurities can impact the safety, efficacy, and stability of the final drug product, making their identification and quantification a regulatory necessity.[2][3] This guide will focus on the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two of the most powerful and commonly employed techniques for purity analysis in the pharmaceutical industry.[2][4]
Comparative Overview of Analytical Techniques
The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte and its potential impurities. For 3-phenyl-5(4H)-isoxazolone, both HPLC and GC present viable options, each with distinct advantages and limitations.
| Technique | Principle | Advantages for 3-Phenyl-5(4H)-isoxazolone | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High versatility for a wide range of polar and non-polar compounds. Ambient temperature operation minimizes the risk of thermal degradation. Excellent for quantifying non-volatile and thermally labile impurities. | Can be more time-consuming for method development. Mobile phase disposal can be a concern. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity for volatile and semi-volatile compounds. Ideal for identifying residual solvents and volatile synthetic byproducts.[1][2] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds, adding complexity. |
The Workflow of Analytical Method Validation
A robust analytical method validation process ensures that the chosen method is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, which we will adapt to our specific case.[5][6][7][8]
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocols and Validation Data
Here, we present detailed, self-validating protocols for HPLC and GC methods for the purity determination of 3-phenyl-5(4H)-isoxazolone. The experimental data provided is illustrative and should be established in your laboratory.
I. High-Performance Liquid Chromatography (HPLC) Method
The inherent polarity of the isoxazolone ring and the phenyl substituent makes reverse-phase HPLC an excellent choice for purity analysis.
A. Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is recommended. A suggested gradient is:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile (linear gradient)
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile (linear gradient)
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 3-phenyl-5(4H)-isoxazolone in acetonitrile at a concentration of 1 mg/mL. Further dilutions can be made with the mobile phase.
B. Validation Parameters and Illustrative Data: HPLC
| Parameter | Methodology | Acceptance Criteria | Illustrative Results |
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).[9][10][11] | The peak for 3-phenyl-5(4H)-isoxazolone should be pure and well-resolved from any degradation products or impurities. | Peak purity index > 0.999. No interference from degradants. |
| Linearity | Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | The range for which the method is linear, accurate, and precise. | As defined by the linearity study. | 50 - 150 µg/mL |
| Accuracy | Perform recovery studies by spiking a known amount of 3-phenyl-5(4H)-isoxazolone into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be detected but not necessarily quantified. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. | 0.3 µg/mL |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | The method should remain unaffected by small, deliberate variations in parameters. RSD ≤ 2.0%. | The method was found to be robust within the tested parameters. |
II. Gas Chromatography (GC) Method
GC is particularly useful for identifying volatile impurities such as residual solvents from the synthesis process.
A. Experimental Protocol: GC
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) is suitable. For impurity identification, a Mass Spectrometer (MS) detector is invaluable.[3]
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good choice.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: 5 minutes at 250°C.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Injection Mode: Split injection.
-
Sample Preparation: Prepare a solution of 3-phenyl-5(4H)-isoxazolone in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
B. Validation Parameters and Illustrative Data: GC
The validation parameters for GC are similar to those for HPLC, with a focus on volatile impurities.
| Parameter | Methodology | Acceptance Criteria | Illustrative Results |
| Specificity | Analyze known potential volatile impurities and spiked samples. | The peaks for 3-phenyl-5(4H)-isoxazolone and any identified impurities should be well-resolved. | Baseline resolution between all components. |
| Linearity | Analyze a minimum of five concentrations of each potential volatile impurity. | Correlation coefficient (r²) ≥ 0.99. | r² > 0.995 for all tested impurities. |
| Accuracy | Perform recovery studies by spiking known amounts of volatile impurities into the sample matrix. | Mean recovery between 90.0% and 110.0%. | 95.2% - 104.5% |
| Precision | Analyze replicate samples containing known levels of impurities. | RSD ≤ 10.0% for impurity analysis. | RSD < 8% for all impurities. |
| LOD & LOQ | Determined similarly to the HPLC method. | To be established based on the required sensitivity for each impurity. | LOD: ~1 ppm, LOQ: ~3 ppm for common solvents. |
| Robustness | Vary parameters such as carrier gas flow rate and temperature ramp. | The method should demonstrate reliability with minor variations. | The method was found to be robust. |
Forced Degradation Studies: A Deeper Dive
Forced degradation studies are a critical component of method validation, as they demonstrate the stability-indicating nature of the analytical method.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 5(4H)-Oxazolone, 4,4’-(1,4-phenylenedimethylidyne)bis[2-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Novel Phenylisoxazole Compounds
In the landscape of modern drug discovery, the identification of a biologically active "hit" is merely the initial step. The subsequent, and arguably more challenging, phase is the optimization of this hit into a viable drug candidate with appropriate pharmacokinetic and safety profiles. This guide provides a comprehensive framework for assessing the drug-like properties of novel phenylisoxazole compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a strategic and integrated approach, blending computational predictions with robust in vitro experimentation to build a comprehensive profile of a compound's potential for success.
The Rationale: Why Early Assessment of Drug-Like Properties is Crucial
The attrition rate of drug candidates during clinical trials remains a significant challenge for the pharmaceutical industry. A primary reason for these failures is suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7][8][9] Assessing these characteristics early in the discovery process allows for the timely identification and deprioritization of compounds with unfavorable profiles, thereby conserving resources and focusing efforts on candidates with a higher probability of success.[8][10]
The phenylisoxazole core, while a privileged structure, is not immune to the physicochemical challenges that can hinder drug development.[1][2] Therefore, a systematic evaluation of its derivatives is paramount.
A Multi-pronged Approach: Integrating In Silico and In Vitro Methodologies
A robust assessment of drug-like properties relies on the synergistic use of computational (in silico) and laboratory-based (in vitro) methods.[11][12] In silico tools provide rapid, cost-effective initial predictions, while in vitro assays offer essential experimental validation and a more nuanced understanding of a compound's behavior.[12][13]
Caption: Workflow for assessing the drug-like properties of novel phenylisoxazole compounds.
Part 1: In Silico Profiling - The First Filter
Before embarking on extensive and resource-intensive laboratory work, a suite of computational tools can be employed to provide an initial assessment of the drug-like potential of designed phenylisoxazole analogs.
Physicochemical Property Prediction and Lipinski's Rule of Five
Causality: The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior.[14] Lipinski's Rule of Five is an empirically derived set of guidelines that helps to predict the likelihood of a compound having good oral bioavailability.[15][16][17] While not an absolute rule, it serves as an excellent first-pass filter.[17][18]
Key Parameters (Lipinski's Rule of Five):
-
Molecular Weight (MW): Less than 500 Daltons.[16]
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, should be less than 5.[16][19]
-
Hydrogen Bond Donors (HBD): No more than 5.[16]
-
Hydrogen Bond Acceptors (HBA): No more than 10.[16]
Recommended Tools: A variety of open-access and commercial software can be used for these calculations, such as SwissADME, ADMETlab 2.0, and pkCSM.[20]
In Silico ADME Prediction
Beyond basic physicochemical properties, more sophisticated algorithms can predict a compound's ADME profile.[12][13][21]
Key Predictions:
-
Aqueous Solubility: Poor solubility can hinder absorption and lead to unreliable in vitro assay results.[22][23]
-
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Important for compounds targeting the central nervous system.
-
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic liabilities.
Trustworthiness: It is crucial to use multiple in silico tools and compare the results, as the accuracy of predictions can vary depending on the underlying algorithms and training datasets.[21]
Part 2: In Vitro Experimental Validation - Grounding Predictions in Reality
Compounds that show promise in the in silico screening phase should be prioritized for synthesis and subsequent in vitro testing. The following assays represent a core suite for evaluating the drug-like properties of novel phenylisoxazole compounds.
Thermodynamic Solubility Assay
Causality: This assay measures the equilibrium solubility of a compound, which is a more accurate representation of its true solubility than kinetic methods.[24][25][26][27] Poor solubility can be a major obstacle to achieving adequate drug exposure.[27]
Experimental Protocol: Shake-Flask Method [25]
-
Compound Preparation: Accurately weigh approximately 1 mg of the solid phenylisoxazole compound into a glass vial.
-
Solvent Addition: Add 1 mL of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.[24]
-
Equilibration: Incubate the vials in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[24]
-
Separation of Undissolved Solid: Centrifuge the vials to pellet any undissolved compound.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[27][28]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[29][30][31][32] This is a critical parameter for oral drug absorption.[31]
Experimental Protocol: PAMPA [29][33][34]
-
Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[34][35]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compound solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 5-18 hours) with gentle shaking.[33][34]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[29][30] The permeability coefficient (Pe) is then calculated.
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Causality: This assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[36][37] Rapid metabolism can lead to low bioavailability and a short duration of action.
Experimental Protocol: HLM Stability Assay [36][38][39][40]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4).[36]
-
Compound Incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[39][40]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[37]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[36]
Cytotoxicity Assay (MTT Assay)
Causality: It is essential to ensure that the novel compounds do not exhibit significant toxicity at concentrations where they show biological activity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[41][42]
Experimental Protocol: MTT Assay [43][44][45]
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the phenylisoxazole compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[45] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[42][44]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[43]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.[45]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 3: Data Integration and Comparison
The ultimate goal of this comprehensive assessment is to build a clear, comparative picture of the drug-like properties of the synthesized phenylisoxazole analogs.
Comparative Data Summary
| Compound ID | MW (Da) | cLogP | HBD | HBA | Solubility (µM) | Permeability (Pe, 10⁻⁶ cm/s) | HLM Stability (t½, min) | Cytotoxicity (IC₅₀, µM) |
| Phenylisoxazole-01 | 350.4 | 3.2 | 1 | 4 | 55 | 8.2 | >60 | >100 |
| Phenylisoxazole-02 | 480.6 | 4.8 | 2 | 6 | 12 | 15.5 | 45 | 75 |
| Phenylisoxazole-03 | 510.2 | 5.5 | 3 | 7 | <5 | 2.1 | 15 | 20 |
| Control Drug | 454.4 | 3.8 | 1 | 5 | 80 | 12.0 | 50 | >100 |
This table presents hypothetical data for illustrative purposes.
Interpreting the Results and Selecting Lead Candidates
The data in the summary table should be analyzed holistically. For instance:
-
Phenylisoxazole-01 shows a promising profile: it adheres to Lipinski's rules, has good solubility and permeability, is metabolically stable, and exhibits low cytotoxicity.
-
Phenylisoxazole-02 also has acceptable properties, although its metabolic stability is slightly lower than that of Phenylisoxazole-01.
-
Phenylisoxazole-03 violates Lipinski's rules for molecular weight and cLogP, and the experimental data confirms poor solubility, permeability, and metabolic stability, along with some cytotoxicity. This compound would likely be deprioritized.
The selection of lead candidates for further optimization will depend on a balance of these drug-like properties and the primary biological activity of the compounds.
Conclusion
A systematic and early assessment of drug-like properties is indispensable in modern drug discovery. By integrating in silico predictions with a core set of robust in vitro assays, researchers can make more informed decisions, leading to the selection of phenylisoxazole candidates with a higher probability of success in preclinical and clinical development. This strategic approach not only enhances the efficiency of the drug discovery process but also contributes to the ultimate goal of delivering safe and effective medicines to patients.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. biosolveit.de [biosolveit.de]
- 7. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 9. bioivt.com [bioivt.com]
- 10. Predicting ADME properties in drug discovery (Chapter 11) - Drug Design [cambridge.org]
- 11. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 12. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 14. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 18. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. ayushcoe.in [ayushcoe.in]
- 21. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 24. In-vitro Thermodynamic Solubility [protocols.io]
- 25. enamine.net [enamine.net]
- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. evotec.com [evotec.com]
- 28. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 29. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. PAMPA | Evotec [evotec.com]
- 34. bioassaysys.com [bioassaysys.com]
- 35. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 36. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 37. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 38. researchgate.net [researchgate.net]
- 39. mercell.com [mercell.com]
- 40. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 41. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 42. broadpharm.com [broadpharm.com]
- 43. static.igem.wiki [static.igem.wiki]
- 44. MTT assay protocol | Abcam [abcam.com]
- 45. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Green Synthesis Protocols for Isoxazolone Derivatives
Introduction: The Imperative for Greener Synthesis
Isoxazolone derivatives are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous pharmaceuticals and biologically active compounds. Traditionally, their synthesis has often relied on methods that employ harsh reagents, volatile organic solvents, and energy-intensive conditions, contributing to significant environmental concerns. The principles of green chemistry offer a transformative approach, compelling chemists to design processes that are safer, more efficient, and environmentally benign.[1]
This guide provides an in-depth, objective comparison of several leading green synthesis protocols for isoxazolone derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings, operational advantages, and inherent limitations of each method. The data presented is curated from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate and sustainable synthetic strategy.
Core Synthetic Strategy: The Multicomponent Condensation
A prevalent and efficient route to 4-arylidene-isoxazole-5(4H)-ones is the one-pot, three-component condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. This reaction forms the basis for many of the green protocols discussed herein, with variations in energy sources, solvents, and catalysts defining their "green" credentials.
Synthesis in Aqueous Media: The Universal Solvent
Water is the quintessential green solvent—it is non-toxic, non-flammable, inexpensive, and abundant. Its use in organic synthesis is highly desirable, though often challenging due to the poor solubility of many organic reactants.[2]
Protocol Example: Catalyst-Free Synthesis in Water
One of the simplest and greenest approaches involves the direct reaction of the three components in water, heated to reflux. This method eliminates the need for both hazardous organic solvents and catalysts.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.[3]
-
Heat the mixture to reflux and maintain stirring for the duration specified by reaction monitoring (typically 2-3 hours).
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure isoxazolone derivative.[3]
Causality and Insights: The driving force for this reaction in water, despite potential solubility issues, is often attributed to the hydrophobic effect, where organic molecules aggregate to minimize their contact with water, thereby increasing the effective concentration and likelihood of reaction. The high polarity of water can also stabilize charged intermediates formed during the condensation process.
Advantages:
-
Eliminates hazardous organic solvents.
-
Operationally simple and avoids the cost and toxicity of catalysts.[3]
-
Easy product isolation, often through simple filtration.
Limitations:
-
Reaction times can be longer compared to energy-assisted methods.
-
May not be suitable for all substrates, particularly those that are highly nonpolar or prone to hydrolysis.
-
Requires heating, which consumes energy.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green technology.[4] Ultrasound irradiation accelerates reactions through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles, which generates localized hot spots of intense temperature and pressure.[3]
Protocol Example: Itaconic Acid Catalyzed Sonication in Water
This protocol combines the benefits of a green solvent (water), a biodegradable organocatalyst (itaconic acid), and an alternative energy source (ultrasound).
Detailed Protocol:
-
In a suitable reaction vessel, suspend the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and itaconic acid (10 mol%) in 5 mL of water.
-
Place the vessel in an ultrasonic bath (e.g., 47 kHz, 80 W) and irradiate at a controlled temperature (e.g., 50°C).[4][5]
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[4]
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from ethanol to yield the pure compound.
Causality and Insights: The dramatic rate enhancement under ultrasound is due to the physical effects of acoustic cavitation. The implosion of bubbles creates micro-jets and shockwaves that increase mass transfer, disrupt intermolecular forces, and generate high-energy intermediates, all of which accelerate the reaction far beyond what is achievable with conventional heating.[6] The use of itaconic acid, a mild and biodegradable acid, provides gentle catalysis for the condensation steps.
Microwave-Assisted Synthesis: Efficient Dielectric Heating
Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that utilizes microwave energy to heat reactions rapidly and efficiently.[7] Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire sample volume simultaneously through dielectric heating, leading to a significant reduction in reaction times and often an increase in product yields.[8]
Protocol Example: Base-Catalyzed Microwave Synthesis
This method demonstrates the synthesis of oxazolines, a related heterocyclic structure, highlighting the speed of microwave protocols. The principles are directly applicable to isoxazolone synthesis.
Detailed Protocol:
-
In a 50 mL round-bottom flask (or a dedicated microwave reaction vessel), add the benzaldehyde (1.18 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC, 1.18 mmol), and 10 mL of isopropanol.[9]
-
Add potassium phosphate (K₃PO₄, 1.0 equiv) as the base.
-
Irradiate the open vessel in a microwave reactor at a controlled temperature (e.g., 60-65°C) and power (e.g., 280-350 W) for approximately 8 minutes.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, and proceed with standard work-up procedures such as extraction or filtration to isolate the product.
Causality and Insights: The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture. This interaction causes rapid molecular rotation and friction, generating heat volumetrically. This uniform and rapid heating minimizes the formation of side products that can occur with conventional heating, where vessel walls are hotter than the bulk solution.[10]
Comparative Performance Data
The following table summarizes typical experimental data for the synthesis of 4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one using different green protocols, demonstrating the significant advantages of energy-assisted methods.
| Protocol | Energy Source | Solvent | Catalyst | Time | Yield (%) | Reference |
| Conventional | Oil Bath (Reflux) | Water | None | ~3 hours | ~85% | [3] |
| Ultrasound | Ultrasonic Bath | Water | Vitamin B1 | 30 min | 92% | [3] |
| Sunlight | Natural Sunlight | Water | None | 17-40 min | 89-97% | [11] |
| Microwave | Microwave Reactor | Ethanol | Sodium Acetate | 5-10 min | ~90% | [7] |
Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific substrates and equipment.
Conclusion: A Greener Future for Heterocyclic Synthesis
The development of green synthetic protocols for isoxazolone derivatives offers significant advantages over traditional methods.
-
Ultrasound and microwave-assisted syntheses provide remarkable reductions in reaction times and energy consumption while often improving yields.[4][7]
-
The use of water as a solvent eliminates the environmental and health hazards associated with volatile organic compounds.[2]
-
Catalyst-free systems or the use of benign, biodegradable catalysts like Vitamin B1 or itaconic acid further enhance the green credentials of these protocols.[3][11]
For researchers in drug discovery and development, adopting these green methodologies is not merely an environmental consideration but a strategic one. These protocols offer pathways to faster, more efficient, and more sustainable production of vital chemical building blocks, aligning with the modern imperatives of chemical synthesis.
References
- 1. Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 2. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 5. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. nveo.org [nveo.org]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5(4H)-Isoxazolone, 3-phenyl-
This document provides essential, procedural guidance for the safe and compliant disposal of 5(4H)-Isoxazolone, 3-phenyl- (CAS No. 1076-59-1). As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and informed approach to chemical waste management. This guide is designed to build on your existing laboratory safety knowledge by providing specific, actionable protocols grounded in regulatory standards and scientific best practices.
Core Principle: Proactive Hazard Assessment
The foundation of safe chemical handling is a thorough understanding of the substance's potential hazards. According to the Safety Data Sheet (SDS) from Fisher Scientific, 5(4H)-Isoxazolone, 3-phenyl- is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, the SDS also critically notes that the toxicological and ecological properties have not been fully investigated.[1]
Expert Insight: An absence of data is not an absence of hazard. In research and development settings, where novel or sparsely studied compounds are common, we must adopt a conservative approach. Therefore, until comprehensive toxicological data is available, 5(4H)-Isoxazolone, 3-phenyl- must be managed and disposed of as a hazardous waste. This approach ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates that waste generators are responsible for determining if their waste is hazardous.[2][3][4]
Regulatory Framework: The Pillars of Compliance
All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. Understanding this framework is crucial for ensuring a safe and legally compliant disposal process.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[5][6][7] Your institution's CHP is the primary document outlining specific procedures for procurement, storage, handling, and disposal of all chemicals.[5][7] This guide serves as a supplement to, not a replacement for, your site-specific CHP.
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA provides the comprehensive "cradle-to-grave" regulatory framework for hazardous waste management.[2][3] This means the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[3] Open waste containers are one of the most common EPA violations; therefore, all waste containers must be kept closed except when adding or removing waste.[2]
Standard Operating Protocol for Disposal
This step-by-step protocol is designed to guide the user through the safe segregation, containment, and disposal of 5(4H)-Isoxazolone, 3-phenyl- waste.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the waste is generated. To prevent dangerous reactions and cross-contamination, immediately segregate waste containing 5(4H)-Isoxazolone, 3-phenyl-.
-
Solid Waste: Collect contaminated items such as gloves, weighing papers, and disposable labware. These items should be double-bagged in clear plastic bags and labeled as hazardous waste.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a dedicated, leak-proof container.
-
Sharps: Needles, syringes, or contaminated glassware must be placed in a designated, puncture-proof sharps container.
Causality: Segregating waste at the source is critical. Mixing this compound with other waste streams, particularly strong oxidizing agents, could initiate an unknown and potentially hazardous reaction.[1]
Step 2: Personal Protective Equipment (PPE)
Always don appropriate PPE before handling the chemical or its waste.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a face shield. | Conforms to OSHA 29 CFR 1910.133 regulations to protect from splashes or dust.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against direct skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a formal respiratory protection program. |
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by the EPA and are essential for safety and regulatory compliance.
-
Select the Right Container: Use a robust, chemically compatible, and leak-proof container, preferably high-density polyethylene (HDPE), with a secure screw-on cap.[8] Never use food-grade containers like milk jugs.[2]
-
Apply the Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."
-
Complete the Label Information: The label must also include:
-
Full Chemical Name: 5(4H)-Isoxazolone, 3-phenyl-
-
CAS Number: 1076-59-1
-
Hazard Characteristics: "Caution: Toxicological Properties Not Fully Investigated"
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the operator.
-
Away from heat sources, direct sunlight, and incompatible materials.
Step 5: Professional Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[1][8]
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal. They will have established procedures for waste pickup.
-
Schedule Pickup: Follow your EHS office's protocol to schedule a pickup by a licensed hazardous waste disposal company.
-
Documentation: Complete all required waste disposal forms provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking system.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 5(4H)-Isoxazolone, 3-phenyl-.
Caption: Decision workflow for handling and disposing of 5(4H)-Isoxazolone, 3-phenyl-.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup measures.[1]
-
Cleanup (for small spills): If you are trained and it is safe to do so, use an appropriate absorbent material to contain the spill. Avoid creating dust.[1][10] Sweep up the material and place it in a sealed, labeled container for disposal.
-
Contact EHS: Report all spills to your institution's EHS office.
References
- 1. fishersci.com [fishersci.com]
- 2. pfw.edu [pfw.edu]
- 3. epa.gov [epa.gov]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
Navigating the Safe Handling of 5(4H)-Isoxazolone, 3-phenyl-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5(4H)-Isoxazolone, 3-phenyl- (CAS No. 1076-59-1), a heterocyclic compound with growing interest in medicinal chemistry. [1] This document moves beyond a simple checklist, offering a framework for building a culture of safety and confidence when working with this and similar chemical entities.
The safe handling of any chemical reagent is foundational to reliable and ethical scientific practice.[2] For 5(4H)-Isoxazolone, 3-phenyl-, a careful and informed approach is crucial. While some suppliers may classify this compound as non-hazardous under OSHA's 2012 Hazard Communication Standard, other chemical safety databases provide GHS hazard classifications indicating potential risks.[3] Specifically, GHS classifications available through platforms like PubChem and ChemScene suggest that 3-Phenyl-5-isoxazolone may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]
Given this conflicting information, this guide adopts the principle of precaution, recommending that 5(4H)-Isoxazolone, 3-phenyl- be handled as a potentially hazardous substance. This approach ensures the highest level of protection for all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling 5(4H)-Isoxazolone, 3-phenyl-.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). Gloves should be inspected before use and disposed of immediately after contamination. | To prevent skin contact, which may cause irritation.[5] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield, conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[3] | To protect against splashes and airborne particles that could cause serious eye irritation.[5] |
| Skin and Body Protection | A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron should be considered. | To minimize skin exposure and prevent contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved N95 respirator or higher is necessary. | To prevent inhalation of potentially irritating dust or vapors.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 5(4H)-Isoxazolone, 3-phenyl- minimizes the risk of exposure and ensures a safe laboratory environment. The following workflow provides a step-by-step guide for safe handling.
Caption: Workflow for the Safe Handling of 5(4H)-Isoxazolone, 3-phenyl-
Step-by-Step Handling Protocol
-
Preparation :
-
Before beginning any work, ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
All manipulations of 5(4H)-Isoxazolone, 3-phenyl-, especially those that could generate dust, should be performed within a certified chemical fume hood.
-
Handle the compound carefully to avoid the formation of dust and aerosols. Use premixed solutions whenever possible to avoid handling powders.[6]
-
Use the minimum quantity of the substance necessary for the procedure to reduce the potential for exposure.[6]
-
-
Storage :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
Proper disposal of 5(4H)-Isoxazolone, 3-phenyl- and any contaminated materials is a critical final step. All chemical waste must be managed in accordance with local, state, and federal regulations.[3]
-
Waste Characterization : In light of the conflicting hazard information, all waste containing 5(4H)-Isoxazolone, 3-phenyl- should be treated as hazardous waste.
-
Waste Segregation and Collection :
-
Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name "5(4H)-Isoxazolone, 3-phenyl-," and the CAS number "1076-59-1."
-
Do not mix this waste with other waste streams to prevent potentially unknown chemical reactions.
-
-
Disposal Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste disposal documentation.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Occupational Exposure Limits
Currently, there are no established specific occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH for 5(4H)-Isoxazolone, 3-phenyl-.[3] In the absence of a defined OEL, it is imperative to adhere to the principles of "As Low As Reasonably Achievable" (ALARA) for chemical exposure. This is accomplished through the consistent and correct use of engineering controls and personal protective equipment.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with 5(4H)-Isoxazolone, 3-phenyl-, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. CAS 1076-59-1: 3-Phenyl-5(4H)-isoxazolone | CymitQuimica [cymitquimica.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
